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  • Product: (S)-3,4-Diaminobutyric acid dihydrochloride
  • CAS: 141318-80-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to (S)-3,4-Diaminobutyric Acid Dihydrochloride: Properties, Mechanisms, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Potent Neuromodulator (S)-3,4-Diaminobutyric acid (DABA), particularly in its stable dihydrochloride salt form, is a non-proteinog...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Potent Neuromodulator

(S)-3,4-Diaminobutyric acid (DABA), particularly in its stable dihydrochloride salt form, is a non-proteinogenic amino acid that has garnered significant interest within the neuroscience and drug development communities.[1][2] Structurally analogous to the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), DABA serves as a powerful pharmacological tool for modulating GABAergic neurotransmission.[3][4] Its primary mechanism involves the potent inhibition of GABA transporters, leading to an increase in synaptic GABA levels and subsequent enhancement of inhibitory signaling.[3][5]

This technical guide offers a comprehensive overview of (S)-3,4-Diaminobutyric acid dihydrochloride, moving from its fundamental physicochemical properties to its complex biological activities and practical applications. The content herein is structured to provide not just data, but also the scientific rationale behind its use, empowering researchers to effectively integrate this compound into their experimental designs for exploring epilepsy, neurodegenerative diseases, and other neurological disorders.[6]

Core Physicochemical Properties

The dihydrochloride salt form of (S)-3,4-Diaminobutyric acid is predominantly used in research settings. This is a deliberate choice rooted in practical considerations: the salt form significantly enhances the compound's stability and aqueous solubility, which are critical for preparing reliable stock solutions and ensuring consistent results in biological assays.[7]

Below is a summary of its key identifiers and physical characteristics, compiled from authoritative chemical databases and supplier technical data sheets.

PropertyValueSource(s)
IUPAC Name (2S)-2,4-diaminobutanoic acid;dihydrochloride[8]
Synonyms L-2,4-Diaminobutyric acid dihydrochloride, (S)-DABA dihydrochloride[8]
CAS Number 1883-09-6 (for the (S) or L-isomer dihydrochloride)[2][8]
Molecular Formula C4H12Cl2N2O2[8]
Molecular Weight 191.06 g/mol [2][8]
Appearance Yellowish or off-white powder/solid[1]
Melting Point 195-200 °C (with decomposition)[1]
Solubility Soluble in water (e.g., 50 mg/mL)
Optical Activity [α]20/D +14.5±1.5°, c = 3.67% in H2O[1]

Biological Activity & Mechanism of Action

The scientific value of (S)-3,4-Diaminobutyric acid lies in its targeted interference with the GABAergic system. Its primary roles are as a competitive inhibitor of GABA uptake and, to a lesser extent, as an inhibitor of the enzyme GABA transaminase (GABA-T).[3]

Inhibition of GABA Transporters (GATs)

The most significant mechanism of action for DABA is the competitive inhibition of GABA transporters.[4][9] GATs are crucial membrane proteins located on both presynaptic neurons and surrounding glial cells. Their function is to clear GABA from the synaptic cleft, thereby terminating the inhibitory signal.

By competitively binding to these transporters, DABA effectively blocks GABA reuptake.[10][11] This leads to:

  • Increased Synaptic GABA Concentration: GABA remains in the synaptic cleft for a longer duration.

  • Enhanced GABAergic Tone: The prolonged presence of GABA leads to sustained activation of postsynaptic GABAA and GABAB receptors, enhancing overall inhibitory neurotransmission.

The (S)-stereoisomer of DABA is significantly more potent in inhibiting GABA uptake than its (R)-counterpart, making it the preferred choice for targeted research.[11] Studies have shown that L-DABA (the (S)-isomer) is transported via the same carrier as GABA, but with different ion dependency, suggesting a complex interaction with the transporter protein.[4][9]

Inhibition of GABA Transaminase (GABA-T)

DABA also exhibits inhibitory activity against GABA transaminase, the primary enzyme responsible for the intracellular degradation of GABA.[1][3] By inhibiting this enzyme, DABA helps to increase the presynaptic pool of GABA available for release into the synapse. While this action contributes to its overall effect of elevating GABA levels, it is generally considered secondary to its potent GAT inhibition.[3]

The dual mechanism of blocking reuptake and preventing degradation makes (S)-3,4-Diaminobutyric acid a highly effective agent for amplifying GABAergic signaling.

// Nodes for DABA DABA [label="(S)-DABA", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges representing the process vesicle -> GABA_syn [label="Release"]; GABA_syn -> GABA_R [label="Binding -> Inhibition"]; GABA_syn -> GAT [label="Reuptake"]; GAT -> GABA_pool;

// Edges representing DABA's action DABA -> GAT [label="INHIBITS", style=bold, color="#34A853", fontcolor="#34A853"]; DABA -> GABA_T [label="INHIBITS", style=bold, color="#FBBC05", fontcolor="#FBBC05"];

// Invisible edges for alignment {rank=same; GAT; GABA_R;} }

Caption: General workflow for HPLC analysis of DABA using pre-column derivatization.

Procedure Outline:

  • Sample Preparation: For biological matrices, proteins must be removed. A common method is precipitation with sulfosalicylic acid followed by centrifugation to collect the supernatant. [12]2. Derivatization: The supernatant is mixed with a derivatizing agent (e.g., OPA and a thiol like 3-mercaptopropionic acid) in a buffered solution and incubated for a short, controlled time to form a fluorescent derivative. [12]3. Chromatographic Separation: The derivatized sample is injected into an HPLC system equipped with a reversed-phase C18 column. [12]A gradient elution using an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is employed to separate the DABA derivative from other components.

  • Detection and Quantification: The eluent passes through a fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen derivative. The peak area corresponding to the DABA derivative is integrated and compared to a standard curve prepared with known concentrations of derivatized DABA to determine its concentration in the original sample.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when working with (S)-3,4-Diaminobutyric acid dihydrochloride.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat. [13][14][15]* Handling: Handle in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of the powder. [14]Avoid contact with skin and eyes. [13][15]Wash hands thoroughly after handling. [13]Minimize dust generation. [13]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [13][14][15]The compound is hygroscopic (absorbs moisture from the air), so protection from moisture is critical for maintaining its integrity. [1][14]* Disposal: Dispose of the compound and its container in accordance with local, state, and federal regulations for hazardous waste. [15][16]Do not allow the product to enter drains. [13]

Conclusion

(S)-3,4-Diaminobutyric acid dihydrochloride is a cornerstone pharmacological agent for the study of the GABAergic system. Its well-characterized dual mechanism of action—primarily as a potent GABA uptake inhibitor and secondarily as a GABA transaminase inhibitor—provides a reliable method for elevating synaptic GABA levels. This property makes it an indispensable tool for researchers investigating the pathophysiology of neurological disorders and a valuable chiral synthon for drug discovery programs. By understanding its fundamental properties and employing rigorous experimental methodologies, scientists can continue to leverage this compound to unravel the complexities of inhibitory neurotransmission and pave the way for novel therapeutic strategies.

References

  • P3 BioSystems. (n.d.). Diaminobutyric Acid (Dab). Retrieved from [Link]

  • PubChem. (n.d.). L-2,4-Diaminobutyric acid dihydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Diaminobutanoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Diaminobutyric acid. Retrieved from [Link]

  • Saransa, C., et al. (2000). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Current Medicinal Chemistry. Retrieved from [Link]

  • Erecińska, M., Troeger, M. B., & Alston, T. A. (1986). Amino Acid Neurotransmitters in the CNS: Properties of Diaminobutyric Acid Transport. Journal of Neurochemistry. Retrieved from [Link]

  • Frontiers in Microbiology. (2021). Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis. Retrieved from [Link]

  • Simon, J. R., & Martin, D. L. (1975). L-2,4-diaminobutyric acid (L-DABA) as a selective marker for inhibitory nerve terminals in rat brain. Brain Research. Retrieved from [Link]

  • Fink-Jensen, A., et al. (1992). The gamma-aminobutyric acid (GABA) uptake inhibitor, tiagabine, increases extracellular brain levels of GABA in awake rats. European Journal of Pharmacology. Retrieved from [Link]

  • Johnston, G. A., et al. (1976). Stereospecificity of 2,4-diaminobutyric acid with respect to inhibition of 4-aminobutyric acid uptake and binding. Journal of Neurochemistry. Retrieved from [Link]

  • Erecińska, M., Troeger, M. B., & Alston, T. A. (1986). Amino acid neurotransmitters in the CNS: properties of diaminobutyric acid transport. Journal of Neurochemistry. Retrieved from [Link]

Sources

Exploratory

(S)-3,4-Diaminobutyric acid dihydrochloride synthesis from L-aspartic acid

An In-depth Technical Guide for the Synthesis of (S)-3,4-Diaminobutyric Acid Dihydrochloride from L-Aspartic Acid Authored by: A Senior Application Scientist Abstract (S)-3,4-Diaminobutyric acid ( (S)-DABA), a non-protei...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Synthesis of (S)-3,4-Diaminobutyric Acid Dihydrochloride from L-Aspartic Acid

Authored by: A Senior Application Scientist

Abstract

(S)-3,4-Diaminobutyric acid ( (S)-DABA), a non-proteinogenic amino acid, is a crucial chiral building block in medicinal chemistry and a component of various natural products. Its synthesis from readily available and enantiomerically pure L-aspartic acid represents a cornerstone of modern asymmetric synthesis. This guide provides a comprehensive, technically-grounded walkthrough of a robust and widely-utilized synthetic pathway. We will delve into the strategic considerations behind each transformation, from selective protection and activation to the key C-N bond-forming reactions and final deprotection. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the critical scientific rationale that underpins this elegant synthesis.

Introduction and Strategic Overview

(S)-3,4-Diaminobutyric acid is a diamino acid that has garnered significant interest due to its presence in numerous peptide antibiotics and its utility as a precursor for more complex molecular architectures.[1][2][3] The challenge in its synthesis lies in the stereocontrolled introduction of a second amino group onto the butyric acid backbone, starting from a chiral precursor. L-aspartic acid is the ideal starting material, as it is an inexpensive, naturally occurring amino acid that provides the required carbon skeleton and the correct stereochemistry at the α-carbon (C2).[4][5][6]

The synthetic strategy detailed herein follows a logical and field-proven sequence designed to manipulate the two distinct carboxylic acid functionalities of L-aspartic acid. The core of the strategy involves:

  • Orthogonal Protection: The α-amino group and the α-carboxylic acid are protected to prevent interference in subsequent steps. The tert-butoxycarbonyl (Boc) group is selected for the amine due to its stability and ease of removal under acidic conditions.[7][8][9][10]

  • Selective Functionalization of the β-Carboxylic Acid: The unprotected β-carboxylic acid is converted into a primary amine. This transformation is the key step and is efficiently achieved via a Curtius rearrangement, a reliable method for converting a carboxylic acid to an amine while retaining the original stereochemistry.[11]

  • Global Deprotection: In the final stage, all protecting groups are removed to yield the target molecule, which is then isolated as its stable dihydrochloride salt.

This pathway is illustrated in the workflow diagram below.

Overall Synthetic Workflow

G cluster_0 PART 1: Protection & Differentiation cluster_1 PART 2: Key Transformation cluster_2 PART 3: Deprotection & Isolation L-Aspartic_Acid L-Aspartic Acid N-Boc Step 1: N-Boc Protection L-Aspartic_Acid->N-Boc Boc-Asp N-Boc-L-Aspartic Acid N-Boc->Boc-Asp Esterification Step 2: α-Esterification Boc-Asp->Esterification Protected_Intermediate N-Boc-L-Aspartic Acid α-Benzyl Ester Esterification->Protected_Intermediate Curtius Step 3: Curtius Rearrangement of β-Carboxylic Acid Protected_Intermediate->Curtius Fully_Protected Fully Protected Diamino-Intermediate (Nα-Boc, Nβ-Cbz, α-OBn) Curtius->Fully_Protected Deprotection_1 Step 4a: Hydrogenolysis (Cbz & OBn Removal) Fully_Protected->Deprotection_1 Mono_Protected Nα-Boc-(S)-3,4- Diaminobutyric Acid Deprotection_1->Mono_Protected Deprotection_2 Step 4b: Acidolysis (Boc Removal) Mono_Protected->Deprotection_2 Final_Product (S)-3,4-Diaminobutyric Acid Dihydrochloride Deprotection_2->Final_Product

Caption: High-level workflow for the synthesis of (S)-3,4-Diaminobutyric Acid Dihydrochloride.

Detailed Synthetic Protocols and Mechanistic Insights

Step 1: Protection of the α-Amino Group

Principle & Rationale: The α-amino group of L-aspartic acid is a potent nucleophile that would interfere with the desired transformations of the carboxylic acid groups. Protection is therefore mandatory. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose. It is introduced using di-tert-butyl dicarbonate ((Boc)₂O) and is stable to a wide range of reaction conditions, yet can be cleanly removed with acid at the end of the synthesis.[7][10][12][13]

Experimental Protocol: Synthesis of N-(tert-Butoxycarbonyl)-L-aspartic Acid

  • Dissolution: Suspend L-aspartic acid (1.0 eq) in a 1:1 mixture of acetone and water.

  • Basification: Add triethylamine (Et₃N) (2.2 eq) to the suspension and stir until a clear solution is obtained. The base deprotonates the carboxylic acid and ammonium groups, facilitating the reaction.[14]

  • Boc Anhydride Addition: Cool the solution to 0-5 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the acetone.

    • Wash the remaining aqueous solution with ethyl acetate (2x) to remove unreacted (Boc)₂O and other non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1 M HCl. The product will precipitate as a white solid.

  • Isolation: Filter the white precipitate, wash with cold water, and dry under vacuum to yield N-Boc-L-aspartic acid.

ParameterValue
L-Aspartic Acid 1.0 eq
(Boc)₂O 1.1 eq
Triethylamine 2.2 eq
Solvent Acetone/Water (1:1)
Temperature 0 °C to Room Temp.
Typical Yield >90%

Field Insights: The use of a mixed solvent system like acetone/water or THF/water is crucial for solubilizing both the polar amino acid and the non-polar Boc anhydride.[14][15] While inorganic bases like sodium bicarbonate can be used, organic bases like triethylamine often lead to faster reaction times and a more homogenous reaction mixture.[15][16]

Step 2: α-Esterification of N-Boc-L-Aspartic Acid

Principle & Rationale: To selectively functionalize the β-carboxyl group, the α-carboxyl group must first be masked. A benzyl ester is an excellent choice as it can be removed under mild, neutral conditions via catalytic hydrogenation, a process orthogonal to the acid-labile Boc group.

Experimental Protocol: Synthesis of N-Boc-L-aspartic acid α-benzyl ester

  • Dissolution: Dissolve N-Boc-L-aspartic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Activation: Add a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) (1.05 eq), to the solution at 0 °C. This activates one of the carboxylic acids.

  • Esterification: Add benzyl alcohol (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Reaction: Stir the reaction at room temperature for 12-18 hours. The reaction forms the desired ester and a dicyclohexylurea (DCU) byproduct, which precipitates out of the DCM.

  • Work-up:

    • Filter off the precipitated DCU.

    • Wash the filtrate sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine. . Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography to yield the pure α-benzyl ester.

Step 3: Curtius Rearrangement of the β-Carboxylic Acid

Principle & Rationale: This is the pivotal step where the second nitrogen atom is introduced. The Curtius rearrangement transforms the free β-carboxylic acid into a β-amino group with complete retention of stereoconfiguration. The reaction proceeds through an acyl azide intermediate, which rearranges to an isocyanate upon heating.[11] The isocyanate is then "trapped" with an alcohol to form a stable carbamate, which is another protecting group. Using benzyl alcohol as the trapping agent introduces a benzyloxycarbonyl (Cbz) group, which can be removed simultaneously with the benzyl ester in the final deprotection step.

Experimental Protocol: Synthesis of the Fully Protected Diamino-Intermediate

  • Dissolution: Dissolve the N-Boc-L-aspartic acid α-benzyl ester (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene.

  • Acyl Azide Formation: Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature. Stir for 1-2 hours.

  • Rearrangement and Trapping: Add benzyl alcohol (1.5 eq) to the mixture. Heat the reaction to 80-90 °C and maintain for 3-5 hours. Nitrogen gas will evolve as the acyl azide rearranges.

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to obtain the fully protected diaminobutyrate derivative.

Step 4: Global Deprotection and Salt Formation

Principle & Rationale: The final stage involves the removal of all three protecting groups (Boc, Cbz, and Benzyl ester) to unmask the final product. A two-step process is employed. First, catalytic hydrogenation simultaneously cleaves the Cbz group and the benzyl ester. Second, the Boc group is removed under acidic conditions, which also serves to protonate the two newly-freed amino groups, forming the stable dihydrochloride salt.[12][17]

Experimental Protocol: Synthesis of (S)-3,4-Diaminobutyric Acid Dihydrochloride

  • Hydrogenolysis (Cbz and OBn Removal):

    • Dissolve the fully protected intermediate (1.0 eq) in methanol or ethanol.

    • Add Palladium on carbon (10% Pd/C, ~5 mol% Pd).

    • Stir the suspension vigorously under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 4-8 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure. The residue is Nα-Boc-(S)-3,4-diaminobutyric acid.

  • Acidolysis (Boc Removal and Salt Formation):

    • Dissolve the residue from the previous step in a minimal amount of methanol or ethyl acetate.

    • Add a saturated solution of HCl in diethyl ether or a 4 M solution of HCl in 1,4-dioxane. A white precipitate will form immediately.

    • Stir the suspension at room temperature for 2-4 hours to ensure complete deprotection.[14][17][18]

    • Isolate the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-3,4-diaminobutyric acid dihydrochloride as a white, crystalline solid.

Chemical Structures of Key Compounds

Caption: Key structures in the synthesis from starting material to final product.

Conclusion and Best Practices

The synthesis of (S)-3,4-diaminobutyric acid dihydrochloride from L-aspartic acid is a classic example of modern organic synthesis, relying on principles of stereocontrol, orthogonal protecting groups, and reliable name reactions. The pathway described provides a high-yielding and reproducible route to this valuable chiral building block. For researchers undertaking this synthesis, adherence to anhydrous conditions where specified, careful monitoring of reaction progress by TLC or LC-MS, and rigorous purification of intermediates are paramount to success. The final product should be characterized by NMR spectroscopy and mass spectrometry to confirm its identity and purity. This guide provides the foundational knowledge and practical steps to confidently execute this important synthesis.

References

  • Synthesis and Applications of Butoxycarbonyl L-Aspartic Acid in Pharmaceutical Chemistry. (2024). Vertex AI Search.
  • Synthesis and Applications of Butoxycarbonyl L-Aspartic Acid in Organic Chemistry. (2024). Vertex AI Search.
  • Boc-L-aspartic acid. Chem-Impex.
  • Amine Protection / Deprotection. Fisher Scientific.
  • Boc-L-aspartic anhydride | 30750-74-4. Benchchem.
  • CN104276966A - Preparation method of Boc-L-aspartic acid. Google Patents.
  • Synthesis of (3R)- and (3S)-3,4-Diaminobutyric Acid from L-Aspartic Acid. ResearchGate.
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • N-(tert-Butoxycarbonyl)-L-aspartic Acid | 13726-67-5. TCI Chemicals.
  • BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd..
  • CN1793110A - Process for preparing Boc protected amino acid by (Boc) O. Google Patents.
  • BOC Protection and Deprotection. (2025). J&K Scientific LLC.
  • Boc Deprotection Mechanism | Organic Chemistry. (2022). YouTube.
  • Process for the preparation of the anhydride of N-formyl-L-aspartic acid. Google Patents.
  • Application of Boc-anhydride. Suzhou Highfine Biotech.
  • The synthesis and cyclization of 2,4-diaminobutyric acid. Oregon State University.
  • α,β-Diamino Acids: Biological Significance and Synthetic Approaches. Docta Complutense.
  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library.
  • DL-Aspartic acid. Organic Syntheses Procedure.
  • Aspartic acid. Wikipedia.
  • Biosynthesis of 2,4-Diaminobutyric Acid from L-[3H]Homoserine and DL-[1-14C]Aspartic Acid in Lathyrus sylvestris W. ACS Publications.
  • CN112813130A - Production method of D-aspartic acid. Google Patents.
  • Neumann et al. ChemRxiv.
  • L-2,4-Diaminobutyric acid | C4H10N2O2 | CID 134490. PubChem.
  • Biosynthesis of 2,4-diaminobutyric acid from L-[3H]homoserine and DL-[1-14C]aspartic acid in Lathyrus sylvestris W. PubMed.
  • Diaminobutyric Acid. RSC Publishing.
  • REDUCTION OF α-AMINO ACIDS: L-VALINOL. Organic Syntheses Procedure.
  • Process for the preparation of 1,3-diamino-2-propanol and 1,3-diamino-2-propanone derivatives. European Patent Office.
  • 2,4-Diaminobutyric acid. Wikipedia.
  • CN112457218B - Synthesis method of 2, 4-diaminobutyric acid derivative. Google Patents.

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Foundational

(S)-3,4-Diaminobutyric Acid Dihydrochloride: A Versatile Chiral Building Block in Modern Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Core Characteristics and Physicochemical Properties (S)-3,4-Diaminobutyric acid is a non-proteinogenic amino acid distinguished...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Characteristics and Physicochemical Properties

(S)-3,4-Diaminobutyric acid is a non-proteinogenic amino acid distinguished by the presence of two stereogenic centers and two primary amine functionalities with different steric and electronic environments. These features make it an exceptionally valuable synthon for introducing conformational constraints and cationic charges into target molecules. It is typically supplied and handled as a more stable dihydrochloride salt.

The fundamental properties of (S)-3,4-diaminobutyric acid dihydrochloride are summarized below for quick reference.

PropertyValueSource(s)
IUPAC Name (2S)-2,4-diaminobutanoic acid;dihydrochloride[1]
Molecular Formula C₄H₁₂Cl₂N₂O₂[1][]
Molecular Weight 191.06 g/mol [1][3]
CAS Number 1883-09-6[1][3]
Appearance White to off-white crystalline solid[4]
Melting Point 197-200 °C (decomposes)[3][4]
Solubility Soluble in water (0.5 g/10 mL)[3][4]
Optical Activity [α]20/D +14.5 ± 1.5°, c = 3.67% in H₂O[3]
SMILES String C(CN)N.Cl.Cl[1]
InChI Key CKAAWCHIBBNLOJ-QTNFYWBSSA-N[1][3]

Asymmetric Synthesis: From L-Aspartic Acid

The reliable, large-scale synthesis of enantiomerically pure S-DABA is critical for its use as a chiral building block.[5][6] A common and efficient strategy employs L-aspartic acid as the starting material, leveraging its inherent chirality to establish the desired stereochemistry in the final product.[7] This approach involves selective protection of the α-amino and α-carboxyl groups, followed by the reduction of the side-chain carboxylic acid to an alcohol, conversion to a leaving group, and subsequent nucleophilic substitution with an azide or protected amine, followed by final deprotection steps.

The following diagram outlines a representative synthetic workflow.

G start L-Aspartic Acid int1 Intermediate 1 (α-Boc, α-O-tBu protected) start->int1 Protection (Boc)₂O, t-BuOH int2 Intermediate 2 (β-Carboxylic acid reduced to alcohol) int1->int2 Selective Reduction e.g., BH₃·THF int3 Intermediate 3 (β-Alcohol converted to mesylate) int2->int3 Activation MsCl, Et₃N int4 Intermediate 4 (Displacement with Azide) int3->int4 Sₙ2 Displacement NaN₃, DMF int5 Intermediate 5 (Azide reduction to Amine) int4->int5 Reduction H₂, Pd/C end (S)-3,4-Diaminobutyric acid dihydrochloride int5->end Deprotection HCl in Dioxane

Caption: Synthetic workflow from L-Aspartic Acid to S-DABA.

Protocol: Synthesis of (S)-4-(tert-Butoxycarbonylamino)-3-azidobutanoic acid

This protocol details a crucial part of the synthesis: the conversion of a protected aspartic acid derivative to a key azido intermediate, a precursor to S-DABA. The rationale is to selectively reduce the side-chain carboxyl group, activate the resulting alcohol, and displace it with an azide anion, which serves as a masked primary amine.

Materials:

  • N-α-tert-butoxycarbonyl-L-aspartic acid α-tert-butyl ester (Boc-L-Asp-Ot-Bu)

  • Borane-tetrahydrofuran complex (BH₃·THF), 1M in THF

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Sodium azide (NaN₃)

  • Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) and ammonium chloride (NH₄Cl)

  • Brine, Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc), Hexanes

Procedure:

  • Selective Reduction:

    • Dissolve Boc-L-Asp-Ot-Bu (1.0 equiv) in anhydrous THF under an argon atmosphere and cool to 0 °C.

    • Add BH₃·THF (1.1 equiv) dropwise over 30 minutes, maintaining the temperature at 0 °C. Causality: Borane selectively reduces the less-hindered side-chain carboxylic acid over the ester.

    • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of saturated aq. NH₄Cl. Extract the product with EtOAc (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the alcohol intermediate.[8]

  • Mesylation (Activation of Alcohol):

    • Dissolve the crude alcohol (1.0 equiv) in anhydrous DCM and cool to 0 °C.

    • Add Et₃N (1.5 equiv), followed by the dropwise addition of MsCl (1.2 equiv). Causality: MsCl converts the hydroxyl group into a good leaving group (mesylate) for subsequent nucleophilic substitution.

    • Stir at 0 °C for 2 hours. Monitor completion by TLC.

    • Wash the reaction mixture with cold 1M HCl, saturated aq. NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Use the crude mesylate immediately in the next step.

  • Azide Displacement:

    • Dissolve the crude mesylate in anhydrous DMF.

    • Add NaN₃ (3.0 equiv) and heat the mixture to 60 °C. Causality: The azide ion acts as a nucleophile, displacing the mesylate via an Sₙ2 reaction to introduce the N₄ functionality. This reaction proceeds with an inversion of configuration if the starting material were chiral at that center.

    • Stir overnight. Monitor by TLC until the starting material is consumed.

    • Cool to room temperature, dilute with water, and extract with EtOAc (3x).

    • Wash the combined organic layers thoroughly with water and brine to remove DMF.

    • Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (EtOAc/Hexanes gradient) to afford the desired azido intermediate.

Subsequent steps involve the reduction of the azide to the amine (e.g., via catalytic hydrogenation) and acidic removal of the Boc and t-Bu protecting groups to yield the final (S)-3,4-diaminobutyric acid dihydrochloride.[9]

Strategic Applications in Synthesis

The unique structure of S-DABA makes it a powerful tool in medicinal chemistry and drug development.[10] Its applications are diverse, stemming from its ability to introduce specific structural motifs and functionalities.

  • Peptide and Peptidomimetic Synthesis: S-DABA is a key component in the synthesis of peptide-based drugs, including certain antibiotics like polymyxins.[11][12] The vicinal diamine structure can be used to create specific turns and conformations in a peptide backbone, enhancing stability and biological activity.[13] The side-chain amine provides a handle for further modification or for creating branched peptides.

  • Ligand Development: The chiral diamine scaffold is fundamental in designing chiral ligands for asymmetric catalysis.[14][15] The two nitrogen atoms can coordinate to metal centers, creating a well-defined chiral environment that can induce high enantioselectivity in a variety of chemical transformations.

  • Pharmaceutical Intermediates: It serves as a precursor for a range of bioactive molecules.[10] Its functional groups can be differentially protected and manipulated to build more complex molecular architectures.[16] For example, it has been investigated for its potential in developing neuroprotective agents and anticancer therapeutics.[][17]

The following diagram illustrates the general concept of incorporating a protected S-DABA derivative into a growing peptide chain using Solid-Phase Peptide Synthesis (SPPS).

G start Resin-Bound Amino Acid (AA₁) int1 Fmoc Deprotection (Piperidine in DMF) start->int1 Step 1 int2 Free N-terminus on Resin int1->int2 int3 Resin-Bound Dipeptide (AA₁-Dab) int2->int3 Step 2: Coupling daba Fmoc-Dab(Boc)-OH + Activation Reagents (e.g., HBTU, DIEA) daba->int3 end Repeat Cycle for AA₃, AA₄... Followed by Cleavage/Deprotection int3->end Step 3

Caption: Incorporation of S-DABA into a peptide via SPPS.

Protocol: Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol describes the coupling of an orthogonally protected S-DABA derivative, Fmoc-(S)-Dab(Boc)-OH, onto a resin-bound amino acid.

Materials:

  • Fmoc-protected amino acid pre-loaded on Wang or Rink Amide resin

  • 20% Piperidine in DMF (v/v)

  • Fmoc-(S)-Dab(Boc)-OH

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF) and Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Place the resin (1.0 equiv) in a fritted peptide synthesis vessel. Add DCM and gently agitate for 30 minutes. Drain the DCM and wash with DMF (3x).

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain.

    • Add a fresh portion of 20% piperidine/DMF and agitate for an additional 15 minutes. Causality: The basic piperidine cleaves the acid-labile Fmoc protecting group from the N-terminus of the resin-bound amino acid, exposing a free amine for the next coupling step.

    • Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Coupling Reaction:

    • In a separate vial, dissolve Fmoc-(S)-Dab(Boc)-OH (3.0 equiv) and HBTU (2.9 equiv) in a minimal amount of DMF.

    • Add DIEA (6.0 equiv) to the vial. The solution should turn yellow. Agitate for 2 minutes to pre-activate the carboxylic acid. Causality: HBTU is a coupling reagent that converts the carboxylic acid into a highly reactive O-acylisourea intermediate, facilitating amide bond formation. DIEA acts as a non-nucleophilic base to activate the reaction and neutralize any generated acids.

    • Add the activated amino acid solution to the deprotected resin in the synthesis vessel.

    • Agitate at room temperature for 2-4 hours. Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and MeOH (3x) to remove excess reagents and byproducts.

    • Dry the resin under a stream of nitrogen or in vacuo.

This cycle of deprotection and coupling can be repeated with other amino acids to elongate the peptide chain. The orthogonally protected Boc group on the S-DABA side chain remains intact and can be removed later under acidic conditions, allowing for site-specific modification.[3]

References

  • Asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid. (n.d.). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

  • Diaminobutyric Acid. (1949). Journal of the Chemical Society, 200. Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

  • SYNTHESIS OF 4-AMINOBUTYRIC ACID AND 2,4-DIAMINOBUTYRIC ACID FROM BUTYROLACTONE. (1960). Canadian Journal of Chemistry, 38(8), 1333-1337. Canadian Science Publishing. Retrieved January 16, 2026, from [Link]

  • Enzymatic strategies for asymmetric synthesis. (2022). Natural Product Reports, 39(7), 1313-1345. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. (2013). Organic Letters, 15(20), 5354–5357. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • asymmetric synthesis. (n.d.). SlideShare. Retrieved January 16, 2026, from [Link]

  • 3,4-Diaminobutanoic acid. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • The synthesis and cyclization of 2,4-diaminobutyric acid. (1970). Oregon State University. Retrieved January 16, 2026, from [Link]

  • Asymmetric Synthesis of 3,4‐Dihydrocoumarins Bearing an α,α‐Disubstituted Amino Acid Moiety. (n.d.). Sci-Hub. Retrieved January 16, 2026, from [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2012). Molecules, 17(9), 11043-11057. MDPI. Retrieved January 16, 2026, from [Link]

  • SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. (n.d.). Organic Syntheses. Retrieved January 16, 2026, from [Link]

  • L-2,4-Diaminobutyric acid dihydrochloride. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • ChemInform Abstract: Synthesis of (3R)- and (3S)-3,4-Diaminobutyric Acid from L-Aspartic Acid. (2010). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis method of 2, 4-diaminobutyric acid derivative. (2022). Google Patents.
  • Structure–Activity Relationship of the Diaminobutyric Acid Residues in Polymyxins. (2022). JACS Au, 2(10), 2296–2308. ACS Publications. Retrieved January 16, 2026, from [Link]

  • DAB (2,4-Diaminobutyric Acid). (n.d.). CD Biosynsis. Retrieved January 16, 2026, from [Link]

  • DL-2,4-DIAMINOBUTYRIC ACID DIHYDROCHLORIDE. (n.d.). LookChem. Retrieved January 16, 2026, from [Link]

  • SYNTHESIS OF 4-AMINOBUTYRIC ACID AND 2,4-DIAMINOBUTYRIC ACID FROM BUTYROLACTONE. (1960). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Antitumour effect of L-2,4 diaminobutyric acid on a hepatoma cell line. (2000). Anticancer Research, 20(6B), 4275-4278. PubMed. Retrieved January 16, 2026, from [Link]

Sources

Exploratory

(S)-3,4-Diaminobutyric acid dihydrochloride mechanism of action in CNS

An In-Depth Technical Guide on the Core Mechanism of Action in the CNS for (S)-3,4-Diaminobutyric Acid Dihydrochloride Prepared for: Researchers, Scientists, and Drug Development Professionals January 16, 2026 Executive...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Core Mechanism of Action in the CNS for (S)-3,4-Diaminobutyric Acid Dihydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

January 16, 2026

Executive Summary

(S)-3,4-Diaminobutyric acid (S-DABA) is a critical pharmacological tool for dissecting the complexities of the GABAergic system within the central nervous system (CNS). This guide provides a comprehensive technical overview of its mechanism of action, focusing on its role as an inhibitor of γ-aminobutyric acid (GABA) transporters (GATs). We will explore its subtype selectivity, the resulting impact on GABAergic neurotransmission, and the established experimental protocols used to characterize its effects. This document is designed to provide researchers and drug development professionals with a foundational understanding of S-DABA's neuropharmacology, empowering informed experimental design and interpretation.

Introduction: The GABAergic System and the Role of GABA Transporters

The delicate balance between excitatory and inhibitory neurotransmission is fundamental to proper CNS function. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain, and its signaling is tightly regulated.[1] A key component of this regulation is the rapid removal of GABA from the synaptic cleft and extracellular space by GABA transporters (GATs).[2][3] These transporters, which belong to the solute carrier 6 (SLC6) family, are crucial for terminating GABAergic signals and maintaining low ambient GABA levels.[2][4]

Four main subtypes of GATs have been identified: GAT1, GAT2, GAT3, and the betaine-GABA transporter 1 (BGT1).[4][5] These transporters are strategically located on both neurons and glial cells, highlighting their differential roles in shaping GABAergic tone.[2][4] Pharmacological modulation of GATs presents a compelling strategy for treating neurological and psychiatric disorders characterized by GABAergic dysfunction, such as epilepsy.[2]

Core Mechanism of Action: (S)-3,4-Diaminobutyric Acid as a GAT Inhibitor

The principal mechanism of action of (S)-3,4-diaminobutyric acid in the CNS is the inhibition of GABA uptake by GATs.[6] This action leads to an elevation of extracellular GABA levels, thereby enhancing GABAergic transmission.[6]

Subtype Selectivity: A Key Feature of (S)-DABA

A critical aspect of S-DABA's pharmacological profile is its preferential inhibition of specific GAT subtypes. Unlike less selective inhibitors, S-DABA demonstrates a higher affinity for GAT2 and GAT3 over GAT1. This selectivity is crucial as GAT1 is the predominant transporter responsible for GABA reuptake at the synapse, and its potent inhibition can lead to significant side effects.[5] In contrast, GAT2 and GAT3 are primarily located on astrocytes and are thought to regulate extrasynaptic GABA levels.[4]

GAT Subtype Typical Cellular Localization Relative Affinity for (S)-DABA
GAT1 (SLC6A1) Neurons and AstrocytesLower
GAT2 (SLC6A13) Astrocytes, MeningesHigher
GAT3 (SLC6A11) AstrocytesHigher
BGT1 (SLC6A12) Meninges, some GliaLow

This table provides a generalized overview. Specific expression patterns and affinities can vary by brain region and experimental conditions.

The Scientific Rationale for Investigating Subtype Selectivity

The differential affinity of S-DABA for GAT subtypes has significant experimental and potential therapeutic implications:

  • Dissecting Glial Contributions: The preferential targeting of astrocytic GATs allows researchers to specifically investigate the role of glial cells in modulating synaptic activity and neuronal networks.

  • Favorable Therapeutic Profile: By having a less potent effect on the primary synaptic GABA clearance mechanism (GAT1), S-DABA may offer a more nuanced modulation of GABAergic tone with a potentially wider therapeutic window compared to non-selective GAT inhibitors.

  • Targeted Therapeutic Strategies: The expression of GAT subtypes can be altered in various disease states. A selective inhibitor like S-DABA could theoretically be used to normalize GABAergic function in a more targeted manner.

Experimental Protocols for Characterizing the Mechanism of Action

A multi-faceted approach combining in vitro and in vivo techniques is essential for a thorough understanding of S-DABA's mechanism of action.

In Vitro Methodologies
3.1.1. Radioligand Uptake Assays

These assays are the cornerstone for determining the potency and selectivity of GAT inhibitors.

Detailed Protocol: [³H]GABA Uptake Inhibition Assay

  • Cell Culture: Prepare primary cultures of cortical neurons or astrocytes, or utilize cell lines stably expressing individual GAT subtypes.

  • Assay Preparation: Plate cells in a multi-well format. On the day of the experiment, wash the cells with a buffered salt solution (e.g., Krebs-Ringer-HEPES).

  • Inhibitor Pre-incubation: Add varying concentrations of (S)-3,4-diaminobutyric acid dihydrochloride to the wells and pre-incubate for a defined period (e.g., 10-20 minutes) at 37°C.

  • Initiation of Uptake: Initiate the uptake reaction by adding a solution containing a fixed concentration of [³H]GABA.

  • Termination of Uptake: After a short incubation time (e.g., 1-10 minutes), rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold buffer.

  • Quantification: Lyse the cells and measure the amount of accumulated [³H]GABA using liquid scintillation counting.

  • Data Analysis: Plot the percentage of inhibition of [³H]GABA uptake against the log concentration of S-DABA. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

Causality in Experimental Design:

  • Radiolabeled Substrate: The use of [³H]GABA provides a highly sensitive and direct measure of transporter function.[7]

  • Defined Cell Systems: Using cell lines expressing single GAT subtypes allows for the unambiguous determination of inhibitor selectivity.

  • Controlled Incubation Times: Short incubation periods are crucial to measure the initial rate of transport, minimizing the influence of confounding factors like substrate metabolism.

3.1.2. Electrophysiology

Patch-clamp electrophysiology in brain slices or cultured neurons provides a functional assessment of how GAT inhibition impacts neuronal activity.

Experimental Workflow: Whole-Cell Voltage-Clamp Recordings

Caption: A streamlined workflow for electrophysiological analysis of S-DABA effects.

In Vivo Approaches
3.2.1. Microdialysis

In vivo microdialysis allows for the direct measurement of extracellular GABA levels in specific brain regions of freely moving animals.

Logical Framework for Microdialysis Experiments

G A Implant microdialysis probe in target brain region B Establish baseline extracellular GABA levels A->B C Administer S-DABA (systemically or locally) B->C D Collect dialysate samples over time C->D E Analyze GABA concentrations (e.g., via HPLC) D->E

Caption: The logical progression of an in vivo microdialysis experiment.

Downstream Consequences on CNS Function

The inhibition of GATs by S-DABA and the subsequent increase in extracellular GABA lead to significant changes in neuronal excitability.

Potentiation of GABAergic Inhibition

By increasing the ambient concentration of GABA, S-DABA enhances both phasic (synaptic) and tonic (extrasynaptic) inhibition. The potentiation of tonic inhibition, mediated by high-affinity extrasynaptic GABAA receptors, is a particularly important consequence of inhibiting glial GATs. This leads to a persistent hyperpolarizing influence on neurons, effectively reducing their overall excitability.

Anticonvulsant Properties

The net effect of enhanced GABAergic inhibition is a reduction in neuronal hyperexcitability. This is the basis for the anticonvulsant effects observed with GAT inhibitors in various preclinical models of epilepsy.[8][9] By dampening excessive neuronal firing, compounds like S-DABA can suppress seizure activity.

Signaling Pathway Overview

cluster_drug_action Pharmacological Intervention cluster_cellular_effect Cellular Mechanism cluster_downstream_consequence Physiological Outcome S-DABA S-DABA GAT Inhibition GAT Inhibition S-DABA->GAT Inhibition Increased Extracellular GABA Increased Extracellular GABA GAT Inhibition->Increased Extracellular GABA Enhanced GABAergic Tone Enhanced GABAergic Tone Increased Extracellular GABA->Enhanced GABAergic Tone Decreased Neuronal Excitability Decreased Neuronal Excitability Enhanced GABAergic Tone->Decreased Neuronal Excitability Anticonvulsant Effect Anticonvulsant Effect Decreased Neuronal Excitability->Anticonvulsant Effect

Sources

Foundational

(S)-3,4-Diaminobutyric Acid Dihydrochloride: A Potential GABA Analogue and Key Synthetic Precursor for GABAergic Modulators

An In-Depth Technical Guide Executive Summary (S)-3,4-Diaminobutyric acid (DABA) is a chiral, non-proteinogenic amino acid and a structural analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

(S)-3,4-Diaminobutyric acid (DABA) is a chiral, non-proteinogenic amino acid and a structural analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. While its structural similarity suggests potential interaction with GABAergic targets, its direct pharmacological profile—specifically its affinity for GABA receptors and inhibitory potency against GABA transporters or metabolism—is not extensively characterized in publicly available literature. However, (S)-3,4-DABA and its derivatives are established as critical chiral building blocks in the synthesis of more complex, potent, and selective GABAergic modulators.[1][2] This guide provides a comprehensive overview of (S)-3,4-DABA, detailing its chemical properties and stereospecific synthesis. It outlines the hypothesized mechanisms by which it may act as a GABA analogue, drawing parallels with its structural isomer, 2,4-DABA.[3] Crucially, this document serves as a practical manual, providing detailed, field-proven experimental protocols for the definitive pharmacological characterization of (S)-3,4-DABA at key GABAergic targets.

Introduction: The GABAergic System as a Therapeutic Target

The γ-aminobutyric acid (GABA) system is the principal inhibitory force in the mammalian central nervous system, ensuring a delicate balance between neuronal excitation and inhibition.[4] This regulation is fundamental for proper neurological function, and its disruption is implicated in numerous disorders, including epilepsy, anxiety, insomnia, and neuropathic pain.[5] The therapeutic potential of modulating the GABAergic system is vast, with key molecular targets including:

  • GABA Receptors: These are broadly classified into ionotropic GABA-A receptors and metabotropic GABA-B receptors. GABA-A receptors are ligand-gated chloride channels that mediate fast synaptic inhibition, while GABA-B receptors are G-protein coupled receptors that produce slower, more prolonged inhibitory signals.[4]

  • GABA Transporters (GATs): These membrane proteins (predominantly GAT-1, GAT-2, GAT-3, and BGT-1) are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its action.[6] Inhibition of GATs increases extracellular GABA levels, enhancing GABAergic tone.[7]

  • GABA Transaminase (GABA-T): This pyridoxal phosphate-dependent enzyme catabolizes GABA into succinic semialdehyde.[4] Inhibiting GABA-T prevents the degradation of GABA, leading to elevated intracellular and synaptic concentrations.[8]

GABA analogues are compounds structurally similar to GABA, designed to interact with one or more of these targets to achieve a therapeutic effect.[9] This guide focuses on (S)-3,4-Diaminobutyric acid, a compelling but under-characterized member of this class.

Chemical Profile and Synthesis of (S)-3,4-Diaminobutyric Acid Dihydrochloride

(S)-3,4-Diaminobutyric acid is a four-carbon amino acid with two amine groups at the C3 and C4 positions. The dihydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in experimental settings.

PropertyValue
IUPAC Name (3S)-3,4-Diaminobutanoic acid dihydrochloride
Molecular Formula C₄H₁₂Cl₂N₂O₂
Molecular Weight 191.06 g/mol
CAS Number 1883-09-6 (for L-isomer dihydrochloride)
Canonical SMILES C(C(C(=O)O)N)CN.Cl.Cl
Chirality (S)-enantiomer
Stereospecific Synthesis from L-Aspartic Acid

A robust and efficient synthesis of both (S)- and (R)-enantiomers of 3,4-diaminobutyric acid begins with the readily available chiral precursor, L-aspartic acid.[10] The causality behind this choice lies in using the inherent stereochemistry of the starting material to dictate the final product's configuration, avoiding costly and complex chiral separation steps later in the process. The general workflow is a multi-step chemical transformation involving protection of reactive functional groups, reduction, and subsequent deprotection.

cluster_0 Synthesis of (S)-3,4-DABA from L-Aspartic Acid start L-Aspartic Acid step1 Protection of α-amino and carboxyl groups start->step1 e.g., Boc anhydride, benzyl bromide step2 Selective reduction of α-carboxyl group to alcohol step1->step2 e.g., BH₃·THF step3 Conversion of hydroxyl group to leaving group (e.g., mesylate) step2->step3 e.g., MsCl, TEA step4 Nucleophilic substitution with an azide step3->step4 e.g., NaN₃ step5 Reduction of azide and β-carboxyl group step4->step5 e.g., H₂/Pd-C step6 Deprotection step5->step6 e.g., HCl end (S)-3,4-Diaminobutyric Acid step6->end

Caption: Stereospecific synthesis of (S)-3,4-DABA from L-Aspartic Acid.

(S)-3,4-Diaminobutyric Acid as a Putative GABA Analogue

While direct pharmacological data for (S)-3,4-DABA is scarce, its structural features provide a strong basis for hypothesizing its interaction with the GABAergic system. The molecule possesses a carboxylic acid and a terminal amino group, mimicking the key pharmacophoric elements of GABA.

Hypothesized Mechanisms of Action

The activity of its structural isomer, L-2,4-diaminobutyric acid, which is a known inhibitor of both GABA reuptake and GABA-T, provides a compelling rationale for investigating similar mechanisms for (S)-3,4-DABA.[3] The primary hypothesized targets are:

  • GABA Transporters (GATs): As a substrate analogue, (S)-3,4-DABA could act as a competitive inhibitor at the GABA binding site on GATs, preventing the clearance of synaptic GABA.

  • GABA Transaminase (GABA-T): The molecule could potentially bind to the active site of GABA-T, acting as either a competitive inhibitor or a mechanism-based inactivator, thereby preventing GABA catabolism.

  • GABA Receptors: While less likely to be a potent agonist due to its conformational constraints compared to GABA, weak agonist or modulatory activity at GABA-A or GABA-B receptors cannot be ruled out without empirical testing.

cluster_synapse GABAergic Synapse cluster_targets Hypothesized Targets for (S)-3,4-DABA presynaptic Presynaptic Terminal gaba_synapse GABA presynaptic->gaba_synapse Release postsynaptic Postsynaptic Terminal vesicle GABA Vesicle gat GABA Transporter (GAT) gaba_synapse->gat Uptake gaba_a GABA-A Receptor gaba_synapse->gaba_a Binds gaba_b GABA-B Receptor gaba_synapse->gaba_b Binds gaba_t GABA Transaminase (GABA-T) gat->gaba_t GABA to Metabolism gaba_a->postsynaptic Cl⁻ Influx (Inhibition) gaba_b->postsynaptic G-protein Signal (Inhibition) daba (S)-3,4-DABA daba->gat Inhibition? daba->gaba_a Modulation? daba->gaba_b Modulation? daba->gaba_t Inhibition? cluster_1 GABA-A Receptor Binding Assay Workflow start Prepare Brain Membrane Homogenate step1 Set up Assay Tubes (Total, Non-specific, Displacement) start->step1 step2 Add Membranes, [³H]Muscimol, & (S)-3,4-DABA step1->step2 step3 Incubate at 4°C step2->step3 step4 Rapid Filtration (Cell Harvester) step3->step4 step5 Wash Filters step4->step5 step6 Scintillation Counting step5->step6 end Calculate IC₅₀ and Ki step6->end

Caption: Workflow for a competitive GABA-A receptor binding assay.

Protocol 2: In Vitro [³H]GABA Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the transport of radiolabeled GABA into synaptosomes or cultured cells expressing GATs.

Objective: To determine the inhibitory potency (IC₅₀) of (S)-3,4-DABA on GABA transporters.

Methodology:

  • Preparation of Synaptosomes or Cell Cultures:

    • Synaptosomes: Prepare a crude synaptosomal fraction (P2) from rat brain tissue by differential centrifugation. This provides a preparation rich in presynaptic terminals containing GATs.

    • Cell Lines: Alternatively, use cell lines (e.g., HEK293) stably transfected to express a specific GAT subtype (e.g., hGAT-1). This allows for determining subtype selectivity.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosome preparation or cell suspension in a physiological buffer (e.g., Krebs-Ringer) at 37°C. The choice of physiological temperature is crucial as transport is an active, temperature-dependent process. [3] * Add varying concentrations of (S)-3,4-DABA (or a known inhibitor like Tiagabine for positive control) and incubate for a short period (5-10 min).

    • Initiate uptake by adding a low concentration of [³H]GABA.

    • Allow the uptake to proceed for a defined, short period (e.g., 5-20 minutes) where uptake is linear.

    • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.

    • Determine non-specific uptake/background in parallel tubes incubated at 4°C, where active transport is minimal.

    • Quantify the radioactivity trapped inside the synaptosomes/cells on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of (S)-3,4-DABA relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the log concentration of (S)-3,4-DABA.

    • Use non-linear regression to fit the data to a dose-response curve and determine the IC₅₀ value.

cluster_2 [³H]GABA Uptake Inhibition Assay Workflow start Prepare Synaptosomes or GAT-expressing Cells step1 Pre-incubate with varying [ (S)-3,4-DABA ] start->step1 step2 Initiate uptake with [³H]GABA step1->step2 step3 Incubate at 37°C (Linear phase) step2->step3 step4 Terminate via Rapid Filtration step3->step4 step5 Wash Filters step4->step5 step6 Scintillation Counting step5->step6 end Calculate IC₅₀ step6->end

Caption: Workflow for a [³H]GABA uptake inhibition assay.

Data Interpretation & Potential Therapeutic Landscape

The results from these assays will definitively characterize the GABAergic profile of (S)-3,4-DABA. The quantitative data would typically be summarized as follows for comparison with standard reference compounds.

Table 2: Example Pharmacological Data Summary (Note: Data for (S)-3,4-DABA is hypothetical for illustrative purposes)

CompoundGABA-A Receptor Binding (Ki, µM)GAT-1 Uptake Inhibition (IC₅₀, µM)
GABA0.1 - 1N/A (Substrate)
Bicuculline0.05 - 0.2> 100
Tiagabine> 1000.05 - 0.1
(S)-3,4-DABA (To Be Determined) (To Be Determined)

A potent and selective profile at a specific target would guide further drug development efforts:

  • Selective GAT-1 Inhibition: Suggests potential as an anticonvulsant, similar to tiagabine. [8]* GABA-T Inhibition: Implies a role in conditions where increasing overall GABA levels is beneficial, such as epilepsy or certain movement disorders. [8]* GABA Receptor Agonism/Modulation: Could indicate utility as an anxiolytic, sedative, or muscle relaxant, depending on the receptor subtype selectivity and nature of the interaction. [11]

Conclusion

(S)-3,4-Diaminobutyric acid dihydrochloride stands as a molecule of significant interest within the field of GABAergic research. While its direct pharmacological activity remains to be fully elucidated, its structural analogy to GABA and its established role as a key synthetic intermediate for GABAergic drugs underscore its importance. [1][2]The lack of public data presents not a dead end, but an opportunity for discovery. The detailed experimental frameworks provided in this guide offer a clear and robust path for researchers to definitively characterize the interaction of (S)-3,4-DABA with the GABAergic system. Such studies are essential to unlock its potential, either as a direct therapeutic agent or as a foundational scaffold for the next generation of drugs targeting GABA-related neurological and psychiatric disorders.

References

  • University of North Carolina at Chapel Hill. GABA-A Receptor Binding Assay Protocol. PDSP. Available from: [Link]

  • Cid-Pellitero, E., & Mutt, V. (2018). Inhibition of GABA transporters fails to afford significant protection following focal cerebral ischemia. Journal of Neuroinflammation, 15(1), 217. Available from: [Link]

  • Duranti, E., Mariani, L., & Spadoni, G. (1993). ChemInform Abstract: Synthesis of (3R)- and (3S)-3,4-Diaminobutyric Acid from L-Aspartic Acid. ChemInform, 24(32). Available from: [Link]

  • Duke, R. K., et al. (2017). Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes. Scientific Reports, 7, 6393. Available from: [Link]

  • Wikipedia contributors. (2023). 2,4-Diaminobutyric acid. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Gmeiner, P., Hummel, E., Haubmann, C., & Höfner, G. (1995). Synthesis of (S)-3,4-diaminobutanenitriles as precursors for 3-amino-GABA derivatives. Archiv der Pharmazie, 328(3), 265-268. Available from: [Link]

  • Mitchell, P. R., & Martin, I. L. (1978). In vitro studies on GABA release. Journal of Neurochemistry, 30(3), 605-611. Available from: [Link]

  • Wikipedia contributors. (2024). GABA analogue. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Clausen, R. P. (2000). The GABA transporter and its inhibitors. Current Medicinal Chemistry, 7(9), 907-920. Available from: [Link]

  • Jones, M. V., Sahara, Y., Dzubay, J. A., & Westbrook, G. L. (1998). Defining affinity with the GABAA receptor. The Journal of Neuroscience, 18(21), 8590-8604. Available from: [Link]

  • Silverman, R. B., & Levy, M. A. (1983). In vitro and in vivo effects on brain GABA metabolism of (S)-4-amino-5-fluoropentanoic acid, a mechanism-based inactivator of gamma-aminobutyric acid transaminase. Life Sciences, 32(24), 2717-2723. Available from: [Link]

  • Schousboe, A., Larsson, O. M., & Seiler, N. (1986). Experimental studies of the influence of vigabatrin on the GABA system. British Journal of Clinical Pharmacology, 21 Suppl 1, 3S-10S. Available from: [Link]

  • Liu, P., & Silverman, R. B. (2013). Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid. Journal of the American Chemical Society, 135(15), 5864-5871. Available from: [Link]

  • Calderone, A., et al. (2002). Coactivation of GABA(A) and GABA(B) receptor results in neuroprotection during in vitro ischemia. Stroke, 33(9), 2279-2284. Available from: [Link]

  • Möhler, H. (2012). The GABA system in anxiety and depression and its therapeutic potential. Neuropharmacology, 62(1), 42-53. Available from: [Link]

  • Duke, R. K., et al. (2017). Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids. British Journal of Pharmacology, 125(5), 967-976. Available from: [Link]

  • Kumar, K., et al. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO Journal, 41(13), e110411. Available from: [Link]

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  • Liao, Z., & Tang, G. (2003). [Synthesis, characterization and in vitro release of poly (succinimide-co-4-aminobutanoic acid) by acid-catalyzed polycondensation of L-aspartic acid and 4-aminobutanoic acid]. Sheng Wu Yi Xue Gong Cheng Xue Za Zhi, 20(3), 392-397. Available from: [Link]

  • Li, J., et al. (2023). Structure–Activity Relationship of the Diaminobutyric Acid Residues in Polymyxins. JACS Au, 3(9), 2534-2545. Available from: [Link]

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  • Ali, A., & Reddy, D. S. (2024). GABA Receptor. In StatPearls. StatPearls Publishing. Available from: [Link]

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Exploratory

Natural occurrence of diaminobutyric acid isomers

An In-depth Technical Guide to the Natural Occurrence of Diaminobutyric Acid Isomers Authored by a Senior Application Scientist Foreword The world of non-proteinogenic amino acids (NPAAs) represents a vast and functional...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Natural Occurrence of Diaminobutyric Acid Isomers

Authored by a Senior Application Scientist

Foreword

The world of non-proteinogenic amino acids (NPAAs) represents a vast and functionally diverse chemical space that extends far beyond the canonical 20 amino acids encoded by the genetic code.[1][2] These molecules are not merely metabolic curiosities; they are pivotal actors in ecological defense, microbial warfare, and complex signaling pathways.[3] Among these, the isomers of diaminobutyric acid (DAB) present a compelling case study in stereochemical diversity and biological function. This guide provides an in-depth exploration of the natural occurrence, biosynthesis, and physiological significance of DAB isomers, tailored for researchers, scientists, and drug development professionals. Our focus is not just on cataloging occurrences but on understanding the underlying biochemical logic that governs their distribution and function in nature.

Introduction to Diaminobutyric Acid (DAB) Isomers

Diaminobutyric acid is a non-proteinogenic amino acid characterized by a four-carbon backbone with two amino groups.[4] The precise location of these amino groups and the stereochemistry at the chiral centers give rise to several distinct isomers, each with a unique biological profile. The most studied isomers are 2,4-diaminobutyric acid (α,γ-DAB) and 2,3-diaminobutyric acid (α,β-DAB).

The presence of a second amino group imparts a positive charge at physiological pH, a feature that is central to the function of many DAB-containing molecules, particularly in their interactions with negatively charged biological membranes. Nature has harnessed the unique properties of these isomers for a variety of purposes, from structural components in bacterial cell walls to potent neurotoxins and building blocks of last-resort antibiotics.[5][6]

The Ubiquitous α,γ-Isomer: 2,4-Diaminobutyric Acid (2,4-DAB)

The 2,4-DAB isomer is the most widespread and well-characterized of the family. It exists as both L- and D-enantiomers, which are not interchangeable in biological systems and often arise from distinct biosynthetic pathways for specific functional roles.

Natural Occurrence of L-2,4-DAB

L-2,4-DAB is found across multiple biological kingdoms, acting as a defensive neurotoxin in some organisms and a key structural component in others.

  • In Plants: L-2,4-DAB is famously known as a neurolathyrogen, a neurotoxin found in certain legumes of the Lathyrus genus (e.g., Lathyrus latifolius and Lathyrus sylvestris).[4][7] Ingestion of these plants can lead to lathyrism, a neurological disorder. The production of L-2,4-DAB is considered a potent defense mechanism against herbivores.[1]

  • In Bacteria: This isomer is a crucial precursor for the biosynthesis of numerous peptide antibiotics. In Paenibacillus polymyxa, six of the ten amino acid residues in the antibiotic polymyxin E are L-2,4-DAB.[8] It is also found in various other bacteria, including Streptomyces albidoflavus.[7]

  • In Cyanobacteria and Diatoms: A growing body of evidence indicates that various cyanobacterial species and diatoms, such as Thalassiosira pseudonana, produce L-2,4-DAB.[9][10] Its production is often concurrent with other toxins like β-N-methylamino-L-alanine (BMAA), and it is implicated in the overall toxicity of harmful algal blooms.[9] In diatoms, its role appears to be defensive, deterring predators like copepods.[10]

Natural Occurrence of D-2,4-DAB

The D-enantiomer is less common than its L-counterpart and is primarily associated with specialized microbial products, where its inclusion provides resistance to degradation by common proteases.

  • In Bacteria: The most notable occurrence is in the antiviral homopolymer γ-poly-D-2,4-diaminobutyric acid (poly-D-Dab), produced by the actinobacterium Streptoalloteichus hindustanus.[11][12] D-amino acids are also known components of bacterial peptidoglycan, and D-2,4-DAB has been identified in the cell walls of specific actinomycetes like Clavibacter michiganensis, where it exists in nearly equal proportion to the L-isomer.[5]

Table 1: Summary of Natural Occurrence of 2,4-DAB Isomers

IsomerKingdom/PhylumOrganism ExampleBiological ContextReferences
L-2,4-DAB PlantaeLathyrus latifoliusNeurotoxin (neurolathyrogen), herbivore defense[7]
BacteriaPaenibacillus polymyxaPrecursor for polymyxin peptide antibiotics[8]
CyanobacteriaMultiple speciesNeurotoxin associated with algal blooms[9]
BacillariophytaThalassiosira pseudonanaDefensive metabolite against predators[10]
D-2,4-DAB BacteriaStreptoalloteichus hindustanusComponent of the antiviral polymer poly-D-Dab[11][12]
BacteriaClavibacter michiganensisStructural component of cell wall peptidoglycan[5]
Biosynthesis of 2,4-DAB Isomers: A Tale of Two Pathways

The synthesis of L- and D-2,4-DAB highlights the enzymatic precision within cells. The core pathway to L-2,4-DAB generally begins with precursors from the aspartate family of amino acids.[13] In bacteria like Paenibacillus polymyxa, the enzyme 2,4-diaminobutyrate aminotransferase, encoded by the ectB gene, is a key player in its formation.[8]

The generation of the D-isomer for specialized metabolites follows a distinct and elegant route. In Streptoalloteichus hindustanus, the biosynthesis of poly-D-Dab relies on a specific racemase. The enzyme PddB, a PLP-independent racemase, catalyzes the stereoinversion of the freely diffusible L-2,4-DAB into D-2,4-DAB.[11][12] This D-isomer is then directly activated and iteratively condensed by a non-ribosomal peptide synthetase (NRPS)-like enzyme, PddA, to form the final polymer.[12]

Biosynthesis_of_DAB_Isomers cluster_L_DAB Biosynthesis of L-2,4-DAB cluster_D_DAB Stereoinversion to D-2,4-DAB Aspartate_Precursors Aspartate_Precursors L_DAB_Intermediates Biosynthetic Intermediates Aspartate_Precursors->L_DAB_Intermediates Multiple Steps L_DAB L-2,4-Diaminobutyric Acid L_DAB_Intermediates->L_DAB ectB (Aminotransferase) [in some bacteria] D_DAB D-2,4-Diaminobutyric Acid L_DAB->D_DAB PddB (Racemase) [S. hindustanus] Poly_D_DAB γ-poly-D-Dab (Antiviral Polymer) D_DAB->Poly_D_DAB PddA (NRPS-like) Analytical_Workflow cluster_workflow Analytical Workflow for DAB Isomer Profiling Sample Biological Sample (Plant/Bacteria) Homogenize Homogenization & Protein Precipitation Sample->Homogenize Extract Supernatant Collection (Free Amino Acids) Homogenize->Extract Derivatize Chiral Derivatization (e.g., L-FDAA) Extract->Derivatize Converts enantiomers to diastereomers LCMS LC-MS/MS Analysis (C18 Column) Derivatize->LCMS Data Data Analysis (Retention Time & MRM) LCMS->Data

Sources

Foundational

Spectroscopic data of (S)-3,4-Diaminobutyric acid dihydrochloride

An In-Depth Technical Guide to the Spectroscopic Data of (S)-3,4-Diaminobutyric Acid Dihydrochloride Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the spectroscopic data for (...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Data of (S)-3,4-Diaminobutyric Acid Dihydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for (S)-3,4-Diaminobutyric acid dihydrochloride (S-DAB), a non-proteinogenic amino acid derivative. As a crucial building block in medicinal chemistry and a tool in neurochemical research, a thorough understanding of its structural and spectroscopic properties is paramount for researchers, scientists, and drug development professionals.[1][2][3] This document moves beyond a simple recitation of data, offering expert interpretation and explaining the causal relationships between the molecular structure and its spectral output.

Molecular Structure and Its Spectroscopic Implications

(S)-3,4-Diaminobutyric acid dihydrochloride is the hydrochloride salt of the chiral amino acid (S)-3,4-Diaminobutyric acid. The presence of two amine groups and a carboxylic acid functional group, combined with a chiral center at the alpha-carbon (C2), dictates its chemical behavior and spectroscopic signature. In the dihydrochloride form, both amine groups are protonated, forming ammonium chlorides, which significantly influences the spectral data, particularly in NMR and IR spectroscopy.

Caption: Structure of (S)-3,4-Diaminobutyric acid dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of S-DAB. The analysis is typically conducted in a deuterated solvent like water (D₂O), which exchanges with the labile amine and carboxylic acid protons, simplifying the spectrum to show only the C-H signals.

¹H NMR Spectroscopy

The proton NMR spectrum of S-DAB provides information on the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling. The protonated amine groups are electron-withdrawing, leading to a downfield shift for adjacent protons.

Table 1: ¹H NMR Spectral Data for (S)-3,4-Diaminobutyric Acid

Chemical Shift (δ) ppm Multiplicity Assignment Coupling Protons
~3.83 Multiplet H-2 (α-proton) H-3
~3.17 Multiplet H-4 (γ-protons) H-3

| ~2.24 | Multiplet | H-3 (β-proton) | H-2, H-4 |

Note: Data referenced from the Human Metabolome Database for 2,4-Diaminobutyric acid in H₂O.[4] The exact chemical shifts can vary slightly based on pH, concentration, and solvent.

Expertise & Causality:

  • H-2 (α-proton): This proton is adjacent to both the carboxylic acid and an ammonium group, making it the most deshielded and causing it to appear furthest downfield (~3.83 ppm).

  • H-4 (γ-protons): These two protons are adjacent to the terminal ammonium group, resulting in a significant downfield shift (~3.17 ppm).

  • H-3 (β-proton): This proton is flanked by two carbon atoms and experiences the least deshielding, thus appearing at the most upfield position (~2.24 ppm). Its multiplicity is complex due to coupling with protons on both C2 and C4.

Proton_NMR_Coupling H2 H-2 (~3.83 ppm) H3 H-3 (~2.24 ppm) H2->H3 J(H2,H3) H3->H2 H4 H-4 (~3.17 ppm) H3->H4 J(H3,H4) H4->H3 Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis ESI-MS Analysis cluster_data Data Interpretation Prep Dissolve S-DAB in suitable solvent (e.g., H₂O/MeOH) Ionization Electrospray Ionization (Positive Mode) Prep->Ionization Infuse Detection Mass Analyzer (e.g., Quadrupole, TOF) Ionization->Detection Accelerate Ions Data Identify [M+H]⁺ at m/z ~119.08 Analyze Fragmentation Pattern Detection->Data Generate Spectrum

Caption: General workflow for ESI-MS analysis of S-DAB.

Conclusion

The spectroscopic characterization of (S)-3,4-Diaminobutyric acid dihydrochloride is a logical and self-validating process. ¹H and ¹³C NMR define the carbon-hydrogen skeleton, IR spectroscopy confirms the presence and protonation state of the key functional groups, and mass spectrometry verifies the molecular weight and provides fragmentation data. Together, these techniques provide an unambiguous structural confirmation, essential for any researcher utilizing this compound in synthesis or biological studies.

References

  • Exploring DL-2-aminobutyric acid: DFT analysis and spectroscopic characterization. (n.d.). Google Scholar.
  • Crystal Structure and Spectroscopic Analysis of the Compatible Solute Nγ-Acetyl-L-2,4-Diaminobutyric Acid. (2020). MDPI. Retrieved January 16, 2026, from [Link]

  • Exploring DL-2-aminobutyric acid: DFT analysis and spectroscopic characterization. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]

  • 2,4-Diaminobutyric acid. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • L-2,4-Diaminobutyric acid dihydrochloride, >=95.0%. (n.d.). SLS. Retrieved January 16, 2026, from [Link]

  • 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001873). (n.d.). Human Metabolome Database. Retrieved January 16, 2026, from [Link]

  • Infrared (IR) Spectroscopy. (n.d.). University of Anbar. Retrieved January 16, 2026, from [Link]

  • L-2,4-Diaminobutyric acid dihydrochloride. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • 13C NMR Chemical Shifts. (n.d.). ACS Division of Organic Chemistry. Retrieved January 16, 2026, from [Link]

  • D,L-2,4-Diaminobutyric acid dihydrochloride. (n.d.). SpectraBase. Retrieved January 16, 2026, from [Link]

  • (S)-(+)-2,4-Diaminobutyric acid dihydrochloride. (n.d.). SpectraBase. Retrieved January 16, 2026, from [Link]

  • The synthesis and cyclization of 2,4-diaminobutyric acid. (1970). Oregon State University. Retrieved January 16, 2026, from [Link]

  • 4-Aminobutanoic acid. (n.d.). NIST WebBook. Retrieved January 16, 2026, from [Link]

  • (S)-3,4-Diaminobutyric acid dihydrochloride. (n.d.). Crysdot LLC. Retrieved January 16, 2026, from [Link]

Sources

Exploratory

A Researcher's Guide to Sourcing and Verifying Enantiomerically Pure (S)-3,4-Diaminobutyric Acid

For researchers, scientists, and drug development professionals, the procurement of chiral building blocks of high enantiomeric purity is a critical, non-negotiable starting point for any successful synthetic campaign. (...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the procurement of chiral building blocks of high enantiomeric purity is a critical, non-negotiable starting point for any successful synthetic campaign. (S)-3,4-Diaminobutyric acid ( (S)-DABA), a non-proteinogenic amino acid, represents a versatile scaffold for the development of novel therapeutics, particularly as a GABA receptor ligand mimic and a constrained diamine for peptide and small molecule synthesis. However, its non-natural configuration and the presence of a closely related, more common structural isomer (2,4-diaminobutyric acid) can present significant sourcing and quality control challenges.

This technical guide provides an in-depth overview of the commercial landscape for (S)-3,4-Diaminobutyric acid, outlines robust analytical methodologies for verifying its enantiomeric purity, and discusses its applications in modern drug discovery.

The Commercial Landscape: Sourcing (S)-3,4-Diaminobutyric Acid

The commercial availability of (S)-3,4-Diaminobutyric acid is more limited compared to its 2,4-isomer. It is often supplied as a dihydrochloride salt to improve stability and handling. Researchers should be aware that catalog listings for "3,4-Diaminobutyric acid" without a specified stereochemistry typically refer to the racemic mixture.

Identified Commercial Suppliers

The following table summarizes potential commercial sources. It is imperative for researchers to contact these suppliers directly to confirm current availability, purity specifications, and to request a certificate of analysis for the specific lot they intend to purchase.

SupplierProduct NameCAS NumberPurity/Notes
GL Biochem (Shanghai) Ltd. (S)-3,4-Diaminobutyric acid141318-80-1Stated as 98% purity. The molecular formula suggests it is the dihydrochloride salt. Researchers should verify current stock.[1]
Parchem 3,4-Diaminobutyric acid131530-16-0Stereochemistry not specified; likely racemic. Inquiry for the (S)-enantiomer is recommended.[2]
HANGZHOU LEAP CHEM CO., LTD. 3,4-Diaminobutanoic acid131530-16-0Listed as a bulk drug intermediate. Stereochemistry is not specified.[3]
Alfa Chemistry 3,4-Diaminobutyric acid131530-16-0General listing; inquiry for the (S)-enantiomer is necessary.[4]
BOC Sciences 3,4-Diaminobutanoic acid dihydrochloride109754-82-7Stereochemistry not specified.[]
Chem-Impex Nβ-Z-(S)-3,4-Diaminobutyric acid methylester hydrochloride1263047-39-7A protected derivative, useful as a starting material for further synthesis. Purity ≥ 99% by HPLC.[6]

This table is not exhaustive and is based on publicly available data. Direct inquiry and verification are essential.

The Cornerstone of Utility: Verifying Enantiomeric Purity

Given the critical role of stereochemistry in biological activity, rigorous quality control is paramount. Do not rely solely on the supplier's Certificate of Analysis. Independent verification of enantiomeric purity upon receipt of the material is a foundational step in ensuring experimental reproducibility and data integrity. The two most powerful techniques for this purpose are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral HPLC: The Gold Standard for Separation

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most definitive method for quantifying the enantiomeric excess (e.e.) of a chiral compound.[7][8] The principle lies in the differential interaction of the two enantiomers with the chiral environment of the stationary phase, leading to different retention times.

Caption: Workflow for Chiral HPLC Method Development and Analysis.

This protocol is a starting point, as optimization will be required. Macrocyclic glycopeptide columns are often successful for underivatized amino acids due to their ionic groups and compatibility with aqueous mobile phases.[9]

  • Column Selection: Astec CHIROBIOTIC® T (Teicoplanin-based CSP) is a strong candidate, as it is known to resolve underivatized amino acids.[9]

  • Sample Preparation:

    • Prepare a stock solution of the (S)-3,4-Diaminobutyric acid sample at 1 mg/mL in the mobile phase.

    • Prepare a small sample of racemic 3,4-Diaminobutyric acid (if available) to confirm the identity of both enantiomeric peaks.

  • Mobile Phase:

    • A common starting point for amino acids on this type of column is a mixture of an organic modifier (Methanol or Acetonitrile) and an aqueous buffer with a volatile salt (e.g., Ammonium Acetate or Ammonium Formate).

    • Initial Condition: 80:20 (v/v) Methanol : 20 mM Ammonium Acetate in Water.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD) if UV response is poor.

    • Injection Volume: 5 µL

  • Optimization:

    • Rationale: The goal is to achieve baseline separation (Resolution > 1.5) between the (S) and the potential (R) enantiomer peaks.

    • Vary the percentage of the organic modifier. Teicoplanin-based CSPs can exhibit a "U-shaped" retention profile, where retention decreases and then increases as the organic concentration rises.[9] Test a range from 70% to 95% Methanol.

    • Adjust the buffer concentration and pH. Small changes can significantly impact the ionization state of the amino acid and the stationary phase, affecting retention and selectivity.

  • Quantification:

    • The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers: % e.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

NMR Spectroscopy: A Powerful Orthogonal Technique

NMR spectroscopy offers a complementary method for assessing enantiomeric purity. While it doesn't physically separate the enantiomers, it can distinguish them in the spectrum through the use of a Chiral Solvating Agent (CSA) or a Chiral Derivatizing Agent (CDA).[10]

  • Principle: A chiral solvating agent forms transient, diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different magnetic environments, leading to separate peaks in the NMR spectrum for each enantiomer.[11]

  • Reagent Selection: A common choice for amines and amino acids is (R)-(-)-Mandelic acid or a derivative.

  • Sample Preparation:

    • Dissolve a precise amount of the (S)-3,4-Diaminobutyric acid sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • Add an equimolar amount of the chiral solvating agent (e.g., (R)-Mandelic acid) to the NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum of the mixture.

    • Look for splitting of one or more of the analyte's proton signals. The protons closest to the chiral center are most likely to show distinct chemical shifts.

  • Interpretation:

    • The presence of a single set of peaks for the analyte confirms high enantiomeric purity.

    • The appearance of a second, smaller set of peaks indicates the presence of the other enantiomer. The ratio of the integrals of these distinct peaks can be used to determine the enantiomeric ratio.[12]

Applications in Drug Discovery and Development

(S)-3,4-Diaminobutyric acid is a valuable building block due to its vicinal diamine functionality constrained on a chiral backbone. This structure allows it to serve several roles in medicinal chemistry.

GABA Receptor Ligands

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[13] Its receptors, particularly GABA-A receptors, are crucial targets for drugs treating anxiety, epilepsy, and sleep disorders.[14] The structure of (S)-3,4-DABA can be seen as a conformationally restricted analog of GABA, making it an attractive starting point for designing novel GABA receptor modulators with potentially improved subtype selectivity and pharmacokinetic profiles.

Caption: (S)-3,4-DABA as a constrained analog of GABA for receptor targeting.

Peptide Synthesis and Peptidomimetics

In peptide synthesis, non-proteinogenic amino acids like DABA are used to introduce specific structural features or functionalities.[15][16] The side-chain amino group of (S)-3,4-DABA can be used for:

  • Lactam Bridge Formation: On-resin cyclization between the side-chain amine and a carboxylic acid elsewhere in the peptide sequence to create constrained, more stable cyclic peptides.

  • Orthogonal Derivatization: The side-chain amine can be selectively modified with labels (e.g., fluorophores, biotin) or conjugated to other molecules (e.g., lipids, polymers) to create specialized peptide probes or therapeutics.[17]

  • Scaffold for Peptidomimetics: The diamine structure can serve as a core element in the synthesis of peptidomimetics, which mimic the structure of peptides but have improved stability against proteolytic degradation.

Conclusion

The successful use of enantiomerically pure (S)-3,4-Diaminobutyric acid in a research or drug development program is contingent on two key factors: diligent sourcing from reliable vendors and, most importantly, rigorous in-house analytical verification of enantiomeric purity. While the commercial availability of this specific building block is somewhat limited, a combination of direct supplier inquiries and the potential use of protected derivatives can secure the necessary starting material. By employing robust and orthogonal analytical techniques like chiral HPLC and NMR spectroscopy, researchers can proceed with confidence, ensuring that the stereochemical integrity of their synthetic intermediates and final compounds is uncompromised, thereby safeguarding the validity and reproducibility of their scientific outcomes.

References

  • 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst (RSC Publishing). Available at: [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC - NIH. Available at: [Link]

  • ¹H NMR Data for the Enantiomer Discriminations of Several Amino Acids. ResearchGate. Available at: [Link]

  • NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. PubMed. Available at: [Link]

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  • 3Way Pharm Inc. (Page 40). ChemBuyersGuide.com, Inc. Available at: [Link]

  • Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent. Analytical Methods (RSC Publishing). Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • SYNTHESIS OF 4-AMINOBUTYRIC ACID AND 2,4-DIAMINOBUTYRIC ACID FROM BUTYROLACTONE. ResearchGate. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • Allosteric ligands and their binding sites define γ-aminobutyric acid (GABA) type A receptor subtypes. PubMed. Available at: [Link]

  • US4290972A - Process for the production of 4-aminobutyric acid or its derivatives. Google Patents.
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  • NMR Analysis of Amino Acids. YouTube. Available at: [Link]

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  • SYNTHESIS OF 4-AMINOBUTYRIC ACID AND 2,4-DIAMINOBUTYRIC ACID FROM BUTYROLACTONE. Semantic Scholar. Available at: [Link]

  • The synthesis and cyclization of 2,4-diaminobutyric acid. Oregon State University. Available at: [Link]

  • GABAA receptors: structure, function, pharmacology, and related disorders. PMC. Available at: [Link]

  • GABA Receptor. StatPearls - NCBI Bookshelf. Available at: [Link]

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  • Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications. PMC - PubMed Central. Available at: [Link]

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Foundational

An In-depth Technical Guide to (S)-3,4-Diaminobutyric Acid Dihydrochloride: A Chiral Building Block for Neurological Drug Discovery

This guide provides a comprehensive technical overview of (S)-3,4-Diaminobutyric acid dihydrochloride, a non-proteinogenic amino acid that has garnered significant interest within the scientific community. Its unique str...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (S)-3,4-Diaminobutyric acid dihydrochloride, a non-proteinogenic amino acid that has garnered significant interest within the scientific community. Its unique structural properties make it a valuable chiral precursor in the synthesis of novel compounds targeting the central nervous system, particularly as ligands for GABA receptors. This document is intended for researchers, chemists, and pharmacologists engaged in drug development and neuroscience research, offering insights into its chemical properties, synthesis, and applications.

Core Molecular Attributes

(S)-3,4-Diaminobutyric acid dihydrochloride is the hydrochloride salt of the (S)-enantiomer of 3,4-diaminobutyric acid. The presence of two amine groups and a carboxylic acid functional group within a four-carbon chain, along with a defined stereocenter, underpins its utility as a versatile building block in asymmetric synthesis.

PropertyValueSource
CAS Number 141318-80-1[1][2][3][4][5]
Molecular Formula C₄H₁₂Cl₂N₂O₂[1][2][3]
Molecular Weight 191.06 g/mol [1][2]
IUPAC Name (3S)-3,4-diaminobutanoic acid;dihydrochlorideN/A
Synonyms (S)-3,4-Diaminobutanoic acid dihydrochloride, (S)-DAB DihydrochlorideN/A

Strategic Importance in Medicinal Chemistry: Beyond a Simple Amino Acid

The scientific intrigue surrounding diaminoalkanoic acids has often focused on their interactions with the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system[6]. It is crucial to distinguish (S)-3,4-diaminobutyric acid from its isomer, 2,4-diaminobutyric acid (DABA). While 2,4-DABA is recognized for its activity as a GABA transaminase inhibitor, thereby increasing GABA levels in the brain, (S)-3,4-diaminobutyric acid serves a different, yet equally important, role. Its value lies in its utility as a chiral synthon for creating dihydrothiazole and imidazoline amino bioisosteres, which are being investigated as ligands for GABA type A (GABA-A) receptors and GABA transporters[7]. This distinction is paramount for medicinal chemists designing targeted therapeutic agents.

The rationale for employing (S)-3,4-diaminobutyric acid in drug design is rooted in the desire to create conformationally constrained analogs of GABA. By incorporating this chiral building block, researchers can introduce specific stereochemistry into the final molecule, which is often a critical determinant of biological activity and receptor selectivity.

Enantioselective Synthesis: A Proposed Pathway

The enantioselective synthesis of (S)-3,4-diaminobutyric acid is essential to harness its potential in creating stereochemically pure pharmaceuticals. A plausible and efficient synthetic route commences from the readily available and chiral starting material, L-asparagine. This approach leverages the inherent stereochemistry of the natural amino acid to establish the desired (S)-configuration in the final product.

A published method outlines the synthesis of (S)-3,4-diaminobutanenitriles, which are direct precursors to (S)-3,4-diaminobutyric acid, starting from L-asparagine via a β-homoserine derivative[8]. The introduction of the second amino group can be achieved through methods such as the Mitsunobu reaction or reductive amination[8].

Below is a proposed, detailed protocol for the synthesis of (S)-3,4-Diaminobutyric acid dihydrochloride, based on established chemical transformations.

Experimental Protocol: Synthesis of (S)-3,4-Diaminobutyric Acid Dihydrochloride

Step 1: Protection of L-Asparagine

  • Suspend L-asparagine in a suitable solvent such as a 1:1 mixture of dioxane and water.

  • Cool the suspension in an ice bath and add sodium hydroxide to maintain a basic pH.

  • Add a suitable N-protecting group reagent, such as di-tert-butyl dicarbonate (Boc₂O) for Boc protection or benzyl chloroformate (Cbz-Cl) for Cbz protection, portion-wise while maintaining the basic pH.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the N-protected L-asparagine with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-protected L-asparagine.

Step 2: Reduction of the Amide to the Amine

  • Dissolve the N-protected L-asparagine in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution in an ice bath and slowly add a reducing agent capable of reducing the amide, such as borane-tetrahydrofuran complex (BH₃·THF).

  • Allow the reaction to warm to room temperature and then reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cautiously quench the reaction with methanol, followed by the addition of hydrochloric acid.

  • Remove the solvent under reduced pressure and then treat the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the N-protected (S)-3,4-diaminobutyric acid derivative into an organic solvent.

  • Dry, filter, and concentrate the organic layer.

Step 3: Deprotection and Salt Formation

  • Dissolve the N-protected (S)-3,4-diaminobutyric acid derivative in a suitable solvent (e.g., dioxane or methanol).

  • Add a concentrated solution of hydrochloric acid and stir the reaction at room temperature. For Boc-protected intermediates, cleavage is typically rapid. For Cbz-protected intermediates, catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) is the standard deprotection method, followed by treatment with HCl.

  • Monitor the deprotection by TLC.

  • Upon completion, remove the solvent under reduced pressure to yield the crude (S)-3,4-Diaminobutyric acid dihydrochloride.

  • Purify the product by recrystallization from a suitable solvent system, such as ethanol/ether, to obtain the final product as a crystalline solid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Amide Reduction cluster_step3 Step 3: Deprotection & Salt Formation L-Asparagine L-Asparagine N-Protected L-Asparagine N-Protected L-Asparagine L-Asparagine->N-Protected L-Asparagine Boc₂O or Cbz-Cl, Base N-Protected (S)-3,4-diaminobutyric acid derivative N-Protected (S)-3,4-diaminobutyric acid derivative N-Protected L-Asparagine->N-Protected (S)-3,4-diaminobutyric acid derivative BH₃·THF (S)-3,4-Diaminobutyric acid dihydrochloride (S)-3,4-Diaminobutyric acid dihydrochloride N-Protected (S)-3,4-diaminobutyric acid derivative-> (S)-3,4-Diaminobutyric acid dihydrochloride Conc. HCl or H₂/Pd-C then HCl PeptideCouplingWorkflow Start Start: (S)-3,4-DABA·2HCl Neutralization Neutralization (e.g., with a non-nucleophilic base like DIEA) Start->Neutralization Free_Amine Free (S)-3,4-DABA Neutralization->Free_Amine Coupling Peptide Coupling (with an N-protected amino acid or other carboxylic acid) Free_Amine->Coupling Protected_Product Protected Dipeptide/Amide Coupling->Protected_Product Coupling_Reagents Coupling Reagents: HATU, HBTU, or EDC/HOBt Coupling_Reagents->Coupling Deprotection N-terminal Deprotection (e.g., Piperidine for Fmoc) Protected_Product->Deprotection Elongation_or_Final_Product Further Elongation or Final Product Deprotection->Elongation_or_Final_Product

Caption: General workflow for utilizing (S)-3,4-DABA in solid-phase or solution-phase synthesis.

Conclusion

(S)-3,4-Diaminobutyric acid dihydrochloride represents a key chiral building block for the development of novel therapeutics targeting the GABAergic system. Its value lies not in direct biological activity, but in its utility as a stereochemically defined precursor for more complex molecules. The synthetic pathway, accessible from a natural amino acid, and its straightforward incorporation into larger scaffolds make it an attractive tool for medicinal chemists and drug discovery professionals. As research into the nuances of GABA receptor pharmacology continues, the demand for such specialized chiral building blocks is expected to grow, further solidifying the importance of (S)-3,4-Diaminobutyric acid dihydrochloride in the field of neuroscience.

References

  • P&S Chemicals. (S)-3,4-diaminobutyric acid dihydrochloride. [Link]

  • Gmeiner, P., Hummel, E., Haubmann, C., & Höfner, G. (1995). Synthesis of (S)-3,4-diaminobutanenitriles as precursors for 3-amino-GABA derivatives. Archiv der Pharmazie, 328(3), 265-268. [Link]

  • Olsen, R. W., & DeLorey, T. M. (1999). GABA and Glycine. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. [Link]

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Exploratory

Discovery and history of diaminobutyric acid in biochemical research

An In-depth Technical Guide to the Discovery and History of Diaminobutyric Acid in Biochemical Research Introduction: The Multifaceted Nature of Diaminobutyric Acid Diaminobutyric acid (DABA) is a non-proteinogenic amino...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Diaminobutyric Acid in Biochemical Research

Introduction: The Multifaceted Nature of Diaminobutyric Acid

Diaminobutyric acid (DABA) is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids encoded by the genetic code for protein synthesis. It exists in several isomeric forms, with L-2,4-diaminobutyric acid (L-DABA) being one of the most biologically significant.[1][2] This small molecule has garnered considerable interest in the scientific community due to its dual identity: it is both a crucial metabolic intermediate in various organisms and a potent neurotoxin.[3][4] DABA is found in a wide range of natural sources, from plants of the Lathyrus genus to numerous bacteria and even in the tissues of animals that have consumed these organisms.[1][5][6] Its presence in microbial secondary metabolites, particularly antibiotics, and its intriguing neuroactive properties have made the study of DABA a rich and evolving field of biochemical research. This guide provides a comprehensive overview of the discovery, history, and biochemical significance of diaminobutyric acid.

Part 1: Early Discoveries and Syntheses

The journey of diaminobutyric acid in biochemical research began with its chemical synthesis. One of the early methods for synthesizing 2,4-diaminobutyric acid involved the application of the Schmidt reaction to α-aminodicarboxylic acids.[7] This reaction was advantageous due to the stability of monoaminocarboxylic acids under the required conditions.[7] However, these early synthetic routes were often plagued by low yields and laborious purification procedures.[7] A significant improvement in the isolation of 2,4-diaminobutyric acid came with the introduction of ion-exchange resins, such as Dowex-3, which allowed for the efficient removal of strong acids like sulfuric acid from the reaction mixture.[7]

Another early synthetic approach started from β-phthalimido ethylmalonic ester.[7] This multi-step process involved bromination, decarboxylation, amination, and finally hydrolysis to yield racemic 2,4-diaminobutyric acid, which was isolated as a crystalline oxalate.[7] These foundational synthetic studies were crucial for obtaining pure DABA for subsequent biological and toxicological investigations. It was during this period of chemical exploration that researchers first noted the existence of different salt forms of 2,4-diaminobutyric acid.[7]

Part 2: DABA in the Plant Kingdom and the Onset of Neurolathyrism

A pivotal chapter in the history of DABA research is its association with the plant genus Lathyrus, commonly known as grass pea.[5][8] For centuries, the consumption of large quantities of certain Lathyrus species, particularly during times of famine, has been linked to a debilitating neurological disorder in humans and domestic animals called neurolathyrism.[5][9] In the 1960s, α,γ-diaminobutyric acid was identified in the seeds of twelve Lathyrus species, drawing a direct line between this compound and the observed neurotoxicity.[5]

Further research revealed that while DABA is indeed neurotoxic, the primary causative agent of neurolathyrism in Lathyrus sativus is β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP).[8][9][10] DABA, however, remains a significant neurotoxin found in other Lathyrus species and certain cyanobacteria.[11][12] The biosynthesis of DABA in plants like Lathyrus sylvestris has been shown to proceed from precursors such as L-homoserine and DL-aspartic acid.[13]

Part 3: The Microbial World: DABA in Antibiotics and as a Metabolic Intermediate

Diaminobutyric acid plays a vital role in the microbial world as a building block for a class of secondary metabolites known as non-ribosomal peptides (NRPs).[14][15] These peptides are synthesized by large, multi-enzyme complexes called non-ribosomal peptide synthetases (NRPSs), not by the ribosome.[14][16][17] This mode of synthesis allows for the incorporation of non-proteinogenic amino acids like DABA, leading to a vast diversity of chemical structures and biological activities.[14][18]

A prominent example of DABA-containing NRPs is the polymyxin family of antibiotics.[19] Polymyxin E (colistin), for instance, contains multiple residues of L-2,4-diaminobutyric acid, which are crucial for its antibacterial activity against Gram-negative bacteria.[19] The biosynthesis of these antibiotics is a modular process, with specific domains of the NRPS enzyme responsible for activating and incorporating each amino acid, including DABA.[18][19]

Bacterial Biosynthesis of DABA

In many bacteria, DABA is synthesized as an intermediate in the production of the compatible solute ectoine, a chemical chaperone that protects cells from osmotic stress.[20][21] The biosynthesis of ectoine from L-aspartate-β-semialdehyde involves the enzyme L-2,4-diaminobutyrate acetyltransferase (EctA), which specifically transfers an acetyl group to the γ-amino group of L-2,4-diaminobutyrate to form N-γ-acetyl-L-2,4-diaminobutyrate.[20][21]

More recently, a novel enzyme, PddB, was discovered in the biosynthesis of γ-poly-D-2,4-diaminobutyric acid in Streptoalloteichus hindustanus.[22] PddB is the first identified pyridoxal 5'-phosphate (PLP)-independent racemase that specifically acts on 2,4-diaminobutyric acid, catalyzing the interconversion of its L- and D-isomers.[22][23] This discovery has expanded our understanding of the enzymatic machinery involved in DABA metabolism.

Part 4: The Neuroactive Facets of Diaminobutyric Acid

The neurotoxicity of L-2,4-diaminobutyric acid is a significant area of research.[3][4] One of the primary mechanisms of its toxicity is the induction of a state of chronic ammonia toxicity.[3] L-DABA competitively inhibits ornithine carbamoyltransferase, a key enzyme in the urea cycle responsible for ammonia detoxification in the liver.[3] This inhibition leads to a prolonged, slight increase in bodily ammonia concentrations, which is believed to be a major contributor to its neurotoxic effects.[3] In addition to its effects on the urea cycle, DABA is also known to cause liver damage.[4]

Furthermore, L-2,4-diaminobutyric acid interacts with the GABAergic system. It acts as a non-competitive inhibitor of GABA transaminase (GABA-T), the enzyme that degrades the inhibitory neurotransmitter GABA.[4][23] DABA also functions as a GABA reuptake inhibitor.[4] Both of these actions lead to an elevation of GABA levels in the brain. While this suggests potential for anticonvulsant activity, long-term exposure to DABA can paradoxically lead to convulsions.[4]

Caption: Mechanisms of L-2,4-diaminobutyric acid (L-DABA) neurotoxicity.

Part 5: The Evolution of Analytical Techniques for DABA Detection

The methods for detecting and quantifying diaminobutyric acid have evolved significantly over time, reflecting broader advancements in analytical chemistry.

  • Early Chromatographic and Colorimetric Methods: Initial identification and quantification of DABA often relied on paper chromatography.[5] For more quantitative analysis, methods involving derivatization with 2,4-dinitrofluorobenzene were employed. The resulting dinitrophenyl-DABA isomers could then be separated and quantified using an automatic amino acid analyzer.[24]

  • High-Performance Liquid Chromatography (HPLC): The advent of HPLC brought about significant improvements in resolution and analysis time.[25] Reverse-phase HPLC, coupled with pre-column derivatization using reagents like o-phthaldialdehyde (OPA), allowed for sensitive fluorescence detection of DABA and other primary amines.[25] A notable advanced derivatization technique is the use of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), which is particularly useful for the chiral separation of D- and L-isomers of DABA.[22]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry (LC-MS and LC-MS/MS) has become the gold standard for the analysis of DABA in complex biological matrices.[26] This technique offers unparalleled sensitivity and specificity, allowing for the detection of trace amounts of DABA and its isomers.[26]

DABA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_hplc_ms HPLC-MS/MS Analysis Biological_Sample Biological_Sample Homogenization Homogenization Biological_Sample->Homogenization Protein_Precipitation Protein_Precipitation Homogenization->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant_Collection Centrifugation->Supernatant_Collection Add_Derivatizing_Agent Add_Derivatizing_Agent Incubation Incubation Supernatant_Collection->Incubation Derivatizing_Agent e.g., OPA, Marfey's Reagent Derivatizing_Agent->Incubation Injection Injection Incubation->Injection HPLC_Separation HPLC_Separation Injection->HPLC_Separation Reverse-Phase Column Mass_Spectrometry Mass_Spectrometry HPLC_Separation->Mass_Spectrometry ESI Source Data_Analysis Data_Analysis Mass_Spectrometry->Data_Analysis Quantification

Caption: General workflow for the analysis of DABA in biological samples.

Part 6: Experimental Protocol: Racemase Assay for PddB using Marfey's Method

This protocol describes an assay to determine the racemase activity of the PLP-independent 2,4-diaminobutyric acid racemase, PddB.[22]

I. Materials and Reagents

  • Purified recombinant PddB enzyme

  • L-2,4-diaminobutyric acid (L-DAB)

  • D-2,4-diaminobutyric acid (D-DAB)

  • TAPS-NaOH buffer (1 M, pH 8.5)

  • Trichloroacetic acid (TCA), 50% (w/v)

  • NaOH (0.5 M)

  • Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDLA)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

II. Enzyme Reaction

  • Prepare a 0.2 mL reaction mixture containing:

    • 100 mM TAPS-NaOH, pH 8.5

    • 20 mM L-DAB (or D-DAB)

  • Initiate the reaction by adding 5 µg of purified PddB enzyme.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Terminate the reaction by adding 20 µL of 50% (w/v) TCA.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Transfer the supernatant to a new tube and neutralize by adding 100 µL of 0.5 M NaOH.

III. Derivatization with Marfey's Reagent (L-FDLA)

  • To the neutralized supernatant, add a solution of L-FDLA in acetone.

  • Adjust the pH to be slightly basic, if necessary, with a suitable buffer (e.g., sodium bicarbonate).

  • Incubate the mixture at 37°C for 3-24 hours to ensure complete conversion to the di-FDLA labeled derivatives.[22]

  • Quench the reaction by adding a small amount of acid (e.g., HCl).

IV. LC-MS Analysis

  • Analyze the derivatized sample by reverse-phase HPLC coupled to a mass spectrometer.

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Column: A suitable C18 column.

  • Gradient: A linear gradient from a low percentage of B to a high percentage of B over a suitable time to separate the L-DAB-di-FDLA and D-DAB-di-FDLA diastereomers.

  • Detection: Monitor the elution of the diastereomers by UV absorbance (e.g., at 340 nm) and by mass spectrometry, tracking the specific m/z of the derivatized DABA.

  • Quantification: Determine the amounts of L-DAB and D-DAB by integrating the peak areas of their respective di-FDLA derivatives. The racemase activity can be calculated from the rate of conversion of the initial enantiomer to the other.

Parameter Value Reference
Optimal pH for PddB~8.5[22]
PddB Substrate SpecificitySpecific for Dab[22]
PddB Cofactor RequirementNone (PLP-independent)[22]
Marfey's Derivatization Time3-24 hours at 37°C for complete di-derivatization[22]

Table 1: Key parameters for the PddB racemase assay.

Conclusion

The study of diaminobutyric acid provides a fascinating case study in the intersection of natural product chemistry, enzymology, and neurobiology. From its initial chemical synthesis to its identification as a key player in the pathology of neurolathyrism and as a building block of life-saving antibiotics, the story of DABA is still unfolding. The discovery of novel enzymes like the PLP-independent racemase PddB and the continuous refinement of analytical techniques promise to reveal even more about the roles of this multifaceted amino acid in the natural world. For researchers in drug development and the life sciences, the rich history and complex biochemistry of diaminobutyric acid offer a compelling field of ongoing investigation with potential for new discoveries.

References

  • Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis. (2021). Frontiers in Microbiology. [Link]

  • The synthesis and cyclization of 2,4-diaminobutyric acid. (N/A). Oregon State University. [Link]

  • The 'neurotoxicity' of L-2,4-diaminobutyric acid. (1968). PubMed. [Link]

  • The architecture of the diaminobutyrate acetyltransferase active site provides mechanistic insight into the biosynthesis of the chemical chaperone ectoine. (2020). PubMed. [Link]

  • alpha,gamma-Diaminobutyric acid in seeds of twelve species of Lathyrus and identification of a new natural amino-acid, L-homoarginine, in seeds of other species toxic to man and domestic animals. (1962). PubMed. [Link]

  • The architecture of the diaminobutyrate acetyltransferase active site provides mechanistic insight into the biosynthesis of the chemical chaperone ectoine. (2020). Philipps-Universität Marburg. [Link]

  • Chemical structures of BMAA and 2,4-diaminobutyric acid (DAB). (N/A). ResearchGate. [Link]

  • Biosynthesis of 2,4-Diaminobutyric Acid from L-[3H]Homoserine and DL-[1-14C]Aspartic Acid in Lathyrus sylvestris W. (1966). ACS Publications. [Link]

  • 2,4-Diaminobutyric acid. (N/A). Wikipedia. [Link]

  • The neurotoxin 2,4-diaminobutanoic acid (2,4-DAB): genomic insights into how and why it is biosynthesised in some cyanobacteria. (2021). ScholarWorks@BGSU. [Link]

  • Nonribosomal peptide. (N/A). Wikipedia. [Link]

  • The neurotoxin β-N-methylamino-L-alanine (BMAA) and 2,4-diaminobutyric acid (DAB) : possible risk of human exposure, and the effect and function in diatoms. (2022). Diva-portal.org. [Link]

  • Quantitative determination of alpha- and gamma-2,4-dinitrophenyl-isomers of alpha,gamma-diaminobutyric acid with an automatic amino acid analyzer as a method of studying N-alpha--N-gamma migration in peptides of alpha,gamma-diaminobutyric acid and polymyxin M. (1966). PubMed. [Link]

  • Identification and characterization of the key enzyme in the biosynthesis of the neurotoxin β-ODAP in grass pea. (2019). PMC - NIH. [Link]

  • Precursor Amino Acids Inhibit Polymyxin E Biosynthesis in Paenibacillus polymyxa, Probably by Affecting the Expression of Polymyxin E Biosynthesis-Associated Genes. (2018). PMC - NIH. [Link]

  • The Cyanotoxin 2,4-DAB Reduces Viability and Causes Behavioral and Molecular Dysfunctions Associated with Neurodegeneration in Larval Zebrafish. (2022). NIH. [Link]

  • 2,4-Diaminobutyric acid | C4H10N2O2 | CID 470. (N/A). PubChem - NIH. [Link]

  • Diamine oxidase of Lathyrus sativus seedlings. Purification and properties. (1978). Indian Academy of Sciences. [Link]

  • (PDF) Nonribosomal Peptide Synthesis. (2022). ResearchGate. [Link]

  • L-2,4-Diaminobutyric acid | C4H10N2O2 | CID 134490. (N/A). PubChem - NIH. [Link]

  • Creating new antibiotics by better understanding non-ribosomal biosynthesis - A/Prof Max Cryle. (2019). YouTube. [Link]

  • A lego model of non-ribosomal peptide synthesis. (2019). YouTube. [Link]

  • Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products. (2010). PMC - PubMed Central. [Link]

  • Wild Lathyrus—A Treasure of Novel Diversity. (2023). MDPI. [Link]

  • Cytidine and dCMP Deaminases—Current Methods of Activity Analysis. (2024). MDPI. [Link]

  • (PDF) Lathyrus sativus (grass pea) and Its Neurotoxin ODAP. (2006). ResearchGate. [Link]

  • A novel, high throughput, and low-cost method for the detection of 40 amines relevant to inborn errors of metabolism, in under 60 min, using reverse phase high performance liquid chromatography. (2022). PMC - NIH. [Link]

  • (PDF) Analytical methods for chemical constituents. (2000). ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Application Note: A Practical Guide to the Incorporation of (S)-3,4-Diaminobutyric Acid in Solid-Phase Peptide Synthesis

Introduction: The Strategic Value of (S)-3,4-Diaminobutyric Acid (S)-3,4-Diaminobutyric acid (DAB) is a non-proteinogenic amino acid that offers a unique structural scaffold for peptide chemists. Its vicinal diamine func...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of (S)-3,4-Diaminobutyric Acid

(S)-3,4-Diaminobutyric acid (DAB) is a non-proteinogenic amino acid that offers a unique structural scaffold for peptide chemists. Its vicinal diamine functionality in the side chain provides a versatile handle for introducing conformational constraints, synthesizing branched or cyclic peptides, and conjugating molecules such as fluorophores, lipids, or cytotoxic payloads. The incorporation of DAB into peptide sequences can enhance proteolytic stability and modulate biological activity, making it a valuable building block in drug discovery and chemical biology.

However, the presence of a second primary amine in its side chain (the γ-amino group) necessitates a carefully planned synthetic approach to prevent unwanted side reactions and ensure regioselective peptide bond formation. This guide provides a comprehensive overview of the core chemical principles and a detailed, field-proven protocol for the successful incorporation of (S)-3,4-DAB into peptides using modern Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Core Principles: The Chemistry of DAB Incorporation

The successful integration of DAB into a growing peptide chain hinges on an orthogonal protection strategy .[1][2] This strategy ensures that the protecting group on the side-chain amine remains intact during the repetitive cleavage of the temporary Nα-Fmoc group, yet can be selectively removed later if desired.[3][4]

The Imperative of Orthogonal Protection

In standard Fmoc-SPPS, the Nα-Fmoc group is removed at each cycle using a mild base, typically a solution of 20% piperidine in DMF.[5][6] The side chains of trifunctional amino acids are protected with groups that are stable to these conditions but are labile to strong acid (e.g., trifluoroacetic acid, TFA) during the final cleavage from the resin.[] For DAB, this means the γ-amino group must be masked with a protecting group that withstands repeated piperidine treatments. The most common commercially available building block for this purpose is Nα-Fmoc-(S)-3,4-diaminobutyric acid(Nγ-Boc)-OH (Fmoc-Dab(Boc)-OH) .[8][9] The tert-butyloxycarbonyl (Boc) group provides robust protection under basic conditions and is efficiently removed during the final TFA cleavage.

Diagram: Orthogonal Protection of (S)-3,4-Diaminobutyric Acid A diagram illustrating the key protecting groups on the DAB monomer used in Fmoc-SPPS.

G Figure 1: Fmoc-Dab(Boc)-OH Structure cluster_DAB cluster_key Protecting Groups struct H           H   O |           |  // Fmoc-N---C---C---C |   |   |   H   H   CH2  OH | NH-Boc Fmoc Fmoc (Nα-protection) Cleavage: Base (e.g., Piperidine) Boc Boc (Nγ-protection) Cleavage: Acid (e.g., TFA)

Caption: Orthogonal protection scheme for (S)-3,4-DAB in Fmoc SPPS.

Selecting a Side-Chain Protecting Group

While Boc is the most common choice for routine synthesis, other protecting groups can be employed when site-specific modification of the DAB side chain is required on-resin. The choice of protecting group dictates when and how the γ-amino group can be unmasked.

Protecting Group Abbreviation Typical Cleavage Conditions Orthogonality & Notes
tert-ButyloxycarbonylBoc>95% Trifluoroacetic Acid (TFA)Standard choice. Stable to piperidine. Cleaved during final peptide release from resin.
MethyltritylMtt1-2% TFA in Dichloromethane (DCM) with scavengers (e.g., TIS).Highly acid-labile. Allows for selective on-resin deprotection while other acid-labile groups (like tBu, Boc) remain. Enables side-chain modification or cyclization.
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutylivDde2-10% Hydrazine (N₂H₄) in DMF.Hydrazine-labile. Fully orthogonal to both Fmoc (base-labile) and Boc/tBu (acid-labile) strategies. Ideal for complex modifications.[10]

Expert Insight: While building blocks like Fmoc-Dab(Mtt)-OH are commercially available, they must be used with caution. Recent studies have shown that Fmoc-Dab(Mtt)-OH is highly prone to intramolecular cyclization, forming a stable lactam byproduct upon activation with common coupling reagents.[11] This side reaction significantly reduces coupling efficiency. If the Mtt group is essential, using a coupling reagent like DEPBT without pre-activation is recommended to minimize this side reaction.[11] For most applications, Fmoc-Dab(Boc)-OH is the more reliable and robust choice.

Coupling Reagents and Activation

The formation of a peptide bond requires the activation of the carboxylic acid of the incoming amino acid. For non-standard amino acids like DAB, the choice of coupling reagent is critical for ensuring high efficiency and minimizing side reactions like racemization.[12][13]

  • Aminium/Uronium Reagents: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and widely used.[14][15] HATU is generally considered more reactive and is particularly useful for sterically hindered couplings.[16]

  • Phosphonium Reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another excellent choice, known for its high reactivity and the generation of less hazardous byproducts compared to some older reagents.[14]

Activation is typically performed in situ by dissolving the Fmoc-Dab(PG)-OH, the coupling reagent, and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).

Experimental Protocol: Incorporation of Fmoc-Dab(Boc)-OH

This protocol details the manual incorporation of Fmoc-Dab(Boc)-OH into a peptide sequence using standard Fmoc/tBu chemistry on a solid support (e.g., Rink Amide resin).

Materials:

  • Resin: Rink Amide MBHA resin (or other suitable resin for C-terminal amides)

  • Amino Acid: Fmoc-Dab(Boc)-OH

  • Coupling Reagent: HBTU or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH)

  • Deprotection Solution: 20% Piperidine in DMF (v/v)

  • Washing Solution: DMF, DCM

  • Capping Solution (Optional): 5% Acetic Anhydride, 6% 2,6-Lutidine in DMF

Step-by-Step Methodology

Diagram: Standard SPPS Cycle for DAB Incorporation A flowchart illustrating the iterative steps of solid-phase peptide synthesis.

spss_cycle start Start with N-terminal Fmoc-deprotected peptide-resin wash1 Wash Resin (DMF, DCM) start->wash1 coupling Step 1: Coupling Reaction - Fmoc-Dab(Boc)-OH - HBTU/HATU + DIPEA - In DMF wash1->coupling wash2 Wash Resin (DMF, DCM) coupling->wash2 capping Step 2: Capping (Optional) - Acetic Anhydride - To block unreacted amines wash2->capping wash3 Wash Resin (DMF, DCM) capping->wash3 deprotection Step 3: Fmoc Deprotection - 20% Piperidine in DMF wash3->deprotection wash4 Wash Resin (DMF, DCM) deprotection->wash4 next_cycle Ready for next amino acid coupling wash4->next_cycle

Caption: The iterative workflow for incorporating a single amino acid in SPPS.

1. Resin Preparation and Swelling: a. Place the peptide-resin (with the N-terminal Fmoc group already removed) in a suitable reaction vessel. b. Add DMF to fully cover the resin. Allow the resin to swell for 20-30 minutes to ensure optimal reagent accessibility.[17] c. Drain the DMF.

2. Amino Acid Coupling: a. Prepare the activation mixture in a separate tube:

  • Dissolve Fmoc-Dab(Boc)-OH (3-5 equivalents relative to resin loading) and HBTU/HATU (2.9-4.9 equivalents) in DMF.
  • Add DIPEA (6-10 equivalents). b. Rationale: Using an excess of reagents drives the reaction to completion.[18] DIPEA acts as a base to activate the coupling reagent and neutralize any protonated species.[15] c. Add the activated amino acid solution to the swollen resin. d. Agitate the mixture at room temperature for 1-2 hours. e. Self-Validation: To confirm reaction completion, take a small sample of resin beads, wash them thoroughly, and perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the absence of free primary amines and successful coupling. A positive result (blue/purple beads) indicates incomplete coupling, and the coupling step should be repeated.

3. Washing: a. Drain the coupling solution from the reaction vessel. b. Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:

  • DMF (3 times)
  • DCM (3 times)
  • DMF (3 times)[5]

4. Capping (Optional but Recommended): a. Rationale: To permanently block any unreacted N-terminal amines from participating in subsequent coupling steps, thus preventing the formation of deletion sequences.[19] b. Add the capping solution to the resin and agitate for 15-20 minutes. c. Drain and wash the resin as described in step 3.

5. Fmoc Deprotection: a. Add the 20% piperidine/DMF solution to the resin. b. Agitate for 5-10 minutes. c. Drain the solution and repeat the piperidine treatment for another 5-10 minutes.[20] d. Drain and wash the resin thoroughly as described in step 3. The resin is now ready for the coupling of the next amino acid in the sequence.

6. Final Cleavage and Deprotection: a. Once the entire peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Boc group on DAB) are removed simultaneously. b. A standard cleavage cocktail for this purpose is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v) . c. Rationale: TIS and water act as scavengers to quench reactive carbocations generated during the cleavage of Boc and other protecting groups, preventing re-attachment to sensitive residues like Tryptophan or Methionine.[21] d. Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature. e. Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

Troubleshooting and Final Considerations

Issue Potential Cause Recommended Solution
Incomplete Coupling (Positive Ninhydrin Test) 1. Steric hindrance from the preceding amino acid. 2. Aggregation of the growing peptide chain.[21] 3. Insufficient activation time or reagent stoichiometry.1. Recouple using the same protocol. 2. Switch to a more powerful coupling reagent (e.g., from HBTU to HATU).[16] 3. Increase coupling time and/or temperature (e.g., 40°C).
Lactam Formation (Observed with Fmoc-Dab(Mtt)-OH) Intramolecular cyclization upon activation of the carboxylic acid.[11]1. Avoid pre-activation; add the coupling reagent (DEPBT is recommended) directly to the mixture of amino acid and resin.[11] 2. Consider using the more stable Fmoc-Dab(Boc)-OH or Fmoc-Dab(ivDde)-OH if Mtt is not strictly required.
Racemization Over-activation of the amino acid or prolonged exposure to basic conditions.[12][22]1. Use an additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure if not already part of the coupling reagent.[23] 2. Minimize the time between activation and addition to the resin. 3. Use a weaker base like sym-collidine in place of DIPEA for particularly sensitive couplings.[15]

Conclusion

The successful incorporation of (S)-3,4-Diaminobutyric acid into synthetic peptides is readily achievable through a well-defined Fmoc-SPPS strategy. The cornerstone of this process is the selection of a robust and orthogonal protecting group for the γ-amino side chain, with Fmoc-Dab(Boc)-OH serving as the workhorse for most applications. By employing high-efficiency coupling reagents, monitoring reaction completion, and understanding potential side reactions, researchers can confidently utilize this versatile building block to create novel and complex peptides for a wide range of scientific applications.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Wang, S. S., et al. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-8. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • ResearchGate. (2015). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Retrieved from [Link]

  • Slideshare. (2016). Spps and side reactions in peptide synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Retrieved from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. Retrieved from [Link]

  • Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Retrieved from [Link]

  • Lam, P., Wu, Y., & Wong, K. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 20, 2601-2604. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Unsymmetrically Branched Peptides. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-Dab(Boc)-OH, CAS 125238-99-5. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 499-514. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Fmoc-Protected (S)-3,4-Diaminobutyric Acid

For Researchers, Scientists, and Drug Development Professionals Abstract The incorporation of non-canonical amino acids into peptide scaffolds is a powerful strategy for modulating the pharmacological properties of thera...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids into peptide scaffolds is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. (S)-3,4-Diaminobutyric acid (Dab), with its side-chain primary amine, offers a unique handle for the synthesis of branched, cyclic, and conjugated peptides. This guide provides a comprehensive overview and detailed protocols for the utilization of Nα-Fmoc-protected (S)-3,4-Diaminobutyric acid in solid-phase peptide synthesis (SPPS). We will delve into the critical aspect of orthogonal side-chain protection, offering specific methodologies for the incorporation and selective deprotection of commonly used Fmoc-Dab(side-chain protection)-OH derivatives.

Introduction: The Versatility of (S)-3,4-Diaminobutyric Acid in Peptide Synthesis

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling the efficient and automated production of complex sequences.[1] The strategic inclusion of non-proteinogenic amino acids, such as (S)-3,4-Diaminobutyric acid (Dab), can significantly enhance the therapeutic potential of peptides by improving their stability against proteolysis, modulating receptor binding affinity, and allowing for site-specific modifications.[2] The additional primary amino group on the side chain of Dab serves as a versatile point for chemical modifications, including lipidation, PEGylation, and the formation of cyclic structures.[3]

The successful incorporation of Dab into a growing peptide chain via Fmoc-SPPS is critically dependent on the use of an orthogonal protecting group strategy.[4] This ensures that the Nα-Fmoc group can be removed to allow for peptide chain elongation without prematurely exposing the reactive side-chain amine. This document will provide detailed protocols for the use of various orthogonally protected Fmoc-Dab-OH derivatives.

The Imperative of Orthogonal Protection for the Dab Side Chain

In Fmoc-based SPPS, the temporary Nα-Fmoc protecting group is cleaved at each cycle using a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[] The protecting groups on the side chains of the amino acids must remain stable under these conditions to prevent unwanted side reactions. For an amino acid with a reactive side-chain, such as the primary amine of Dab, a second, "orthogonal" protecting group is required. This side-chain protecting group must be stable to the conditions used for Nα-Fmoc removal but selectively cleavable under a different set of chemical conditions.[4]

The choice of the side-chain protecting group for Dab is dictated by the desired synthetic outcome. If the side-chain amine is to be deprotected on the solid support for further modification (e.g., cyclization or branching), a protecting group that can be removed without cleaving the peptide from the resin is necessary.

Common Orthogonal Protecting Groups for Fmoc-Dab-OH

Several orthogonal protecting groups are commonly employed for the side-chain amine of Fmoc-Dab-OH. The selection of the appropriate protecting group is crucial for the success of the synthesis.

Protecting GroupChemical NameCleavage ConditionsOrthogonal to Fmoc/tBu
Boc tert-butyloxycarbonylAcidic (e.g., TFA)Yes
Alloc AllyloxycarbonylPalladium(0) catalysisYes
ivDde 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)isovalerylHydrazineYes
Mtt 4-MethyltritylMildly acidic (e.g., 1% TFA in DCM)Yes

A cautionary note on Fmoc-Dab(Mtt)-OH: While commercially available, Fmoc-Dab(Mtt)-OH has been shown to have poor coupling efficiency in SPPS due to its propensity to undergo rapid lactamization under various coupling conditions.[3][6][7] Although specific protocols without pre-incubation can achieve complete incorporation, it is often advisable to consider alternative orthogonally protected building blocks to avoid this complication.[7]

Core Principles of the Fmoc-SPPS Cycle

The synthesis of a peptide on a solid support follows a cyclical process of deprotection, washing, coupling, and washing. The following diagram illustrates the fundamental steps of Fmoc-SPPS.

SPPS_Cycle Resin Resin with N-Fmoc Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Elongated_Peptide Resin with Elongated N-Fmoc Peptide Wash2->Elongated_Peptide Elongated_Peptide->Deprotection Repeat Cycle

Caption: The general workflow of a single cycle in Fmoc-based solid-phase peptide synthesis.

Detailed Experimental Protocols

Materials and General Procedures
  • Resins: Rink Amide resin is suitable for peptides with a C-terminal amide, while Wang or 2-chlorotrityl chloride resins are used for peptides with a C-terminal carboxylic acid.[1]

  • Solvents: Peptide synthesis grade N,N-dimethylformamide (DMF) and dichloromethane (DCM) are required.

  • Reagents:

    • Fmoc-protected amino acids

    • Fmoc-Dab(side-chain protection)-OH derivatives

    • Deprotection solution: 20% (v/v) piperidine in DMF.

    • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide)/HOBt (Hydroxybenzotriazole).

    • Base: N,N-Diisopropylethylamine (DIPEA).

    • Washing solvents: DMF, DCM, and isopropanol.

    • Cleavage cocktail: A common mixture is Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5 v/v) or a simpler cocktail of TFA/water/triisopropylsilane (TIS) (95:2.5:2.5 v/v).[8][9]

Protocol 1: Standard Incorporation of Fmoc-Dab(Boc)-OH

Fmoc-Dab(Boc)-OH is a commonly used derivative where the side-chain Boc group is stable to the basic conditions of Fmoc deprotection and is removed during the final acid-mediated cleavage from the resin.[10]

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-Dab(Boc)-OH (3 equivalents relative to the resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates the absence of free primary amines.

  • Washing: Wash the resin as described in step 3.

  • Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.

Protocol 2: Incorporation and Selective Deprotection of Fmoc-Dab(Alloc)-OH

The allyloxycarbonyl (Alloc) protecting group is orthogonal to both Fmoc and Boc/tBu strategies and can be selectively removed on-resin using a palladium(0) catalyst.[4][6] This allows for site-specific modification of the Dab side-chain amine.

A. Incorporation of Fmoc-Dab(Alloc)-OH:

Follow the same procedure as in Protocol 1 , substituting Fmoc-Dab(Boc)-OH with Fmoc-Dab(Alloc)-OH.

B. On-Resin Alloc Deprotection:

Alloc_Deprotection Start Peptide-Resin with Fmoc-Dab(Alloc)-OH incorporated Wash_DCM Wash with DCM Start->Wash_DCM Deprotection Treat with Pd(PPh3)4 and Phenylsilane in DCM Wash_DCM->Deprotection Wash_Deprotection Wash with DCM, Methanol, DCM Deprotection->Wash_Deprotection Result Peptide-Resin with free Dab side-chain amine Wash_Deprotection->Result Modification Side-chain modification (e.g., acylation, alkylation) Result->Modification

Caption: Workflow for the selective on-resin deprotection of the Alloc group from a Dab side chain.

Procedure:

  • After incorporating Fmoc-Dab(Alloc)-OH and completing the peptide sequence, ensure the N-terminal Fmoc group is still in place (or protected with a Boc group if the N-terminus is the target of modification).

  • Wash the peptide-resin thoroughly with DCM (5 times).

  • Prepare the deprotection solution: Dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.2 equivalents) and phenylsilane (PhSiH₃, 20 equivalents) in DCM. Caution: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Add the deprotection solution to the resin and agitate for 2 hours at room temperature.[11]

  • Drain the reaction vessel and wash the resin extensively with DCM (3 times), methanol (1 time), and DCM (3 times) to remove the catalyst and scavenger by-products.[11]

  • The resin now contains the peptide with a free side-chain amine on the Dab residue, ready for further modification.

Protocol 3: Incorporation and Selective Deprotection of Fmoc-Dab(ivDde)-OH

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group is another useful orthogonal protecting group that is stable to both acidic and basic conditions used in SPPS but is selectively cleaved by hydrazine.[12][13]

A. Incorporation of Fmoc-Dab(ivDde)-OH:

Follow the same procedure as in Protocol 1 , substituting Fmoc-Dab(Boc)-OH with Fmoc-Dab(ivDde)-OH.

B. On-Resin ivDde Deprotection:

Procedure:

  • After the peptide sequence is complete, the N-terminal Fmoc group should be replaced with a Boc group to prevent its cleavage by hydrazine.[14] This can be done by deprotecting the final Fmoc group and then reacting the N-terminal amine with Boc anhydride.

  • Wash the peptide-resin with DMF.

  • Prepare the deprotection solution: 2% (v/v) hydrazine monohydrate in DMF.

  • Treat the resin with the hydrazine solution for 3 minutes, then drain. Repeat this treatment two more times.[14] For sluggish deprotections, up to 5 treatments may be necessary.[15]

  • Wash the resin thoroughly with DMF (5 times) to remove residual hydrazine and by-products.

  • The peptide-resin now has a free Dab side-chain amine for subsequent reactions.

Protocol 4: Final Cleavage and Deprotection

Once the peptide synthesis and any on-resin modifications are complete, the peptide must be cleaved from the solid support, and all remaining side-chain protecting groups must be removed.

Procedure:

  • Wash the final peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.[8]

  • Prepare the cleavage cocktail. For most peptides, a mixture of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) is sufficient. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.[10]

  • Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Collect the peptide precipitate by centrifugation, wash it with cold diethyl ether, and dry it under vacuum.

  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Advanced Peptide Design: The Synthesis of Cyclic Peptides

The ability to selectively deprotect the side-chain amine of Dab on-resin opens up possibilities for the synthesis of complex peptide architectures, such as side-chain-to-side-chain cyclized peptides.[3] For example, after selective deprotection of an Alloc or ivDde group on a Dab residue, the exposed amine can be reacted with an activated C-terminal carboxylic acid (for head-to-tail cyclization) or the side chain of an acidic amino acid (e.g., Asp or Glu) to form a lactam bridge.[16]

Troubleshooting and Key Considerations

  • Incomplete Coupling: If a Kaiser test indicates incomplete coupling, the coupling step can be repeated with a fresh solution of activated amino acid.

  • Lactamization of Fmoc-Dab(Mtt)-OH: As previously mentioned, this derivative is prone to intramolecular cyclization.[6][7] If its use is unavoidable, employ a coupling protocol without pre-activation of the amino acid.

  • Incomplete Alloc Deprotection: Incomplete removal of the Alloc group can be caused by an inactive palladium catalyst or inefficient scavenging.[17] Ensure the catalyst is fresh and the reaction is performed under an inert atmosphere.

  • Sluggish ivDde Deprotection: The removal of the ivDde group can sometimes be slow.[15] Increasing the number of hydrazine treatments or slightly increasing the hydrazine concentration (up to 6%) can improve the deprotection efficiency.[15]

Conclusion

The incorporation of (S)-3,4-Diaminobutyric acid into peptides using an Fmoc-SPPS strategy provides a powerful tool for medicinal chemists and peptide scientists. The key to success lies in the judicious selection and application of an orthogonal side-chain protecting group. By following the detailed protocols outlined in this guide, researchers can confidently synthesize a wide range of modified peptides, including branched and cyclic constructs, for various applications in drug discovery and biomedical research.

References

  • Lam, P.-L., Wu, Y., & Wong, K.-L. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 20(14), 2601–2604.
  • BenchChem. (n.d.). Technical Support Center: Solid-Phase Peptide Synthesis.
  • BenchChem. (n.d.). A Comparative Guide to Fmoc-Dap(Fmoc)-OH and Orthogonally Protected Fmoc-Dab-OH in Peptide Synthesis.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups.
  • McMurray, J. S. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. Tetrahedron Letters, 32(52), 7679-7682.
  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from Hebei Boze Chemical Co., Ltd. website.
  • Kates, S. A., de la Torre, B. G., Eritja, R., & Albericio, F. (1994). A novel, convenient solid-phase approach to cyclic peptides. Tetrahedron Letters, 35(7), 1033-1034.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • CDN Isotopes. (n.d.). Alloc Protecting Group Removal Protocol.
  • Haug, B. E., & Sveinbjørnsson, J. (2012). A reversible protection strategy to improve Fmoc-SPPS of peptide thioesters by the N-acylurea approach.
  • Merck. (n.d.). Product Focus: Reagents for the synthesis of cyclic and modified peptides Novabiochem®.
  • ResearchGate. (n.d.). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution | Request PDF.
  • BenchChem. (n.d.). A Comparative Guide to Fmoc-Dap(Fmoc)-OH and Orthogonally Protected Fmoc-Dab-OH in Peptide Synthesis.
  • AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;.
  • Sigma-Aldrich. (n.d.). Fmoc-Dab(ivDde)-OH Novabiochem.
  • Wang, C. I., & Craik, D. J. (2014). Fmoc-based synthesis of disulfide-rich cyclic peptides. Methods in molecular biology (Clifton, N.J.), 1146, 23–36.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Google Patents. (n.d.). WO2008080845A1 - Methods for the synthesis of cyclic peptides.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from The Royal Society of Chemistry website.
  • Sigma-Aldrich. (n.d.). Fmoc-Dab(ivDde)-OH Novabiochem 607366-21-2.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Peptide Workshop. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube.
  • Google Patents. (n.d.). CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH.
  • ResearchGate. (n.d.). Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates | Request PDF.
  • MedChemExpress. (n.d.). Fmoc-Dab(Boc)-OH | Amino Acid Derivative.
  • Lam, P.-L., Wu, Y., & Wong, K.-L. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 20(14), 2601–2604.
  • ResearchGate. (n.d.). Problem with ivDde deprotection on resin?.
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
  • Wölke, A. L., & Le-Huu, T. (2007). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of organic chemistry, 72(16), 6147–6153.
  • Ly, D. H., & Armitage, B. A. (2002). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Organic letters, 4(10), 1643–1646.
  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
  • ResearchGate. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | Request PDF.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

Sources

Method

Application Note: (S)-3,4-Diaminobutyric Acid Dihydrochloride as a Robust Internal Standard for Mass Spectrometric Analysis

Introduction: The Imperative for Precision in Quantitative Mass Spectrometry In the landscape of drug development and clinical research, liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone f...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Quantitative Mass Spectrometry

In the landscape of drug development and clinical research, liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the precise quantification of analytes in complex biological matrices. The inherent sensitivity and selectivity of this technique are unparalleled; however, its accuracy is contingent upon the meticulous control of experimental variability.[1] Factors such as sample preparation inconsistencies, matrix effects, and instrument fluctuations can introduce significant error, compromising the integrity of quantitative data.[2] The use of an internal standard (IS) is a fundamental strategy to mitigate these variabilities, ensuring the reliability and reproducibility of LC-MS/MS assays.[1][2]

An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization characteristics, thereby experiencing and correcting for variations throughout the analytical workflow.[3] While stable isotope-labeled (SIL) analogs of the analyte are considered the gold standard, their synthesis can be costly and time-consuming.[3] In such cases, a structural analog, particularly a non-proteinogenic amino acid, can serve as a highly effective alternative.

This application note provides a comprehensive guide to the use of (S)-3,4-Diaminobutyric acid dihydrochloride as an internal standard in mass spectrometry, particularly for the quantification of amino acids and related small molecules. We will delve into the scientific rationale for its selection, provide detailed protocols for its implementation, and discuss the necessary validation steps to ensure a robust and reliable analytical method.

Physicochemical Properties and Rationale for Use

(S)-3,4-Diaminobutyric acid is a non-proteinogenic amino acid, meaning it is not naturally incorporated into proteins. This characteristic is advantageous as it minimizes the risk of endogenous interference in biological samples. The dihydrochloride salt form enhances its solubility in aqueous solutions, facilitating straightforward preparation of stock and working solutions.

Table 1: Physicochemical Properties of (S)-3,4-Diaminobutyric Acid Dihydrochloride

PropertyValueSource
Molecular Formula C₄H₁₂Cl₂N₂O₂PubChem CID: 2724265
Molecular Weight 191.06 g/mol PubChem CID: 2724265
Appearance White to off-white powder---
Solubility Soluble in water---

As a structural analog, (S)-3,4-Diaminobutyric acid shares key functional groups (amino and carboxylic acid) with many endogenous amino acids and small molecule drugs. This structural similarity suggests that it will behave comparably during sample extraction, derivatization (if required), and chromatographic separation, making it an excellent candidate to normalize for variations in these steps.

Experimental Workflow and Protocols

The successful implementation of (S)-3,4-Diaminobutyric acid dihydrochloride as an internal standard requires a systematic approach, from initial solution preparation to final data analysis.

experimental_workflow cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis stock_solution Prepare IS Stock Solution working_solution Prepare IS Working Solution stock_solution->working_solution sample_collection Collect Biological Sample (e.g., Plasma, Urine) spike_is Spike with IS Working Solution sample_collection->spike_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) spike_is->protein_precipitation lc_ms_analysis LC-MS/MS Analysis protein_precipitation->lc_ms_analysis Supernatant data_processing Data Processing & Quantification lc_ms_analysis->data_processing caption Figure 1: General workflow for using (S)-3,4-Diaminobutyric acid dihydrochloride as an internal standard.

Figure 1: General workflow for using (S)-3,4-Diaminobutyric acid dihydrochloride as an internal standard.

Protocol 1: Preparation of Internal Standard Solutions

Objective: To prepare accurate and stable stock and working solutions of (S)-3,4-Diaminobutyric acid dihydrochloride.

Materials:

  • (S)-3,4-Diaminobutyric acid dihydrochloride (≥98% purity)

  • Methanol (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

Procedure:

  • Stock Solution (1 mg/mL): a. Accurately weigh approximately 10 mg of (S)-3,4-Diaminobutyric acid dihydrochloride. b. Quantitatively transfer the powder to a 10 mL volumetric flask. c. Dissolve the powder in a 50:50 (v/v) mixture of methanol and deionized water. d. Sonicate for 5 minutes to ensure complete dissolution. e. Bring the solution to the final volume with the 50:50 methanol:water mixture. f. Store the stock solution at -20°C.

  • Working Solution (e.g., 1 µg/mL): a. Allow the stock solution to equilibrate to room temperature. b. Perform a serial dilution of the stock solution with the appropriate mobile phase or reconstitution solvent to achieve the desired final concentration. The optimal concentration of the internal standard should be determined during method development and is typically in the mid-range of the calibration curve for the analyte. c. Prepare fresh working solutions daily.

Protocol 2: Sample Preparation (Using Protein Precipitation)

Objective: To extract the analyte and internal standard from a biological matrix (e.g., plasma) while removing interfering proteins.

Materials:

  • Biological matrix (e.g., plasma, serum, urine)

  • Internal Standard Working Solution (from Protocol 1)

  • Acetonitrile (LC-MS grade), chilled at -20°C

  • Vortex mixer

  • Centrifuge (capable of 10,000 x g and 4°C)

  • Autosampler vials

Procedure:

  • Pipette 50 µL of the biological sample (calibrator, quality control, or unknown) into a microcentrifuge tube.

  • Add 10 µL of the Internal Standard Working Solution to each tube and briefly vortex.

  • Add 200 µL of ice-cold acetonitrile to each tube.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Development and Validation

A robust and reliable bioanalytical method requires careful optimization of both chromatographic and mass spectrometric parameters, followed by rigorous validation in accordance with regulatory guidelines such as those from the FDA.[4]

Chromatographic Conditions (Example)
  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining polar compounds like amino acids.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A gradient elution starting with a high percentage of organic phase is typically used to retain and then elute the polar analytes.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 30 - 40 °C

  • Injection Volume: 5 - 10 µL

Mass Spectrometric Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The specific Multiple Reaction Monitoring (MRM) transitions for (S)-3,4-Diaminobutyric acid dihydrochloride must be determined experimentally.

Table 2: Predicted MRM Transitions for (S)-3,4-Diaminobutyric Acid

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
(S)-3,4-Diaminobutyric Acid119.1To be determinedTo be determined

Note: The precursor ion corresponds to the [M+H]⁺ of the free base (MW = 118.13 g/mol ). The product ions will result from the fragmentation of the precursor ion. Common losses for amino acids include H₂O, NH₃, and CO. These transitions must be optimized in the user's laboratory by infusing a standard solution of the internal standard.

normalization_logic cluster_variability Sources of Variability Analyte Analyte Signal (Variable) Ratio Ratio (Analyte Signal / IS Signal) Analyte->Ratio IS Internal Standard Signal (Constant Amount Added) IS->Ratio Quantification Accurate Quantification Ratio->Quantification var1 Sample Prep var1->Analyte var1->IS var2 Matrix Effects var2->Analyte var2->IS var3 Instrument Drift var3->Analyte var3->IS caption Figure 2: Principle of internal standard normalization in mass spectrometry.

Figure 2: Principle of internal standard normalization in mass spectrometry.

Method Validation

A full validation of the bioanalytical method should be performed to ensure its reliability for the intended application. Key validation parameters include:

  • Selectivity and Specificity: Assess potential interference from endogenous components in the matrix by analyzing at least six different sources of blank matrix.

  • Calibration Curve: Evaluate the linearity, range, and accuracy of the calibration curve prepared in the biological matrix.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at multiple quality control (QC) concentrations (low, medium, and high).

  • Matrix Effect: Investigate the potential for ion suppression or enhancement from the biological matrix.

  • Recovery: Assess the extraction efficiency of the analyte and internal standard from the matrix.

  • Stability: Evaluate the stability of the analyte and internal standard under various conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).

Conclusion

(S)-3,4-Diaminobutyric acid dihydrochloride is a highly suitable candidate for use as an internal standard in LC-MS/MS-based bioanalysis, particularly for the quantification of amino acids and other polar small molecules. Its non-proteinogenic nature and structural similarity to many analytes of interest provide a strong basis for its ability to compensate for analytical variability. The protocols outlined in this application note provide a comprehensive framework for the successful implementation and validation of this internal standard in a regulated or research environment. The adoption of a well-characterized internal standard is paramount to achieving the high level of accuracy and precision required in modern drug development and clinical diagnostics.

References

  • IROA Technologies. (2025, September 26). How Amino Acid Internal Standards Boost Mass Spec Accuracy. Retrieved from [Link]

  • NorthEast BioLab. Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Retrieved from [Link]

  • Mylott, W. R. Jr. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis, 8(16), 1635-1638.
  • Ng, D., et al. (2023). A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. RSC Advances, 13, 1035-1043.
  • Restek Corporation. (2021, July 8). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]

  • Shimadzu. A Combined MRM and SIM Method for Direct Quantitative Determination of Amino Acids in Various Samples on LC/MS/MS. Retrieved from [Link]

  • Florencio Ortiz, V., Sellés-Marchart, S., & Casas, J. L. (2018). Amino acid analysis by UHPLC-MS/MS. protocols.io. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Waters Corporation. A Validated Method for the Quantification of Amino Acids in Mammalian Urine. Retrieved from [Link]

  • van de Merbel, N. C. (2012). Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry. Bioanalysis, 4(18), 2215-2228.
  • Zhang, T., et al. (2023).
  • "Amino Acid Analysis". In: Current Protocols in Protein Science. (2009). John Wiley & Sons, Inc.
  • Waters Corporation. Simultaneous quantification of DL-amino acids in tea using a robust and sensitive LC-MS/MS method. Retrieved from [Link]

  • Sisu@UT. Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Retrieved from [Link]

  • Pharma Nueva. Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-c. Retrieved from [Link]

  • PubChem. SID 386054056. Retrieved from [Link]

  • Tran, T., et al. (2016). Regulatory Science Method Validation for the Analysis of Multiple Weight Loss Drugs in Dietary Supplement Materials by LC-MS/MS.
  • PubChem. L-2,4-Diaminobutyric acid dihydrochloride. Retrieved from [Link]

  • Ashdin Publishing. (2023). Review Article. International Journal of Analytical and Bioanalytical Chemistry, 3(1), 1-11.
  • PubChem. L-2,4-Diaminobutyric acid. Retrieved from [Link]

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Application

Application of (S)-3,4-Diaminobutyric Acid in the Synthesis of Constrained Peptides: A Technical Guide

Introduction: The Quest for Conformational Control in Peptide Therapeutics Linear peptides, despite their therapeutic promise, often face significant hurdles in drug development due to their inherent flexibility. This co...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Conformational Control in Peptide Therapeutics

Linear peptides, despite their therapeutic promise, often face significant hurdles in drug development due to their inherent flexibility. This conformational freedom can lead to reduced receptor affinity, poor selectivity, and susceptibility to proteolytic degradation.[1][2][3] To overcome these limitations, medicinal chemists increasingly turn to constrained peptides, where the peptide backbone is locked into a specific, bioactive conformation.[1][2][3][4] This pre-organization minimizes the entropic penalty of binding, often leading to enhanced potency, stability, and target specificity.[1]

(S)-3,4-Diaminobutyric acid (DAB), a non-proteinogenic amino acid, has emerged as a powerful tool for inducing conformational constraints. Its unique structure, featuring amino groups at both the β and γ positions of the side chain, allows it to serve as a versatile scaffold for creating cyclic peptides. Specifically, by forming a lactam bridge with a carboxyl-containing amino acid (e.g., Aspartic or Glutamic acid), DAB can effectively mimic β-turn and β-hairpin secondary structures, which are crucial motifs in many protein-protein interactions.[5][6][7]

This technical guide provides a comprehensive overview and detailed protocols for the application of (S)-3,4-diaminobutyric acid in the solid-phase synthesis of constrained peptides. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful strategy to create novel and improved peptide-based therapeutics.

The Role of (S)-3,4-Diaminobutyric Acid as a Structural Scaffold

The strategic incorporation of (S)-DAB into a peptide sequence allows for the creation of a side-chain to side-chain lactam bridge. This cyclization introduces a significant conformational constraint, forcing the peptide backbone to adopt a turn-like structure. The resulting cyclic peptide often exhibits a more defined three-dimensional shape compared to its linear counterpart.

The rationale behind using (S)-DAB lies in its ability to act as a template for β-turn formation. A β-turn is a secondary structure motif where the polypeptide chain reverses its direction, a feature stabilized by a hydrogen bond between the carbonyl of residue i and the amide proton of residue i+3.[8] By cyclizing the side chains of an acidic residue at position i and (S)-DAB at position i+2 or i+3, a stable mimetic of a β-turn or a larger β-hairpin can be generated.

Workflow for Synthesis and Cyclization of a DAB-Constrained Peptide

The overall process involves the synthesis of a linear peptide on a solid support, followed by selective deprotection of the side chains involved in the cyclization, on-resin lactam bridge formation, and finally, cleavage and purification of the cyclic peptide.

Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization On-Resin Cyclization cluster_Final Cleavage and Purification Resin Solid Support (Resin) Protected_Acid Incorporate Fmoc-Asp/Glu(Y)-OH (Y = Orthogonal Protecting Group) Resin->Protected_Acid Sequential Coupling Linear_Peptide Assembly of Linear Peptide (Fmoc/tBu Strategy) Selective_Deprotection Selective Side-Chain Deprotection (X and Y) Linear_Peptide->Selective_Deprotection Orthogonal Chemistry Protected_DAB Incorporate Fmoc-(S)-Dab(X)-OH (X = Orthogonal Protecting Group) Protected_DAB->Linear_Peptide Sequential Coupling Protected_Acid->Protected_DAB Sequential Coupling Lactam_Formation Intramolecular Lactam Bridge Formation Selective_Deprotection->Lactam_Formation Coupling Reagents Cleavage Cleavage from Resin & Global Deprotection Lactam_Formation->Cleavage TFA Cocktail Purification RP-HPLC Purification Cleavage->Purification Analysis Structural & Purity Analysis (LC-MS, NMR) Purification->Analysis

Caption: General workflow for the synthesis of a DAB-constrained cyclic peptide.

Detailed Protocols

PART 1: Solid-Phase Synthesis of the Linear Peptide

This protocol utilizes the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS) strategy.[8][][10] The key to successful on-resin cyclization lies in the use of orthogonal protecting groups for the side chains of (S)-DAB and the acidic amino acid (Asp or Glu) that will form the lactam bridge.[5][11][12]

Table 1: Orthogonal Protecting Groups for On-Resin Cyclization

Amino Acidα-Amine ProtectionSide-Chain Protection (Orthogonal)Deprotection Condition for Side-Chain
(S)-3,4-DABFmocMtt (4-Methyltrityl)1-2% TFA in DCM
ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)2% Hydrazine in DMF
Aspartic Acid / Glutamic AcidFmocOAll (Allyl ester)Pd(PPh₃)₄ / Phenylsilane in DCM
OFm (Fluorenylmethyl ester)20% Piperidine in DMF

Materials and Reagents:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including standard and orthogonally protected versions)

  • Coupling Reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Fmoc Deprotection: 20% Piperidine in DMF

Protocol:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (4 eq.) with HCTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating the orthogonally protected Fmoc-(S)-Dab(Mtt)-OH and Fmoc-Asp(OAll)-OH at the desired positions.

  • Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.

PART 2: On-Resin Cyclization via Lactam Bridge Formation

This part of the protocol describes the crucial steps of selective side-chain deprotection and intramolecular cyclization.

Protocol:

  • Selective Mtt Group Removal (from DAB):

    • Wash the resin-bound linear peptide with DCM.

    • Treat the resin with a solution of 1% TFA and 2% TIS (Triisopropylsilane) in DCM.[13]

    • Perform the treatment in short cycles (e.g., 10 x 2 minutes), collecting the filtrate each time. Monitor the removal of the Mtt group by observing the yellow color of the trityl cation in the filtrate.

    • Once the deprotection is complete (filtrate is colorless), wash the resin thoroughly with DCM (5x) and DMF (5x). Neutralize with 10% DIPEA in DMF (2 x 5 minutes) and wash again with DMF.

  • Selective OAll Group Removal (from Asp):

    • Wash the resin with DCM.

    • Treat the resin with a solution of Pd(PPh₃)₄ (0.25 eq.) and phenylsilane (15 eq.) in DCM for 30 minutes.[2][14] Repeat this step once more.

    • Wash the resin thoroughly with DCM (5x), DMF (5x), and a solution of sodium diethyldithiocarbamate in DMF to remove any residual palladium, followed by final DMF washes.

  • Intramolecular Cyclization:

    • Swell the resin with the deprotected side chains in NMP (N-Methyl-2-pyrrolidone) or DMF.

    • Add a solution of HATU (4 eq.) and DIPEA (8 eq.) in NMP to the resin.[14]

    • Allow the cyclization reaction to proceed for 2-24 hours at room temperature. The progress can be monitored by cleaving a small sample of resin and analyzing by LC-MS.[14][15]

    • After completion, wash the resin thoroughly with DMF (5x) and DCM (5x).

Cleavage, Purification, and Structural Verification

Analysis_Logic Crude_Peptide Crude Cyclic Peptide LC-MS Analysis Purification RP-HPLC Purification Fraction Collection Crude_Peptide->Purification Purity < 95% Pure_Peptide Pure Cyclic Peptide Mass Confirmation Purification->Pure_Peptide Purity > 95% NMR_Analysis NMR Spectroscopy COSY, TOCSY, NOESY Pure_Peptide->NMR_Analysis Structure_Calc Structure Calculation Distance Restraints NMR_Analysis->Structure_Calc NOE Data Final_Structure 3D Structure β-turn/hairpin confirmation Structure_Calc->Final_Structure

Caption: Logic flow for post-synthesis processing and analysis.

Protocol: Final Steps
  • Cleavage and Global Deprotection:

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.[2][14]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final product as a white powder.

  • Structural Verification:

    • Confirm the identity and purity of the final peptide using LC-MS.

    • To verify the intended conformation, perform NMR spectroscopy in solution.[16][17][18] Experiments such as COSY, TOCSY, and NOESY will allow for the assignment of proton resonances and the identification of through-space nuclear Overhauser effects (NOEs).[16][17][19] The presence of specific NOEs, such as between the amide proton of one residue and the alpha proton of the preceding residue, can confirm the presence of a β-turn.[17]

Expected Results and Data Interpretation

The introduction of the (S)-DAB-mediated lactam bridge is expected to significantly impact the peptide's properties.

Table 2: Illustrative Comparison of Linear vs. Constrained Peptides

PropertyLinear PeptideDAB-Constrained PeptideRationale for Change
Receptor Binding Affinity (Kd) 500 nM25 nMPre-organization into bioactive conformation reduces entropic penalty of binding.[1]
Proteolytic Stability (t1/2 in serum) < 10 min> 120 minCyclic structure is less recognizable by proteases.[1][20]
NMR 1H-15N HSQC Spectrum Poorly dispersed peaksWell-dispersed peaksA stable, folded structure results in a unique chemical environment for each amide proton.[21]
Key NOE observed Primarily sequential (i, i+1)(i, i+3) HN-HN NOEsIndicates proximity of residues in a turn structure, confirming the conformational constraint.

Conclusion and Future Outlook

The use of (S)-3,4-diaminobutyric acid provides a robust and versatile method for synthesizing conformationally constrained peptides. The protocols outlined in this guide, based on established Fmoc-SPPS and orthogonal protection strategies, offer a clear pathway to creating cyclic peptides that mimic key secondary structures. These constrained peptides often exhibit superior pharmacological properties, including enhanced binding affinity and metabolic stability, making them highly attractive candidates for drug discovery and development.[4] As the demand for novel therapeutics targeting complex protein-protein interactions grows, the strategic application of scaffolding amino acids like (S)-DAB will undoubtedly play a pivotal role in advancing the field of peptide-based medicine.

References

  • Frank, R. (2002). The SPOT-synthesis method. Synthetic peptide arrays on membrane supports--principles and applications. Journal of Immunological Methods, 267(1), 13-26.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • DriveHQ. (n.d.). Minimal Protection Strategies for SPPS. Retrieved from [Link]

  • Novabiochem. (n.d.). Selecting Orthogonal Building Blocks. Retrieved from [Link]

  • Lescrinier, E., et al. (2020). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. International Journal of Molecular Sciences, 22(4), 1611. [Link]

  • D'Hondt, M., et al. (1998). Solid-phase synthesis and on-resin cyclization of a disulfide bond peptide and lactam analogues corresponding to the major antigenic site of HIV gp41 protein. International Journal of Peptide and Protein Research, 52(2), 112-121.
  • Bochen, A., et al. (2006). A photocontrolled beta-hairpin peptide.
  • Boziglav, C., et al. (2015). An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides. Organic Letters, 17(23), 5846–5849.
  • Robinson, J. A. (2008). Beta-hairpin peptidomimetics: design, structures and biological activities. Accounts of Chemical Research, 41(10), 1278-1288.
  • Biotage. (n.d.). Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. Retrieved from [Link]

  • Woolley, G. A. (2010).
  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • Pochan, D. J., et al. (2011). Molecular Design of β-Hairpin Peptides for Material Construction. Biopolymers, 96(5), 650–661.
  • Biotage. (2023). Can I make head-to-tail macrocycles on-resin?. Retrieved from [Link]

  • Piras, M., et al. (2019). NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. Molecules, 24(23), 4290.
  • Jia, X., et al. (2019). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Marine Drugs, 17(10), 577.
  • Bhardwaj, G., et al. (2016). Accurate de novo design of hyperstable constrained peptides.
  • van den Hoogen, Y. T., et al. (1992). 1H-NMR conformational study of a synthetic peptide derived from the consensus sequence of annexins. International Journal of Peptide and Protein Research, 39(2), 117-122.
  • Cary, D. R., et al. (2017). Constrained Peptides in Drug Discovery and Development. Journal of Synthetic Organic Chemistry, Japan, 75(9), 966-972.
  • Sanchis-Gual, R., et al. (2024). A practical and accessible computational workflow for constrained peptide–enzyme interaction analysis. Journal of Computer-Aided Molecular Design.
  • Wikipedia. (n.d.). 2,4-Diaminobutyric acid. Retrieved from [Link]

  • Schroeder, C. I., & Rosengren, K. J. (2020). Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy. Methods in Molecular Biology, 2068, 129-162.

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Method

Application Notes and Protocols: (S)-3,4-Diaminobutyric Acid as a Precursor for Novel Pharmaceutical Agents

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of (S)-3,4-Diaminobutyric Acid in Medicinal Chemistry (S)-3,4-Diaminobutyric acid ((S)-DAB), a non-proteinogenic β-amino a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of (S)-3,4-Diaminobutyric Acid in Medicinal Chemistry

(S)-3,4-Diaminobutyric acid ((S)-DAB), a non-proteinogenic β-amino acid, has emerged as a pivotal chiral building block in the synthesis of a diverse array of pharmaceutical agents. Its unique structural motif, featuring two stereochemically defined amino groups and a carboxylic acid, provides a versatile scaffold for the construction of complex molecules with significant biological activity. This guide offers an in-depth exploration of (S)-DAB's applications, supported by detailed protocols and the underlying chemical principles that make it a valuable precursor in modern drug discovery.

The strategic importance of (S)-DAB lies in its ability to introduce chirality and constrained conformations into target molecules, which is often crucial for achieving high-potency and selective interactions with biological targets.[1] Its derivatives have found applications in developing treatments for a range of conditions, including neurological disorders and cancer.[1]

Physicochemical Properties of (S)-3,4-Diaminobutyric Acid

A thorough understanding of the physicochemical properties of (S)-DAB is essential for its effective use in synthesis.

PropertyValueSource
Molecular FormulaC4H10N2O2[2]
Molecular Weight118.13 g/mol [2]
IUPAC Name(3S)-3,4-diaminobutanoic acid[3]
CAS Number131530-16-0[4]
AppearanceWhite crystalline powder[1]
Storage0-8 °C, under inert gas (nitrogen or Argon) at 2–8 °C[1][5]

Core Synthetic Strategies and Methodologies

The synthesis of (S)-DAB and its subsequent derivatization into pharmacologically active compounds often begins from readily available chiral precursors like L-aspartic acid.[6] This ensures the stereochemical integrity of the final product, a critical factor in pharmaceutical development.

Protocol 1: Synthesis of (S)-3,4-Diaminobutyric Acid from L-Aspartic Acid

This protocol outlines a well-established route for the synthesis of (S)-DAB, leveraging the chirality of L-aspartic acid.[6]

Workflow Diagram:

G cluster_0 Step 1: Protection & Esterification cluster_1 Step 2: Selective Reduction cluster_2 Step 3: Azide Introduction cluster_3 Step 4: Reduction & Deprotection L-Aspartic_Acid L-Aspartic_Acid Protected_Diester Protected_Diester L-Aspartic_Acid->Protected_Diester Boc2O, MeOH, H+ Protected_Amino_Alcohol Protected_Amino_Alcohol Protected_Diester->Protected_Amino_Alcohol NaBH4, LiCl Protected_Azido_Ester Protected_Azido_Ester Protected_Amino_Alcohol->Protected_Azido_Ester 1. MsCl, Et3N 2. NaN3, DMF (S)-DAB (S)-DAB Protected_Azido_Ester->(S)-DAB 1. H2, Pd/C 2. HCl

Caption: Synthesis of (S)-DAB from L-Aspartic Acid.

Materials:

  • L-Aspartic acid

  • Di-tert-butyl dicarbonate (Boc2O)

  • Methanol (MeOH)

  • Sulfuric acid (H2SO4)

  • Sodium borohydride (NaBH4)

  • Lithium chloride (LiCl)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et3N)

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H2)

  • Hydrochloric acid (HCl)

Procedure:

  • Protection and Esterification: L-aspartic acid is first protected at the α-amino group with a Boc group and then esterified to form the corresponding methyl ester.

  • Selective Reduction: The less hindered carboxyl group is selectively reduced to a primary alcohol using a mild reducing agent like sodium borohydride.

  • Azide Introduction: The primary alcohol is converted to a good leaving group (mesylate) and subsequently displaced with an azide ion.

  • Reduction and Deprotection: The azide and the ester are reduced, and the Boc protecting group is removed under acidic conditions to yield (S)-3,4-diaminobutyric acid hydrochloride.

Applications in the Synthesis of Novel Pharmaceutical Agents

The vicinal diamine motif of (S)-DAB is a key feature that allows for the construction of various heterocyclic scaffolds, which are prevalent in many bioactive molecules.

Application Example 1: Synthesis of Chiral Piperidinones

Chiral piperidinones are important building blocks for the synthesis of various alkaloids and other nitrogen-containing natural products with interesting biological activities.

Workflow Diagram:

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Deprotection (S)-DAB (S)-DAB N-Protected_DAB N-Protected_DAB (S)-DAB->N-Protected_DAB Cbz-Cl, Base Protected_Piperidinone Protected_Piperidinone N-Protected_DAB->Protected_Piperidinone EDC, HOBt Chiral_Piperidinone Chiral_Piperidinone Protected_Piperidinone->Chiral_Piperidinone H2, Pd/C

Caption: Synthesis of Chiral Piperidinones from (S)-DAB.

Protocol 2: Synthesis of a Chiral Piperidinone Derivative

Materials:

  • (S)-3,4-Diaminobutyric acid hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO3)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H2)

Procedure:

  • N-Protection: The primary amino groups of (S)-DAB are selectively protected with the Cbz group.

  • Intramolecular Cyclization: The resulting N-protected amino acid is subjected to intramolecular amide bond formation using a coupling agent like EDC to form the piperidinone ring.

  • Deprotection: The Cbz protecting groups are removed by catalytic hydrogenation to yield the final chiral piperidinone.

Application Example 2: Precursor for GABA Analogs

(S)-DAB can be utilized to synthesize conformationally restricted analogs of γ-aminobutyric acid (GABA), which are of interest in neuroscience research.

Workflow Diagram:

G cluster_0 Step 1: Selective N-Alkylation cluster_1 Step 2: Ring-Closing Metathesis (RCM) (S)-DAB (S)-DAB N-Alkylated_DAB N-Alkylated_DAB (S)-DAB->N-Alkylated_DAB R-X, Base Cyclic_GABA_Analog Cyclic_GABA_Analog N-Alkylated_DAB->Cyclic_GABA_Analog Grubbs' Catalyst

Sources

Application

Application Note: Strategies for the Derivatization of (S)-3,4-Diaminobutyric Acid for High-Sensitivity Analytical Applications

Abstract (S)-3,4-Diaminobutyric acid (S-DABA) is a non-proteinogenic amino acid of significant interest in neuroscience and pharmaceutical development due to its structural similarity to γ-aminobutyric acid (GABA). As a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-3,4-Diaminobutyric acid (S-DABA) is a non-proteinogenic amino acid of significant interest in neuroscience and pharmaceutical development due to its structural similarity to γ-aminobutyric acid (GABA). As a small, highly polar molecule lacking a native chromophore or fluorophore, its direct analysis by common analytical techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) with UV-Vis detection is challenging. Chemical derivatization is an essential strategy to enhance its detectability, improve chromatographic retention and resolution, and enable accurate quantification in complex biological and pharmaceutical matrices. This guide provides a detailed overview of robust derivatization protocols for S-DABA, focusing on pre-column derivatization for HPLC with fluorescence or UV detection and gas chromatography-mass spectrometry (GC-MS). We delve into the causality behind methodological choices, present step-by-step protocols, and offer insights for method selection and validation.

Introduction: The Analytical Challenge of S-DABA

The analytical quantification of (S)-3,4-diaminobutyric acid requires methodologies that can overcome several intrinsic challenges:

  • High Polarity: S-DABA is a zwitterionic molecule, leading to poor retention on traditional reversed-phase chromatographic columns.

  • Lack of Chromophore: The absence of a UV-absorbing moiety precludes sensitive detection by standard UV-Vis detectors.

  • Low Volatility: Its salt-like nature makes it unsuitable for direct analysis by gas chromatography.

  • Chiral Integrity: For many applications, it is critical to distinguish the (S)-enantiomer from its (R)-counterpart, necessitating stereoselective analysis.

Chemical derivatization addresses these issues by covalently attaching a tag to one or both of the primary amine functional groups of S-DABA. This process can render the molecule fluorescent, UV-active, less polar, and more volatile, thereby making it amenable to a wide range of separation and detection techniques. The choice of derivatizing agent is dictated by the analytical platform (HPLC, GC-MS), the required sensitivity, and the need for chiral separation.

Derivatization Strategies for HPLC Analysis

Pre-column derivatization is the most common approach for amino acid analysis, offering high sensitivity and flexibility. The reaction is completed prior to injection, and the resulting stable derivatives are then separated and detected.

Method 1: OPA/Chiral Thiol for Enantioselective Fluorescent Detection

Principle of Causality: Ortho-phthalaldehyde (OPA) reacts with primary amines in the presence of a thiol reagent under alkaline conditions to form highly fluorescent 1-alkylthio-2-alkyl-substituted isoindoles. This reaction is rapid (often under 1 minute) and sensitive, making it ideal for trace analysis.[1] For chiral analysis, a chiral thiol such as N-acetyl-L-cysteine (NAC) is used.[2][3] When OPA-NAC reacts with a racemic or enantiomerically enriched mixture of DABA, it forms two diastereomers ((L)-NAC-(S)-DABA and (L)-NAC-(R)-DABA). These diastereomers possess different physicochemical properties and can be separated on a standard achiral reversed-phase column.[2] This approach is powerful for quantifying the specific (S)-enantiomer of DABA.

Caption: OPA reacts with the primary amines of S-DABA and a chiral thiol (NAC).

  • Reagent Preparation:

    • Borate Buffer (0.4 M, pH 9.6): Dissolve 2.47 g of boric acid in 100 mL of ultrapure water. Adjust pH to 9.6 with 10 M NaOH.

    • OPA Reagent (10 mg/mL): Dissolve 50 mg of o-phthalaldehyde in 1 mL of methanol, then add 4 mL of the borate buffer.

    • NAC Reagent (40 mM): Dissolve 65 mg of N-acetyl-L-cysteine in 10 mL of the borate buffer.

    • Scientist's Note: OPA reagents are light-sensitive and the thiol can oxidize. Prepare fresh daily and store in an amber vial. The reaction is pH-dependent; precise pH control of the buffer is critical for reproducibility.

  • Derivatization Procedure (Automated Autosampler Recommended):

    • To 500 µL of borate buffer in an autosampler vial, add 20 µL of the S-DABA sample or standard.

    • Add 20 µL of the OPA reagent.

    • Immediately add 20 µL of the NAC reagent.[3]

    • Mix the reaction mixture by aspiration/dispensing for 30 seconds.

    • Allow the reaction to proceed for 2 minutes at room temperature. The timing is critical as the isoindole derivatives have limited stability.[1][4]

    • Inject an appropriate volume (e.g., 10-20 µL) onto the HPLC system.

ParameterSetting
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 25 mM Sodium Acetate, pH 6.8
Mobile Phase B Acetonitrile/Methanol (50:50, v/v)
Gradient 5% B to 70% B over 25 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection Fluorescence, Ex: 340 nm, Em: 450 nm
Method 2: FMOC-Cl for Stable Fluorescent Detection

Principle of Causality: 9-fluorenylmethyl chloroformate (FMOC-Cl) is a highly reactive agent that forms stable, intensely fluorescent adducts with both primary and secondary amines under mild alkaline conditions.[5] The reaction proceeds via nucleophilic substitution at the chloroformate group. The resulting FMOC-DABA derivative is significantly more hydrophobic than the parent molecule, leading to excellent retention and separation on reversed-phase columns. The stability of the FMOC derivatives (often stable for >48 hours) is a major advantage over OPA, permitting automated analysis of large sample batches without the concern of signal degradation.[6]

Caption: FMOC-Cl reacts with the primary amines of S-DABA in alkaline buffer.

  • Reagent Preparation:

    • Borate Buffer (0.5 M, pH 10.0): Dissolve 3.09 g of boric acid in 100 mL of ultrapure water. Adjust pH to 10.0 with 10 M NaOH.

    • FMOC-Cl Reagent (5 mM): Dissolve 13 mg of FMOC-Cl in 10 mL of anhydrous acetonitrile.

    • Scientist's Note: FMOC-Cl is highly susceptible to hydrolysis. The reagent must be dissolved in anhydrous acetonitrile and prepared fresh. Ensure all glassware is dry.

  • Derivatization Procedure:

    • In a vial, mix 100 µL of the S-DABA sample or standard with 100 µL of borate buffer.

    • Add 200 µL of the FMOC-Cl reagent and vortex immediately for 30 seconds.

    • Allow the reaction to proceed for 40 minutes at room temperature.[6]

    • To quench the reaction and remove excess FMOC-Cl, add 100 µL of a primary amine solution like 1-aminoadamantane (ADAM) or glycine and vortex. This step is crucial to prevent the hydrolysis product, FMOC-OH, from interfering with the chromatogram.

    • Inject an appropriate volume (e.g., 10 µL) onto the HPLC system.

ParameterSetting
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 50 mM Sodium Acetate, pH 4.2
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 30 minutes
Flow Rate 1.2 mL/min
Column Temp. 40 °C
Detection Fluorescence, Ex: 265 nm, Em: 315 nm
Method 3: Marfey's Reagent (FDAA) for Definitive Chiral Analysis

Principle of Causality: Marfey’s Reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is a premier chiral derivatizing agent.[7][8] It reacts with the primary amino groups of D- and L-amino acids to form stable diastereomers.[9] Specifically, when reacting with S-DABA (an L-amino acid analog), it forms an L-L diastereomer. If any R-DABA contaminant is present, an L-D diastereomer will also be formed. These diastereomers exhibit different retention times on a standard achiral C18 column, with the L-L form typically eluting earlier than the L-D form.[9] This method provides an unambiguous determination of enantiomeric purity and absolute configuration.[9]

  • Reagent Preparation:

    • Triethylamine (TEA) Solution (1 M): Prepare in ultrapure water.

    • FDAA Reagent (1% w/v): Dissolve 10 mg of Marfey’s Reagent in 1 mL of acetone. Prepare fresh.

  • Derivatization Procedure:

    • To 50 µL of S-DABA sample or standard (approx. 50 nmol) in a microvial, add 20 µL of 1 M TEA.

    • Add 100 µL of the 1% FDAA solution.

    • Vortex the mixture and incubate at 40 °C for 60-90 minutes in a heating block.[9]

    • After incubation, cool the vial to room temperature.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in 200 µL of 50% acetonitrile/water.

    • Inject 20 µL onto the HPLC system.

ParameterSetting
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 50 mM Triethylammonium Phosphate (TEAP), pH 3.0
Mobile Phase B Acetonitrile
Gradient 10% B to 50% B over 40 minutes[9]
Flow Rate 1.0 mL/min
Column Temp. 40 °C
Detection UV-Vis at 340 nm

Derivatization Strategy for GC-MS Analysis

For GC-MS analysis, derivatization must achieve two goals: reduce the polarity and increase the volatility of the analyte. This is typically accomplished by capping all active hydrogens (on -NH2 and -COOH groups) with non-polar moieties.

Method 4: Silylation with MTBSTFA

Principle of Causality: Silylation is a robust method for derivatizing polar molecules for GC analysis. N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a preferred reagent because it reacts with amines, carboxylic acids, and hydroxyls to form tert-butyldimethylsilyl (TBDMS) derivatives. These TBDMS derivatives are significantly more volatile and thermally stable than the parent compound. Critically, they are also more resistant to hydrolysis than their trimethylsilyl (TMS) counterparts, making them more suitable for methods involving autosamplers where samples may sit for extended periods. The resulting derivatized S-DABA will have a unique mass spectrum with characteristic fragments (e.g., loss of a tert-butyl group, [M-57]+), allowing for confident identification and quantification.

  • Sample Preparation:

    • Pipette an aliquot of the aqueous S-DABA sample or standard into a GC vial.

    • Lyophilize or evaporate the sample to complete dryness under a gentle stream of nitrogen. This step is absolutely critical, as any residual water will consume the derivatizing reagent and inhibit the reaction.

  • Derivatization Procedure:

    • To the dried residue, add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA.

    • Seal the vial tightly with a PTFE-lined cap.

    • Vortex vigorously to ensure the residue is fully dissolved.

    • Incubate the vial at 100 °C for 2-4 hours in a heating block or GC oven.

    • Scientist's Note: The high temperature is necessary to ensure complete derivatization of all active sites on the molecule.

    • Cool the vial to room temperature before injection.

ParameterSetting
Column DB-5ms or similar (e.g., 30 m x 0.25 mm ID, 0.25 µm film)
Injection Mode Splitless (1 µL)
Inlet Temp. 280 °C
Carrier Gas Helium, constant flow ~1.2 mL/min
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min
MS Transfer Line 290 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 650 m/z

Method Selection and Workflow

The choice of derivatization method depends on the specific analytical goals. The following diagram outlines a logical workflow for selecting the appropriate technique.

decision_tree start Analytical Goal for S-DABA q1 Need Chiral Separation? start->q1 q2 High Throughput & Sensitivity? q1->q2 No q3 Definitive Configuration? q1->q3 Yes q4 Using GC-MS? q2->q4 No (Using HPLC) fmoc Use FMOC-Cl q2->fmoc Yes opa Use OPA + Chiral Thiol (e.g., NAC) q3->opa No (Enantiomeric Ratio OK) marfey Use Marfey's Reagent (FDAA) q3->marfey Yes q4->fmoc No mtbstfa Use Silylation (MTBSTFA) q4->mtbstfa Yes

Caption: Decision workflow for selecting a derivatization method for S-DABA.

Summary of Derivatization Agents
ReagentTechniqueKey Advantage(s)Key Consideration(s)
OPA/NAC HPLC-FLDFast reaction, high sensitivity, enables chiral separation on achiral columns.[2]Derivatives have limited stability; requires precise timing.[1]
FMOC-Cl HPLC-FLDForms very stable derivatives, good for batch analysis, high sensitivity.[6]Reagent is moisture-sensitive; excess must be quenched.
Marfey's (FDAA) HPLC-UV"Gold standard" for absolute configuration and enantiomeric purity.[7][9]Slower reaction, requires heating, less sensitive than fluorescence methods.
MTBSTFA GC-MSEnables analysis of volatile derivatives, stable TBDMS products, structural info from MS.Requires complete sample dryness, high-temperature reaction.

References

  • Bhushan, R. (2004). Marfey's reagent for chiral amino acid analysis: a review. PubMed. [Link]

  • Aapptec Peptides. Technical Support Information Bulletin 1186 - Determining Chiral Purity of Amino Acids. Aapptec Peptides. [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Ovid. [Link]

  • Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. National Institutes of Health (NIH). [Link]

  • Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. PubMed. [Link]

  • Barge, L. M., et al. (2023). Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples. MDPI. [Link]

  • ResearchGate. How to derivatize Amino Acids using N-tert-butyldimethylsilyl- N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis?. ResearchGate. [Link]

  • SciSpace. (2004). Marfey's reagent for chiral amino acid analysis: A review. SciSpace. [Link]

  • Ruiz-Aceituno, L., et al. (2013). Gas Chromatography–Mass Spectrometry Method for the Determination of Free Amino Acids as Their Dimethyl-tert-butylsilyl (TBDMS) Derivatives in Animal Source Food. ACS Publications. [Link]

  • ResearchGate. o-phthalaldehyde-N-acetylcysteine polyamine derivatives: Formation and stability in solution and in C18 supports. ResearchGate. [Link]

  • ResearchGate. Derivatization reaction of FMOC-Cl with an amine and an alcohol. ResearchGate. [Link]

  • ResearchGate. FMOC-Cl for diamine protection?. ResearchGate. [Link]

  • Povolotskaya, I. S., et al. (2016). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. National Institutes of Health (NIH). [Link]

  • Campíns-Falcó, P., et al. (2001). o-Phthalaldelhyde-N-acetylcysteine polyamine derivatives: formation and stability in solution and in C18 supports. PubMed. [Link]

  • Einarsson, S., et al. (1987). Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. PubMed. [Link]

  • Andersson, A. (2020). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Diva-portal.org. [Link]

  • Liew, S. Y., et al. (2014). 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. The Malaysian Journal of Analytical Sciences. [Link]

  • Povolotskaya, I. S., et al. (2016). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination. Acta Naturae. [Link]

  • ResearchGate. The derivatization scheme of alkyl amines with FMOC-Cl. ResearchGate. [Link]

  • Wang, Y., et al. (2019). HPLC determination of γ-aminobutyric acid and its analogs in human serum using precolumn fluorescence labeling with 4-(carbazole-9-yl)-benzyl chloroformate. PubMed. [Link]

  • CN102539600B - Method for detecting aminobutyric acid in sample by high efficiency liquid chromatography.
  • Chen, Y., et al. (2024). Determination of Amino Acids of Novel Food in Food by HPLC Coupled with Pre-Column Derivatization. MDPI. [Link]

  • HMDB. Showing metabocard for (S)-3,4-Dihydroxybutyric acid (HMDB0000337). HMDB. [Link]

Sources

Method

Application Note: A Practical Guide to the NMR Characterization of Peptides Containing (S)-3,4-Diaminobutyric Acid

For Researchers, Scientists, and Drug Development Professionals Abstract The incorporation of non-standard amino acids, such as (S)-3,4-Diaminobutyric acid (DAB), into peptides is a powerful strategy in modern drug disco...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-standard amino acids, such as (S)-3,4-Diaminobutyric acid (DAB), into peptides is a powerful strategy in modern drug discovery to enhance proteolytic stability, modulate conformation, and introduce novel functionalities. However, the presence of such residues presents unique challenges for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. This application note provides a comprehensive guide for the NMR characterization of peptides containing DAB. We delve into the causality behind experimental choices, from sample preparation to advanced 2D NMR techniques, and offer detailed, step-by-step protocols. This guide is designed to equip researchers with the necessary tools to confidently determine the high-resolution structure and dynamics of these promising therapeutic candidates.

Introduction: The Significance of (S)-3,4-Diaminobutyric Acid in Peptide Therapeutics

(S)-3,4-Diaminobutyric acid is a β-amino acid that is increasingly utilized in the design of peptidomimetics. Its unique structural features, including an additional primary amine in the side chain, can induce specific secondary structures and provide a site for chemical modifications.[1][2] Understanding the three-dimensional structure of DAB-containing peptides is crucial for establishing structure-activity relationships (SAR) and optimizing their therapeutic potential. NMR spectroscopy is a powerful tool for determining the solution-state structure and dynamics of peptides at atomic resolution.[3] This guide will walk you through the process of characterizing these complex biomolecules.

Foundational Strategy: Sample Preparation

The quality of NMR data is fundamentally dependent on meticulous sample preparation. For peptides containing DAB, particular attention must be paid to solubility, pH, and concentration to avoid aggregation and ensure spectral quality.

Protocol 1: Peptide Sample Preparation for NMR Spectroscopy

  • Peptide Purity: Begin with a highly purified peptide sample (>95%), typically obtained by reverse-phase HPLC. Impurities can introduce confounding signals and interfere with accurate analysis.

  • Solvent Selection: The choice of solvent is critical. For initial characterization, a mixture of 90% H₂O/10% D₂O is recommended to observe exchangeable amide and amine protons.[4] For enhanced stability and to minimize the water signal, deuterated solvents such as D₂O or deuterated organic solvents (e.g., DMSO-d₆, methanol-d₄) can be used, though this will result in the loss of labile proton signals.[4]

  • pH Optimization: The charge state of the DAB side-chain amine and the N- and C-termini is highly pH-dependent.[5] It is crucial to use a buffered solution to maintain a constant pH throughout the experiment. A common choice is a phosphate or acetate buffer at a concentration of 20-50 mM. The pH should be carefully adjusted to a value that ensures peptide solubility and stability, typically between 4 and 6 to slow down the exchange of amide protons with the solvent.[4]

  • Concentration: Aim for a peptide concentration in the range of 0.5-5 mM.[4] Higher concentrations improve the signal-to-noise ratio but can also promote aggregation. It is advisable to perform initial 1D ¹H NMR experiments at varying concentrations to identify the optimal balance.

  • Internal Standard: Add a chemical shift reference standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or trimethylsilylpropanoic acid (TSP), for accurate referencing of the spectra.[6]

The Experimental Core: 2D NMR Spectroscopy

A suite of 2D NMR experiments is necessary to unambiguously assign all proton and carbon resonances and to derive the structural restraints needed for 3D structure calculation.

Through-Bond Correlation Experiments: COSY and TOCSY

Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are fundamental for identifying coupled protons within an amino acid spin system.[7]

  • COSY: Reveals correlations between protons that are directly coupled through two or three bonds (e.g., Hα-Hβ).[8]

  • TOCSY: Establishes correlations between all protons within a single spin system, even if they are not directly coupled. This is particularly useful for identifying the complete set of protons belonging to a single amino acid residue.[9]

Through-Space Correlation Experiment: NOESY

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the cornerstone of peptide structure determination. It detects protons that are close in space (< 5 Å), irrespective of whether they are connected by chemical bonds.[10] This information provides the crucial distance restraints for calculating the 3D structure.

Heteronuclear Correlation Experiments: HSQC

The ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment correlates protons with their directly attached carbon atoms. This is invaluable for resolving signal overlap in the proton spectrum and for assigning carbon chemical shifts.[10]

Data Analysis and Structural Elucidation: A Step-by-Step Workflow

The process of determining the structure of a DAB-containing peptide from NMR data follows a logical progression from resonance assignment to structure calculation.

Workflow for NMR Data Analysis:

workflow cluster_prep Data Acquisition cluster_analysis Data Analysis cluster_structure Structure Calculation A 1D ¹H NMR B 2D TOCSY & COSY A->B C 2D NOESY B->C D 2D ¹H-¹³C HSQC C->D E Spin System Identification D->E F Sequential Assignment E->F G NOE Assignment F->G H Distance Restraints G->H I Structure Calculation & Refinement H->I J Structure Validation I->J

Caption: Workflow for NMR structure determination of a DAB-containing peptide.

Protocol 2: Resonance Assignment and Structure Calculation

  • Spin System Identification:

    • Use the TOCSY spectrum to identify groups of correlated protons that belong to individual amino acid residues.[11]

    • The unique spin system of (S)-3,4-Diaminobutyric acid will involve correlations between the Hα, Hβ, and Hγ protons. The Hγ protons, being adjacent to the side-chain amino group, are expected to show a downfield chemical shift compared to a typical methylene group.

  • Sequential Assignment:

    • Utilize the NOESY spectrum to link the identified spin systems in the correct order.[12] This is achieved by observing NOEs between the amide proton (NH) of one residue and the Hα, Hβ, or NH protons of the preceding residue in the sequence.

    • For the DAB residue, expect to see sequential NOEs from the amide proton of the following residue to the Hα and Hβ protons of DAB.

  • NOE Assignment and Distance Restraints:

    • Once the sequential assignment is complete, all cross-peaks in the NOESY spectrum are assigned to specific pairs of protons.

    • The intensity of each NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons. These intensities are converted into distance restraints (e.g., strong, medium, weak corresponding to <2.5 Å, <3.5 Å, <5.0 Å).[10]

  • Structure Calculation and Refinement:

    • The experimental distance restraints, along with standard bond lengths and angles, are used as input for structure calculation programs (e.g., CYANA, Xplor-NIH).[13]

    • These programs generate an ensemble of structures that satisfy the experimental data. The final ensemble is then typically refined using molecular dynamics simulations in a water box to obtain a physically realistic model.

The Unique Signature of (S)-3,4-Diaminobutyric Acid in NMR Spectra

The presence of the DAB residue introduces specific features into the NMR spectra that require careful consideration during analysis.

Expected Chemical Shifts:

The chemical environment of the protons in the DAB residue will influence their resonance frequencies. Based on data for the analogous 2,4-Diaminobutanoic acid (Daba), we can predict the approximate chemical shift ranges for the protons of a DAB residue within a peptide.[14]

ProtonExpected Chemical Shift (δ) in ppmNotes
~4.2 - 4.5The exact shift will be sensitive to the local secondary structure.
~1.8 - 2.2Diastereotopic protons, may appear as two distinct signals.
~2.8 - 3.2Downfield shift due to the adjacent amino group. Diastereotopic protons.
Side-chain NH₂ ~7.5 - 8.5Broad signals, highly dependent on pH and solvent exchange.

Spin System of (S)-3,4-Diaminobutyric Acid:

The through-bond correlations for the DAB residue can be visualized to aid in the assignment process.

dab_spin_system cluster_backbone Backbone cluster_sidechain Side Chain N NH Ca N->Ca ³J Cb Ca->Cb ³J C C' Cg Cb->Cg ³J Ng NH₂ Cg->Ng ³J

Caption: Scalar (J-coupling) network within an (S)-3,4-Diaminobutyric acid residue.

Conclusion: A Robust Framework for Structural Insights

The NMR characterization of peptides containing (S)-3,4-Diaminobutyric acid, while presenting unique challenges, is readily achievable with a systematic and well-informed approach. By carefully considering sample conditions, employing a comprehensive suite of 2D NMR experiments, and following a logical workflow for data analysis, researchers can obtain high-resolution structural information. The insights gained from these studies are invaluable for understanding the conformational preferences imparted by this non-standard amino acid and for guiding the rational design of next-generation peptide therapeutics.

References

  • Vincenzi, M., Mercurio, F. A., & Leone, M. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729–2782. [Link]

  • Iwahara, J., Esadze, A., & Zandarashvili, L. (2015). NMR Methods for Characterizing the Basic Side Chains of Proteins: Electrostatic Interactions, Hydrogen Bonds, and Conformational Dynamics. Methods in Enzymology, 565, 131–154. [Link]

  • Zerbe, O., & Bader, R. (n.d.). Peptide/Protein NMR. University of Zurich.
  • Mayo, K. H. (2000). NMR Resonance Assignments of Sparsely Labeled Proteins: Amide Proton Exchange Correlations in Native and Denatured States. Journal of Biomolecular NMR, 16(1), 69–79. [Link]

  • Charlier, C., et al. (2014). Facilitated Assignment of Large Protein NMR Signals with Covariance Sequential Spectra Using Spectral Derivatives. Journal of the American Chemical Society, 136(39), 13611–13614. [Link]

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  • Masterson, L. R. (2009). Unlocking the Structure and Flexibility in a Four Residue Peptide Using 1H NMR Spectroscopy. University of Wisconsin-La Crosse Journal of Undergraduate Research, 12. [Link]

  • Gellman, S. H., et al. (2012). Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences. Journal of the American Chemical Society, 134(4), 2345–2354. [Link]

  • Kessler, H., et al. (2005). a) Strategy used for assignment of peptides of unknown sequence . b)... ResearchGate. [Link]

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  • Ogoshi, T., & Yamagishi, T. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(11), 2821. [Link]

  • NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. [Link]

  • Distefano, M. D., et al. (2019). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Methods in Enzymology, 625, 259–281. [Link]

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  • King, G. F., et al. (2019). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Toxins, 11(11), 629. [Link]

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Application

Application Note: High-Resolution Mass Spectrometry for the Chiral Analysis of (S)-3,4-Diaminobutyric Acid Derivatives in Drug Development

Introduction: The Significance of (S)-3,4-Diaminobutyric Acid in Modern Therapeutics (S)-3,4-Diaminobutyric acid (DABA) is a non-proteinogenic amino acid that serves as a critical chiral building block in the synthesis o...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (S)-3,4-Diaminobutyric Acid in Modern Therapeutics

(S)-3,4-Diaminobutyric acid (DABA) is a non-proteinogenic amino acid that serves as a critical chiral building block in the synthesis of novel therapeutics.[1] Its unique structure, featuring two amine groups, allows for the creation of diverse molecular scaffolds, making it invaluable in the development of peptide-based drugs, neurological agents, and innovative drug delivery systems.[1] The biological activity of these complex molecules is often contingent on precise stereochemistry, demanding analytical methods that can unambiguously distinguish between stereoisomers and structural isomers.

The analysis of DABA derivatives is complicated by the existence of structural isomers (e.g., 2,4-diaminobutyric acid) and enantiomers (the (R)-form), which possess identical masses and similar physicochemical properties.[2][3] This inherent complexity necessitates a robust analytical strategy that combines high-resolution chromatographic separation with the specificity and sensitivity of high-resolution mass spectrometry (HRMS).[3][4] This application note provides a comprehensive guide and detailed protocols for the qualitative and quantitative analysis of (S)-3,4-DABA derivatives, tailored for researchers, scientists, and drug development professionals. We will explore the causality behind key experimental choices, from sample preparation and chiral derivatization to LC-HRMS method development and data interpretation.

Foundational Strategy: Sample Preparation and Chiral Derivatization

The journey from a complex biological matrix to a clean, analyzable sample is the most critical phase of the analytical workflow.[5] The primary objectives are to isolate the target analyte from interfering substances (e.g., proteins, salts, lipids) and to chemically modify it to be amenable to chiral separation and sensitive detection.

The Rationale for Derivatization

While some methods analyze underivatized amino acids, derivatization is often essential for achieving three key analytical goals:[6][7]

  • Enabling Chiral Recognition: The core challenge is separating enantiomers ((S)- and (R)-forms), which are indistinguishable by a standard C18 column. By reacting the DABA derivative with a chiral derivatizing agent (e.g., Marfey’s reagent, L-FDLA, or its analogues like L-FDVDA), diastereomers are formed.[2][8][9] These diastereomers have different three-dimensional structures and can be separated on a standard achiral column.

  • Improving Chromatographic Behavior: Native amino acids are highly polar and may exhibit poor retention on reversed-phase columns. Derivatization increases the hydrophobicity of the molecule, leading to better retention and peak shape.[10]

  • Enhancing Ionization Efficiency: The addition of a readily protonatable group, such as a tertiary amine, can significantly boost the signal intensity in positive-ion electrospray ionization (ESI), thereby increasing sensitivity.[11]

General Experimental Workflow

The end-to-end process involves careful sample extraction, derivatization to resolve chirality, and finally, analysis by a high-resolution mass spectrometer. This workflow ensures that each step builds upon the last to yield unambiguous and quantifiable results.

G cluster_0 Sample Preparation cluster_1 Chemical Modification cluster_2 Analysis & Data Processing Sample Biological Matrix (e.g., Plasma, Tissue) Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation SPE Solid-Phase Extraction (SPE) (e.g., Mixed-Mode Cation Exchange) Precipitation->SPE Derivatization Chiral Derivatization (e.g., L-FDVDA) SPE->Derivatization LC_HRMS LC-HRMS Analysis Derivatization->LC_HRMS Qual_Quant Qualitative & Quantitative Data Analysis LC_HRMS->Qual_Quant

Caption: Overall workflow for the analysis of DABA derivatives.

Protocol 1: Sample Extraction and Chiral Derivatization

This protocol is designed for the extraction of a DABA-containing small molecule from plasma, followed by derivatization with a chiral agent. It incorporates best practices to ensure high recovery and complete reaction.[5][10]

Materials:

  • Plasma sample containing the DABA derivative

  • Internal Standard (IS): Stable isotope-labeled version of the analyte

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid (FA), LC-MS grade

  • Borate buffer (pH 9.5)

  • 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine amide (L-FDVDA) solution

  • Methanol (MeOH), HPLC grade

  • Water, LC-MS grade

Procedure:

  • Sample Spiking: To a 100 µL aliquot of plasma, add 10 µL of the internal standard solution. Vortex briefly. This step is crucial for accurate quantification, as the IS corrects for variability in sample preparation and matrix effects.

  • Protein Precipitation: Add 400 µL of cold ACN containing 0.1% FA. Vortex vigorously for 1 minute to precipitate plasma proteins.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube. Avoid disturbing the protein pellet.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 50 µL of borate buffer (pH 9.5).

  • Derivatization Reaction: Add 50 µL of the L-FDVDA derivatizing reagent solution. A prolonged incubation is recommended to ensure complete conversion to the di-labeled derivative, which is critical for precise quantification.[9] Incubate the mixture at 50°C for at least 15 hours.[2][3]

  • Reaction Quenching & Final Preparation: Add 10 µL of 1% FA to quench the reaction. Centrifuge at 14,000 x g for 5 minutes to pellet any precipitate. Transfer the supernatant to an LC-MS vial for analysis.

Core Methodology: LC-HRMS Analysis

The combination of liquid chromatography for temporal separation and high-resolution mass spectrometry for mass-based detection provides the necessary specificity to analyze complex derivatized samples.[4][12]

Liquid Chromatography: Separating the Diastereomers

A standard reversed-phase C18 column is typically sufficient for separating the newly formed diastereomers.[2][9] A gradient elution is employed to effectively resolve the analytes from matrix components and excess derivatization reagent.

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 2.6 µm)Provides excellent retention and separation for the hydrophobic derivatized analytes.[9]
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes better peak shape and efficient positive-ion ESI.[13]
Mobile Phase B 0.1% Formic Acid in AcetonitrileACN is a common organic solvent providing good elution strength.
Flow Rate 0.3 mL/minA moderate flow rate balances analysis time with separation efficiency.
Column Temperature 40°CElevated temperature reduces mobile phase viscosity and can improve peak symmetry.[9]
Injection Volume 5 µL
Gradient Elution 0-2 min: 45% B; 2-15 min: 45-65% B; 15-16 min: 95% B; 16-20 min: 45% BA gradual increase in organic phase content ensures the separation of compounds with varying polarities.
High-Resolution Mass Spectrometry: Accurate Mass and Structural Confirmation

HRMS instruments (e.g., Q-TOF, Orbitrap) are indispensable for this application.[14][15] Their ability to measure mass with high accuracy (typically <5 ppm) allows for the confident determination of an analyte's elemental composition and differentiation from isobaric interferences.[16]

ParameterRecommended SettingRationale
Instrument Quadrupole Time-of-Flight (Q-TOF) or OrbitrapProvides high resolving power (>40,000 FWHM) and excellent mass accuracy.
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for polar molecules. The derivatized amines are readily protonated.[9]
Acquisition Mode Data-Dependent Acquisition (DDA)Allows for an initial full scan (MS1) to detect ions, followed by automated MS/MS fragmentation of the most intense precursors for structural confirmation.[17]
MS1 Resolution 40,000 FWHMSufficient to resolve the analyte from many background ions and confirm its accurate mass.
MS/MS Resolution 17,500 FWHMProvides accurate mass measurement of fragment ions, aiding in structural elucidation.[12]
Collision Energy Stepped (e.g., 20-40 eV)Using a range of collision energies ensures the generation of a rich fragmentation spectrum.
Scan Range 100 - 1200 m/zA broad range to capture the precursor ions and potential fragments.

Data Analysis and Interpretation

Qualitative Identification

The identity of the (S)-3,4-DABA derivative is confirmed by a multi-faceted approach:

  • Retention Time: Must match that of an authentic reference standard analyzed under the same conditions.

  • Accurate Mass: The measured mass of the precursor ion in the MS1 scan should be within 5 ppm of its calculated theoretical mass.

  • MS/MS Fragmentation: The fragmentation pattern obtained must be consistent with the known structure of the molecule and match the pattern from a reference standard.

Fragmentation Patterns of Diamino Acids

Protonated diamino acids exhibit characteristic fragmentation pathways. The interaction between the two amine groups and the carboxylic acid dictates the fragmentation.[18] Key neutral losses often include ammonia (NH₃) and water (H₂O), followed by the loss of carbon monoxide (CO).[18] The derivatizing agent will also produce signature fragment ions.

G Precursor Protonated Precursor Ion [M+H]+ Frag1 Fragment Ion 1 [M+H - NH3]+ Precursor->Frag1 - NH3 Frag2 Fragment Ion 2 [M+H - H2O]+ Precursor->Frag2 - H2O Frag4 Derivative-Specific Ion Precursor->Frag4 Cleavage of Derivatizing Agent Frag3 Fragment Ion 3 [M+H - NH3 - CO]+ Frag1->Frag3 - CO

Caption: Proposed fragmentation of a protonated DABA derivative.

Quantitative Analysis

Quantification is performed using the high-resolution MS1 data, which offers superior selectivity compared to traditional triple quadrupole methods.[19]

  • Extracted Ion Chromatogram (XIC): Generate an XIC for the analyte and the internal standard using their respective accurate masses with a narrow mass tolerance (e.g., ±5 ppm). This minimizes contributions from background noise and interferences.

  • Peak Integration: Integrate the area of the analyte peak and the internal standard peak.

  • Response Ratio: Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of the analyte and a fixed concentration of the internal standard. Process these standards using the same protocol. Plot the response ratio against the analyte concentration and apply a linear regression to generate a calibration curve.

  • Concentration Determination: Determine the concentration of the analyte in the unknown sample by interpolating its response ratio from the calibration curve.

Conclusion

The analytical methodology detailed here, combining optimized sample preparation, chiral derivatization, and state-of-the-art LC-HRMS, provides a robust and reliable framework for the analysis of (S)-3,4-diaminobutyric acid derivatives. The high resolving power and mass accuracy of HRMS ensure confident qualitative identification, while the use of a stable isotope-labeled internal standard allows for precise and accurate quantification. This approach equips researchers in drug discovery and development with the tools necessary to overcome the challenges of isomeric complexity and advance the development of novel, stereochemically pure therapeutics.

References

  • Sugiyama, E., Nakamura, M., Mizuno, H., Furusho, A., & Todoroki, K. (2023). Simultaneous determination of all aminobutyric acids by chiral derivatization and liquid chromatography-tandem mass spectrometry. Analytical Sciences, 39(4), 463-472. [Link]

  • Hirose, T., Sugiyama, E., Nakamura, M., Mizuno, H., Furusho, A., & Todoroki, K. (2023). Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent. Analyst, 148(24), 6065-6073. [Link]

  • Krueger, T., Huelsemann, B., & Mosandl, A. (2009). LC-MS/MS determination of the isomeric neurotoxins BMAA (beta-N-methylamino-L-alanine) and DAB (2,4-diaminobutyric acid) in cyanobacteria and seeds of Cycas revoluta and Lathyrus latifolius. Toxicon, 55(2-3), 547-557. [Link]

  • Biotecher. Best Practices for Sample Preparation in Amino Acid Analysis. [Link]

  • Hirose, T., Sugiyama, E., Nakamura, M., Mizuno, H., Furusho, A., & Todoroki, K. (2023). Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent. Analyst. [Link]

  • University of Illinois Urbana-Champaign. SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. [Link]

  • Semantic Scholar. Gaussian and linear deconvolution of LC-MS/MS chromatograms of the eight aminobutyric acid isomers. [Link]

  • Yoshimura, T., et al. (2021). Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis. Frontiers in Molecular Biosciences, 8, 689825. [Link]

  • Wang, Z., et al. (2020). Quantification of aminobutyric acids and their clinical applications as biomarkers for osteoporosis. Communications Biology, 3(1), 1-12. [Link]

  • Nacalai USA, Inc. (2023). Simultaneous Separation and Identification of All Structural Isomers and Enantiomers of Aminobutyric Acid. [Link]

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  • Kenttämaa, H. I., et al. (2021). Fragmentation reactions of protonated α,ω‐diamino carboxylic acids: The importance of functional group interactions. Journal of Mass Spectrometry, 56(1), e4663. [Link]

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  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Esmati, P., et al. (2022). Mass spectrometry with derivatization method for concurrent measurement of amino acids and acylcarnitines in plasma of diabetic type 2 patients with diabetic nephropathy. PLoS ONE, 17(1), e0262245. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the Solubility of (S)-3,4-Diaminobutyric Acid Dihydrochloride in Organic Solvents

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with (S)-3,4-Diaminobutyric acid dihydrochloride. This resource is designed to provide you with in-de...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with (S)-3,4-Diaminobutyric acid dihydrochloride. This resource is designed to provide you with in-depth troubleshooting advice and frequently asked questions regarding the solubility of this compound in organic solvents. Our goal is to equip you with the knowledge to overcome common experimental hurdles and ensure the success of your research.

Understanding the Challenge: The Chemical Nature of (S)-3,4-Diaminobutyric Acid Dihydrochloride

(S)-3,4-Diaminobutyric acid dihydrochloride is a highly polar, zwitterionic molecule at its core. The presence of two amine groups and a carboxylic acid group makes it hydrophilic. The dihydrochloride salt form further enhances its polarity and ionic character. This inherent chemical nature dictates its solubility profile: high solubility in aqueous solutions and generally poor solubility in non-polar organic solvents. Many researchers encounter difficulties when their experimental protocols necessitate dissolving this compound in organic media for reactions like peptide synthesis or derivatization. This guide will walk you through understanding and overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is (S)-3,4-Diaminobutyric acid dihydrochloride so difficult to dissolve in many common organic solvents?

A1: The primary reason lies in the compound's high polarity and ionic nature. As a dihydrochloride salt of a diaminomonocarboxylic acid, it exists as a salt with charged species. Organic solvents are broadly categorized by their polarity. Non-polar or weakly polar solvents like diethyl ether, hexane, or dichloromethane lack the ability to effectively solvate the charged amine and carboxylate groups of the molecule. Overcoming the strong intermolecular forces of the crystalline salt requires a solvent that can form strong interactions with the solute, a characteristic that polar solvents possess.

Q2: In which types of organic solvents can I expect at least some solubility?

A2: You will have the most success with polar, protic solvents and some polar, aprotic solvents. These include:

  • Polar Protic Solvents: Methanol and ethanol can dissolve (S)-3,4-Diaminobutyric acid dihydrochloride to some extent, especially with heating. Their ability to form hydrogen bonds aids in solvating the molecule.

  • Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often good choices for dissolving polar compounds. They have high dielectric constants and can effectively solvate cations, though their interaction with anions is weaker.

Q3: Is it possible to dissolve (S)-3,4-Diaminobutyric acid dihydrochloride in a non-polar solvent?

A3: Direct dissolution in a non-polar solvent is highly unlikely. However, it may be possible to achieve a suspension for heterogeneous reactions. For homogeneous solutions, chemical modification of the molecule is typically required.

Q4: How does temperature affect the solubility of (S)-3,4-Diaminobutyric acid dihydrochloride?

A4: Generally, increasing the temperature will increase the solubility of (S)-3,4-Diaminobutyric acid dihydrochloride in a given solvent. However, caution is advised. Excessive heat can lead to degradation of the compound. It is crucial to find a balance between enhancing solubility and maintaining the integrity of the molecule. Always monitor for any color changes or the appearance of impurities when heating.

Q5: Will the free base form of (S)-3,4-Diaminobutyric acid be more soluble in organic solvents?

A5: Yes, converting the dihydrochloride salt to its free base form will significantly increase its solubility in a wider range of organic solvents, particularly those with lower polarity. The free base is less polar and lacks the ionic character of the salt, making it more amenable to solvation by organic media. However, the free base may be less stable and more prone to side reactions.

Troubleshooting Guide

This section provides a systematic approach to addressing solubility issues you might encounter during your experiments.

Problem 1: My (S)-3,4-Diaminobutyric acid dihydrochloride will not dissolve in my chosen organic solvent.

This is the most common issue. The following workflow will guide you through potential solutions.

G cluster_0 Troubleshooting Workflow start Start: (S)-3,4-Diaminobutyric acid dihydrochloride insoluble solvent_check Is the solvent polar? (e.g., Methanol, Ethanol, DMSO, DMF) start->solvent_check nonpolar_solvent Insoluble in non-polar solvent. This is expected. solvent_check->nonpolar_solvent No polar_solvent Solubility is still low in a polar solvent. solvent_check->polar_solvent Yes increase_temp Try gentle heating (e.g., 40-50°C). Monitor for degradation. polar_solvent->increase_temp temp_success Success! increase_temp->temp_success Dissolves temp_fail Still insoluble or degradation occurs. increase_temp->temp_fail No/Degrades co_solvent Use a co-solvent system. Add a small amount of water to the organic solvent. temp_fail->co_solvent co_solvent_success Success! co_solvent->co_solvent_success Dissolves co_solvent_fail Still insoluble or water is incompatible with the reaction. co_solvent->co_solvent_fail No free_base Consider converting to the free base. co_solvent_fail->free_base free_base_protocol Follow protocol for free base conversion. This will increase solubility in a wider range of organic solvents. free_base->free_base_protocol end Problem Solved free_base_protocol->end

Caption: Troubleshooting workflow for solubility issues.

Problem 2: The compound dissolves initially with heating but crashes out upon cooling.

This indicates that you have created a supersaturated solution.

  • Solution 1: Re-heat the solution just before use in your reaction. Ensure that the reaction vessel is also pre-warmed.

  • Solution 2: Use a larger volume of the solvent to create a solution that remains stable at room temperature.

  • Solution 3: Employ a co-solvent system (see Problem 1) to increase the overall solvating power of your solvent mixture at room temperature.

Problem 3: I need to use a non-polar solvent for my reaction, but the compound is insoluble.

  • Solution 1: Phase-Transfer Catalysis: If your reaction involves a deprotonation step, a phase-transfer catalyst can be used to bring the deprotonated, more organic-soluble species into the organic phase to react.

  • Solution 2: Derivatization: Protect the polar functional groups (amines and carboxylic acid) to create a less polar derivative that is soluble in your desired solvent. Common protecting groups for amines include Boc and Cbz, while the carboxylic acid can be converted to an ester.

  • Solution 3: Conversion to Free Base: As mentioned in the FAQs, converting to the free base is a very effective strategy.

Data & Protocols

Qualitative Solubility Table

The following table provides a general guide to the solubility of (S)-3,4-Diaminobutyric acid dihydrochloride in common organic solvents at room temperature.

SolventPolarityTypeExpected SolubilityNotes
WaterVery HighPolar ProticSoluble[1][2][3]The solvent of choice for creating stock solutions.
MethanolHighPolar ProticSparingly SolubleSolubility increases with gentle heating.
EthanolHighPolar ProticSparingly SolubleSimilar to methanol, but generally lower solubility.
Dimethyl Sulfoxide (DMSO)HighPolar AproticSoluble to Sparingly SolubleA good option for many applications. May need to warm to fully dissolve.
Dimethylformamide (DMF)HighPolar AproticSoluble to Sparingly SolubleAnother viable option for creating concentrated solutions.
AcetonitrileMediumPolar AproticInsoluble to Very Sparingly SolubleGenerally not a good solvent for this compound.
Tetrahydrofuran (THF)LowPolar AproticInsolubleNot recommended for dissolving the dihydrochloride salt.
Dichloromethane (DCM)Low-InsolubleNot recommended for dissolving the dihydrochloride salt.
Diethyl EtherVery LowNon-polarInsolubleNot a suitable solvent.
HexaneVery LowNon-polarInsolubleNot a suitable solvent.
Experimental Protocols

Protocol 1: Solubilization using a Co-Solvent System (Methanol/Water)

This protocol is useful when a purely aqueous system is not desired, but complete dissolution in an organic solvent is challenging.

  • Weigh the desired amount of (S)-3,4-Diaminobutyric acid dihydrochloride into a clean, dry vial.

  • Add the minimum amount of deionized water required to form a slurry or a concentrated solution (e.g., 1 part water to 10 parts final volume).

  • Vortex or sonicate the mixture until the solid is fully dissolved in the water.

  • Slowly add methanol to the aqueous solution with continuous stirring until the final desired volume and concentration are reached.

  • If any precipitation occurs, add a small amount of additional water dropwise until the solution becomes clear.

Protocol 2: Conversion of (S)-3,4-Diaminobutyric Acid Dihydrochloride to its Free Base

This procedure will yield the free base, which has enhanced solubility in a wider range of organic solvents.

  • Dissolve (S)-3,4-Diaminobutyric acid dihydrochloride in a minimum amount of deionized water.

  • Cool the solution in an ice bath (0-5 °C).

  • Slowly add a cooled aqueous solution of a suitable base (e.g., 2 equivalents of sodium bicarbonate, sodium carbonate, or triethylamine) dropwise with stirring. Monitor the pH of the solution, aiming for a pH around the isoelectric point of the amino acid (approximately pH 7-8).

  • The free base may precipitate out of the aqueous solution. If it does, it can be collected by filtration, washed with cold water, and dried under vacuum.

  • If the free base is water-soluble, you will need to extract it from the aqueous solution using an appropriate organic solvent in which the free base is soluble (e.g., a polar organic solvent or a mixture). This may require multiple extractions.

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the free base.

Note: The free base may be less stable than the dihydrochloride salt and should be used relatively quickly or stored under an inert atmosphere at low temperatures.

Visualizing the Path to Solubilization

The following diagram illustrates the decision-making process when choosing a solvent for (S)-3,4-Diaminobutyric acid dihydrochloride.

G cluster_1 Solvent Selection Pathway start Goal: Dissolve (S)-3,4-Diaminobutyric acid dihydrochloride aqueous_reaction Is an aqueous system acceptable? start->aqueous_reaction use_water Use Water (High Solubility) aqueous_reaction->use_water Yes organic_needed Organic solvent is required. aqueous_reaction->organic_needed No polar_aprotic Try Polar Aprotic Solvents (DMSO, DMF) organic_needed->polar_aprotic polar_protic Try Polar Protic Solvents (Methanol, Ethanol) with gentle heating organic_needed->polar_protic co_solvent_system Use a Co-solvent System (e.g., Methanol/Water) polar_aprotic->co_solvent_system If solubility is insufficient polar_protic->co_solvent_system If solubility is insufficient free_base_conversion Convert to Free Base for wider solvent compatibility co_solvent_system->free_base_conversion If water is problematic

Caption: Decision pathway for solvent selection.

References

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for Peptide Synthesis with Unnatural Amino Acids

The incorporation of unnatural amino acids (UAAs) into peptides is a transformative strategy in drug discovery and chemical biology, offering pathways to enhance stability, modulate conformation, and introduce novel func...

Author: BenchChem Technical Support Team. Date: January 2026

The incorporation of unnatural amino acids (UAAs) into peptides is a transformative strategy in drug discovery and chemical biology, offering pathways to enhance stability, modulate conformation, and introduce novel functionalities.[1][] However, the unique chemical structures of these non-canonical residues often disrupt the well-established rhythms of standard solid-phase peptide synthesis (SPPS), presenting challenges that require a nuanced and informed approach to overcome.[1]

This guide is structured as a technical support resource for researchers encountering common issues during the synthesis of peptides containing UAAs. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose problems and rationally design effective solutions.

Section 1: Coupling & Acylation Inefficiencies

One of the most frequent hurdles in UAA-containing peptide synthesis is achieving complete and efficient coupling, especially when dealing with residues that are sterically demanding.

Q1: Why am I seeing low coupling efficiency or incomplete reactions when incorporating a sterically hindered UAA (e.g., Aib, N-methylated amino acids)?

A1: Incomplete coupling is a classic symptom of steric hindrance. The bulky side chains or substituted α-carbons of many UAAs, such as α,α-disubstituted residues (like Aib) or N-methylated amino acids, physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.[1][3] This dramatically slows down the kinetics of peptide bond formation. Standard coupling reagents may be insufficient to drive the reaction to completion within a typical timeframe, leading to deletion sequences.

The mechanism of peptide bond formation requires the activation of a carboxylic acid group to facilitate a nucleophilic attack from an amino group.[3] When either component is sterically hindered, a more potent activation strategy is required. Modern coupling reagents, particularly aminium/uronium and phosphonium salts, are generally more effective than older carbodiimides because they form highly reactive activated species.[3][4]

Troubleshooting Workflow: Difficult Couplings

G start Incomplete Coupling Detected (e.g., Positive Kaiser Test) q1 Is the UAA sterically hindered? (e.g., Aib, N-Me, β-branched) start->q1 reagent Select a High-Efficiency Coupling Reagent (See Table 1) q1->reagent Yes double_couple Perform a Double Coupling q1->double_couple No, but sequence is known to be difficult conditions Optimize Reaction Conditions reagent->conditions conditions->double_couple q2 Coupling still incomplete? double_couple->q2 cap Cap Unreacted Amines (e.g., with Acetic Anhydride) q2->cap Yes proceed Proceed to Next Cycle q2->proceed No cap->proceed

Comparative Analysis of Coupling Reagents for Hindered Systems

The choice of coupling reagent is critical. Reagents that form more reactive OAt or Oxyma esters are superior for difficult couplings compared to those forming OBt esters.[4]

ReagentReagent TypeActivated SpeciesKey AdvantagesConsiderations
HATU Aminium/Uronium SaltOAt EsterHighly efficient, especially for N-methyl amino acids; rapid reaction times.[3][4][5]Solutions in DMF have moderate stability.[4]
HCTU Aminium/Uronium SaltO-6-ClBt EsterMore reactive than HBTU/TBTU, good for routine and challenging couplings.[4]Less potent than HATU for the most difficult cases.
COMU Aminium/Uronium SaltOxyma EsterComparable efficiency to HATU, safer (non-explosive leaving group), good for microwave SPPS.[4][5]Performance relative to HATU can be sequence-dependent.[4]
PyBOP Phosphonium SaltOBt EsterA robust, classic reagent suitable for many difficult couplings.[3][4]Generally outperformed by HATU and COMU for extremely hindered residues.
TFFH Fluorinating ReagentAcid FluorideGenerates highly reactive acyl fluorides, excellent for α,α-disubstituted UAAs like Aib.[5][6]Requires specific protocols for in situ formation.

Protocol: Enhanced Coupling for a Sterically Hindered Amino Acid

This protocol assumes a standard Fmoc/tBu strategy on a 0.1 mmol scale.

  • Fmoc Deprotection: Perform the standard Fmoc deprotection using 20% piperidine in DMF and wash the resin thoroughly with DMF.[1]

  • Prepare Coupling Solution:

    • In a separate vial, dissolve 5 equivalents of the protected unnatural amino acid and 5 equivalents of a high-efficiency coupling reagent (e.g., HATU, COMU) in a minimal volume of DMF or NMP.[7]

    • Add 10 equivalents of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).

  • Activation & Coupling:

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 1 to 4 hours. Reaction time should be extended for particularly difficult couplings.

  • Monitoring: Perform a qualitative test (e.g., TNBS test) to check for the presence of free primary amines. The Kaiser test is unreliable for secondary amines like N-methylated residues.

  • Recouple (If Necessary): If the monitoring test is positive, drain the reaction vessel and repeat steps 2-4 (a "double coupling").

  • Capping (Optional but Recommended): If the coupling remains incomplete after the second attempt, cap the unreacted amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion peptides.[8]

Section 2: Aggregation and Solubility Problems

The introduction of hydrophobic UAAs can dramatically decrease the solubility of the growing peptide chain, leading to aggregation on the solid support and insolubility of the final product.

Q2: My peptide-resin is shrinking, and I'm observing poor yields. Is this aggregation? How can I solve it?

A2: Yes, resin shrinking is a hallmark of on-resin peptide aggregation.[7] Peptides containing a high number of hydrophobic or β-branched amino acids (natural or unnatural) tend to form stable secondary structures (β-sheets) that engage in intermolecular hydrogen bonding.[7][9] This causes the peptide chains to collapse onto themselves and each other, preventing reagents from accessing the reactive N-terminus. This leads to failed deprotection and coupling steps.

Strategies to Mitigate On-Resin Aggregation:

  • Chaotropic Agents: Adding salts like LiCl to the coupling mixture can disrupt hydrogen bond networks.[7]

  • Special Solvents:

    • Using more polar, structure-disrupting solvents like N-methyl-2-pyrrolidone (NMP) instead of DMF can improve solvation.[10]

    • The "Magic Mixture" (DCM/DMF/NMP at 1:1:1) is known to be effective for synthesizing hydrophobic peptides.[9]

    • Adding 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to DMF can enhance solvation properties.[9]

  • Backbone Protection: Incorporating backbone-disrupting elements can prevent secondary structure formation.

    • Pseudoproline Dipeptides: These are dipeptides of Ser or Thr that are cyclized onto the backbone, introducing a "kink" that disrupts aggregation. They are incorporated at strategic points in the sequence.[7][11]

    • Hmb/Dmb Protected Amino Acids: Attaching a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group to a backbone nitrogen (e.g., on a Gly residue) effectively prevents hydrogen bonding at that site.[7][12]

Q3: My cleaved peptide containing a hydrophobic UAA is insoluble in standard HPLC solvents. What can I do?

A3: Poor solubility is a direct consequence of the peptide's amino acid composition.[13] Hydrophobic UAAs, such as those with large aromatic or aliphatic side chains (e.g., Naphthylalanine), increase the overall hydrophobicity of the peptide, leading to aggregation in aqueous solutions.[14] Solubility is often lowest at the peptide's isoelectric point (pI), where the net charge is zero.[13]

Systematic Approach to Solubilization:

  • pH Adjustment: The first step should be to adjust the pH. For acidic peptides (pI < 7), try dissolving in a basic buffer (e.g., ammonium bicarbonate). For basic peptides (pI > 7), try dissolving in an acidic solution (e.g., 10% acetic acid). The goal is to move the pH away from the pI to increase the net charge.[14]

  • Organic Co-solvents: If pH adjustment is insufficient, introduce organic solvents.

    • Start with acetonitrile, methanol, or isopropanol.

    • For highly intractable peptides, structure-disrupting solvents like TFE or HFIP can be effective, but be aware they can alter peptide conformation.[15]

  • Denaturing Agents: As a final resort for purification or analysis (not for biological assays), use denaturing agents like 6 M guanidine hydrochloride or 8 M urea.[14]

  • Proactive Measures: During synthesis design, consider adding a temporary, removable solubilizing tag (e.g., a poly-arginine tail) to the C-terminus to aid in purification. This tag is cleaved off after HPLC.[16]

Section 3: Side Reactions & Protecting Group Strategy

The unique functionalities of UAAs can introduce new avenues for side reactions, while the synthesis of complex modified peptides requires a sophisticated and flawless protecting group strategy.

Q4: I'm observing unexpected by-products in my mass spectrometry analysis. What are common side reactions associated with UAAs?

A4: While standard SPPS side reactions (e.g., aspartimide formation, diketopiperazine formation) can still occur, UAAs can introduce unique, structure-specific side reactions.[12] For example, a user synthesizing a peptide with p-Acetyl Phenylalanine reported a suspected intramolecular cyclization between the N-terminal amine and the side-chain acetyl group during TFA cleavage.[17]

Common Side Reactions to Consider:

  • Intramolecular Reactions: Functional groups on the UAA side chain may react with the peptide backbone, especially during the acidic final cleavage step.

  • Protecting Group Instability: The protecting group chosen for the UAA's side chain may be partially labile to the repeated base treatment for Fmoc removal, leading to unwanted modifications.

  • Alkylation: Sensitive residues like Cys and Trp are prone to alkylation by carbocations generated from protecting groups or linkers during TFA cleavage. This problem can be exacerbated by bulky UAA protecting groups that generate stable carbocations.[12][18]

  • Racemization: While modern coupling reagents generally minimize racemization, the risk can increase with highly activating conditions required for hindered UAAs.[5][19]

Diagnostic Approach: When an unexpected mass is detected, use mass spectrometry to determine the mass shift.[20] This provides a crucial clue to the identity of the modification (e.g., a +28 Da shift could indicate formylation, while a +51 Da shift might suggest the addition of a piperidinyl group).[12][20]

Q5: How do I choose the right protecting group strategy for a complex peptide with multiple UAAs or planned on-resin modifications?

A5: A robust and orthogonal protection strategy is the cornerstone of complex peptide synthesis.[21] Orthogonality means that each class of protecting group can be removed under specific conditions without affecting the others.[21] This allows for precise, site-specific modifications like cyclization or branching.

The standard Fmoc/tBu strategy provides two levels of orthogonality:

  • Nα-Fmoc group: Base-labile (removed at every cycle).[]

  • Side-chain groups (e.g., tBu, Boc, Trt): Acid-labile (removed during final TFA cleavage).[23]

For more complex syntheses, a third or even fourth dimension of orthogonality is required.

Orthogonal Protection Scheme for Complex Peptides

G Peptide Peptide-Resin (Fmoc-AA-tBu...-AA-X...-AA-Y...-Resin) Fmoc 1. Piperidine/DMF Peptide->Fmoc Alloc 2. Pd(0)/Scavenger Peptide->Alloc Mmt 3. Dilute TFA/DCM Peptide->Mmt TFA 4. High % TFA Cocktail Peptide->TFA Deprotect_Fmoc Nα-Deprotection (for chain elongation) Fmoc->Deprotect_Fmoc Deprotect_Alloc On-Resin Cyclization (Side-chain 'X' deprotection) Alloc->Deprotect_Alloc Deprotect_Mmt On-Resin Labeling (Side-chain 'Y' deprotection) Mmt->Deprotect_Mmt Deprotect_TFA Final Cleavage (& side-chain deprotection) TFA->Deprotect_TFA Deprotect_Fmoc->Peptide Repeat n times

Common "Semi-Permanent" Protecting Groups for Orthogonal Schemes

Protecting GroupProtected FunctionalityRemoval ConditionsStable ToUse Case
Alloc (Allyloxycarbonyl)Amine (Lys, Orn), HydroxylPd(0) catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger.[21][24]Acid, BaseOn-resin cyclization, branching.
Allyl Carboxyl (Asp, Glu), HydroxylPd(0) catalyst.[21]Acid, BaseOn-resin cyclization.
Dde / ivDde Amine (Lys, Orn)2-5% Hydrazine in DMF.[25]Acid, mild BaseSite-specific labeling, branching.
Mmt / Mtt Amine (Lys), Imidazole (His)1-3% TFA in DCM (mild acidolysis).Base, strong AcidSite-specific labeling, attachment to resin.
Acm (Acetamidomethyl)Thiol (Cys)Iodine (forms disulfide), Mercury(II) acetate.[26]Acid, BaseRegioselective disulfide bond formation.

Frequently Asked Questions (FAQs)

Q: How do I monitor the coupling reaction for a difficult UAA? A: The standard Kaiser test is only effective for primary amines and will give a false negative for N-substituted residues (like N-methyl amino acids or proline). The TNBS (2,4,6-trinitrobenzenesulfonic acid) test is a reliable alternative for detecting primary amines. For secondary amines, the most practical approach is to trust in a robust protocol (e.g., using HATU and a longer coupling time) and, if the synthesis fails, to analyze the crude product by mass spectrometry to identify the specific deletion site.

Q: What cleavage cocktail should I use for peptides with sensitive UAAs? A: A standard cleavage cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[1] TIS is a carbocation scavenger, crucial for preventing alkylation of sensitive residues like Trp, Met, and Cys. If your UAA has a particularly acid-sensitive protecting group or is itself prone to degradation, you may need to optimize the cocktail or cleavage time. For peptides with Cys on a Wang resin, S-alkylation by the linker fragment can be an issue; specific protocols to minimize this have been reported.[12][18]

Q: Can I use microwave-assisted synthesis for peptides with UAAs? A: Yes, microwave-assisted SPPS can be highly effective for overcoming both steric hindrance and on-resin aggregation by increasing reaction kinetics.[11][27] Reagents like COMU are particularly well-suited for microwave synthesis.[5] However, care must be taken, as the elevated temperatures can sometimes increase the risk of side reactions like racemization or aspartimide formation. It is essential to start with optimized, non-microwave conditions before transferring to a microwave protocol.

References

  • A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Benchchem.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
  • Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Applic
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Strategies for Incorporating Unnatural Amino Acids into Proteins. BOC Sciences.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • A mass spectrometric technique for detecting and identifying by-products in the synthesis of peptides. PubMed.
  • The Solubility Challenge in Peptide Therapeutics. Biosynth.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innov
  • Technical Support Center: Enhancing the Solubility of Peptides with Unn
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • Procedures to Improve Difficult Couplings.
  • Side reactions in the SPPS of Cys-containing peptides. PubMed.
  • Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. NIH.
  • Why Fmoc-Protected Amino Acids Domin
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. IRIS.
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Biobasic.
  • Fmoc Amino Acids for SPPS. AltaBioscience.
  • What do you do when your peptide synthesis fails?. Biotage.
  • A Comparative Guide to Orthogonal Protection Strategies in Complex Peptide Synthesis. Benchchem.
  • Selecting Orthogonal Building Blocks. Sigma-Aldrich.
  • Amino Acid Deriv
  • Peptide synthesis troubleshooting using unn
  • Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Solid Phase Synthesis. Sigma-Aldrich.
  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?.

Sources

Troubleshooting

Technical Support Center: Purification of Peptides Containing (S)-3,4-Diaminobutyric Acid by Reverse-Phase HPLC

Welcome to our dedicated technical support guide for the reverse-phase high-performance liquid chromatography (RP-HPLC) purification of synthetic peptides incorporating (S)-3,4-Diaminobutyric acid (DAB). The inclusion of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the reverse-phase high-performance liquid chromatography (RP-HPLC) purification of synthetic peptides incorporating (S)-3,4-Diaminobutyric acid (DAB). The inclusion of DAB, a non-proteinogenic amino acid with a primary amine in its side chain, introduces unique challenges to standard purification protocols. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to navigate these complexities effectively. Our approach is grounded in fundamental chromatographic principles and extensive field experience to ensure the scientific integrity and success of your purification endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the RP-HPLC purification of DAB-containing peptides, offering detailed explanations and actionable solutions.

Issue 1: Severe Peak Tailing

Question: My chromatogram for a DAB-containing peptide shows significant peak tailing, leading to poor resolution and inaccurate quantification. What is causing this, and how can I resolve it?

Answer:

Peak tailing is a common issue when purifying basic peptides like those containing DAB.[1][2] The primary cause is secondary ionic interactions between the positively charged amino groups of your peptide and residual, negatively charged silanol groups on the silica-based stationary phase of the HPLC column.[3][4] At typical acidic mobile phase pH values (around 2), the side-chain amine of DAB will be protonated, leading to a strong electrostatic attraction to any available silanol groups.

Underlying Causes and Mitigation Strategies:

  • Silanol Interactions: The free silanol groups on the silica backbone of C18 columns can become ionized, creating sites for strong ionic interactions with basic analytes.[2][4] This leads to a portion of the analyte being more strongly retained, resulting in a "tailing" effect on the peak.

    • Solution 1: Optimize Ion-Pairing Agent Concentration: Trifluoroacetic acid (TFA) is a common ion-pairing agent that serves a dual purpose: it maintains a low pH to protonate acidic residues and suppress silanol ionization, and its counter-ion (CF3COO-) pairs with the positively charged groups on the peptide, effectively shielding them from interacting with the stationary phase.[3][5] For peptides with multiple basic sites, such as those with DAB, a standard 0.1% TFA concentration may be insufficient. Studies have shown that for peptides with multiple positive charges, increasing the TFA concentration to 0.2-0.25% can significantly improve peak shape and resolution.[6][7]

    • Solution 2: Employ a Stronger Ion-Pairing Agent: If increasing TFA concentration is not sufficient, consider using a more hydrophobic and stronger ion-pairing agent like heptafluorobutyric acid (HFBA).[8] The longer alkyl chain of HFBA leads to stronger ion-pairing and increased retention, which can improve the separation of closely eluting impurities.[8] However, be aware that stronger ion-pairing agents are less volatile and can be more challenging to remove from the final product.

    • Solution 3: Use a Modern, End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, reducing their availability for secondary interactions.[2] Using a high-quality, end-capped C18 column specifically designed for peptide separations is highly recommended.

  • Mobile Phase pH: An inappropriate mobile phase pH can exacerbate peak tailing by influencing the ionization state of both the peptide and the column's silanol groups.[3]

    • Solution: Maintain a low mobile phase pH, typically between 2 and 3, by using an acidic additive like TFA or formic acid.[3][9] At this pH, the peptide's basic groups are fully protonated, and the silanol groups are largely unionized, minimizing undesirable interactions.

Issue 2: Poor Resolution and Co-elution of Impurities

Question: I am struggling to separate my target DAB-containing peptide from closely related impurities, such as deletion or truncated sequences. What strategies can I employ to improve resolution?

Answer:

Achieving high resolution in peptide separations can be challenging due to the subtle structural similarities between the target peptide and its synthesis-related impurities.[10] For DAB-containing peptides, the presence of the basic side chain can be leveraged to enhance selectivity.

Strategies for Enhancing Resolution:

  • Gradient Optimization: The gradient slope plays a critical role in peptide separations. A shallow gradient provides more time for the separation to occur, which is often necessary for resolving closely eluting species.

    • Protocol: Start with a broad scouting gradient (e.g., 5-95% acetonitrile over 30 minutes) to determine the approximate elution time of your peptide. Then, run a shallower gradient around the elution point of the target peptide (e.g., a 0.5-1% change in acetonitrile per minute).[11]

  • Solvent System Modification: While acetonitrile is the most common organic modifier, other solvents can offer different selectivities.

    • Solution: Consider replacing a portion or all of the acetonitrile with isopropanol or ethanol. These alcohols have different solvating properties and can alter the retention characteristics of your peptide and its impurities, potentially improving resolution.

  • Temperature Control: Column temperature can influence selectivity and peak shape.

    • Solution: Increasing the column temperature (e.g., to 40-60°C) can reduce mobile phase viscosity, leading to sharper peaks and potentially altered elution patterns that can improve resolution.[9]

Issue 3: Irreproducible Retention Times and Peak Areas

Question: My retention times and peak areas are inconsistent between runs. What could be causing this variability?

Answer:

Irreproducible results in RP-HPLC can stem from several factors, including issues with the HPLC system, column integrity, and sample preparation.

Troubleshooting Irreproducibility:

  • Column Equilibration: Inadequate column equilibration between runs is a frequent cause of shifting retention times.

    • Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. A common rule of thumb is to equilibrate with at least 10 column volumes of the starting mobile phase.

  • Sample Solvent Effects: Injecting the sample in a solvent that is stronger than the initial mobile phase can cause peak distortion and variable retention.[12]

    • Solution: Whenever possible, dissolve your crude peptide in the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% TFA). If a stronger solvent like DMSO is required for solubility, keep the injection volume as small as possible.

  • System Leaks or Pump Issues: Fluctuations in pressure can indicate a leak in the system or a problem with the pump, both of which will affect retention time and peak area.

    • Solution: Perform regular system maintenance, including checking for leaks and ensuring the pump seals are in good condition.

Workflow for Troubleshooting Common HPLC Issues

Caption: A decision tree for troubleshooting common HPLC issues.

Frequently Asked Questions (FAQs)

Q1: What is the best starting mobile phase composition for purifying a DAB-containing peptide?

A1: A good starting point for the purification of most peptides, including those with DAB, is a two-solvent system:[13]

  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

A typical starting gradient would be a linear increase from 5% to 65% Solvent B over 30-60 minutes. The exact gradient will need to be optimized based on the hydrophobicity of your specific peptide.

Q2: Can the DAB side chain chelate metal ions from the HPLC system and affect my purification?

A2: Yes, this is a possibility. Diamino acids, like DAB, can have metal-chelating properties. If your HPLC system has exposed stainless steel components (frits, tubing), there is a potential for the peptide to chelate metal ions, which can lead to peak broadening or distortion. While modern PEEK and titanium systems minimize this, it's a factor to consider if you observe unusual peak shapes that cannot be resolved by other means. In such cases, adding a small amount of a chelating agent like EDTA to the sample might be a diagnostic tool, though this is not a standard practice and would require careful consideration of its impact on the separation and downstream applications.

Q3: Is it better to use formic acid instead of TFA to improve MS compatibility?

A3: Formic acid is often preferred for LC-MS applications because it is less ion-suppressing than TFA, leading to better signal intensity in the mass spectrometer.[14] However, formic acid is a weaker acid and a less effective ion-pairing agent than TFA.[15] This can result in broader peaks and poorer resolution for basic peptides like those containing DAB.[16]

Mobile Phase Additive Pros Cons
Trifluoroacetic Acid (TFA) Excellent ion-pairing, sharp peaks, good resolution for basic peptides.[15]Strong ion suppression in MS.[14][15]
Formic Acid (FA) Good MS compatibility (low ion suppression).[14]Weaker ion-pairing, can lead to peak tailing and poorer resolution for basic peptides.[16]

If MS compatibility is critical, you can try using a lower concentration of TFA (e.g., 0.02-0.05%) or using a more modern column chemistry that performs well with formic acid.[17] Alternatively, difluoroacetic acid (DFA) has been explored as a compromise, offering better MS performance than TFA and better chromatographic performance than formic acid for some peptides.

Q4: How should I prepare my crude DAB-containing peptide for injection?

A4: Proper sample preparation is crucial for a successful purification.

  • Dissolution: Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent. The ideal solvent is your initial mobile phase (e.g., 5% acetonitrile in water with 0.1% TFA). If solubility is an issue, you can use a small amount of DMSO or acetic acid to aid dissolution, and then dilute with the initial mobile phase.

  • Filtration: Centrifuge the dissolved sample to pellet any insoluble material and filter the supernatant through a 0.22 or 0.45 µm syringe filter to prevent clogging of the HPLC column.

  • Loading: For preparative runs, it is often best to load the sample in a highly aqueous solution to ensure it binds strongly to the head of the column in a narrow band.

General Peptide Purification Workflow

PeptidePurificationWorkflow CrudePeptide Crude Lyophilized Peptide Dissolution Dissolution & Filtration CrudePeptide->Dissolution AnalyticalHPLC Analytical HPLC (Method Development) Dissolution->AnalyticalHPLC PrepHPLC Preparative HPLC (Purification) AnalyticalHPLC->PrepHPLC Optimized Method FractionAnalysis Fraction Analysis (Analytical HPLC/MS) PrepHPLC->FractionAnalysis Pooling Pooling of Pure Fractions FractionAnalysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization PurePeptide Pure Peptide Lyophilization->PurePeptide

Caption: A general workflow for peptide purification.

References

  • How to choose an ion pairing agent to improve your peptide purification. (2023-02-06). Biotage. [Link]

  • Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N. NIH. [Link]

  • Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient and Cost Effective Peptide Purification. (2020-09-23). Downstream Column. [Link]

  • HPLC Troubleshooting Guide - Peak Tailing. CHROMacademy. [Link]

  • Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. ResearchGate. [Link]

  • How to improve peptide purification by altering the mobile phase pH. (2023-01-30). Biotage. [Link]

  • Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited | Request PDF. ResearchGate. [Link]

  • the role of TFA on Reverse phase chromatography?. (2008-10-26). Chromatography Forum. [Link]

  • Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology. NIH. [Link]

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  • What Causes Peak Tailing in HPLC?. (2025-10-28). Chrom Tech, Inc. [Link]

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  • What are common causes of peak tailing when running a reverse-phase LC column?. Waters Knowledge Base. [Link]

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  • HPLC of Peptides and Proteins. [Link]

  • TFA alternatives, peptide purification. (2008-05-23). Chromatography Forum. [Link]

  • Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. [Link]

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  • Reverse-phase HPLC Peptide Purification. [Link]

  • Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.). PMC - PubMed Central. [Link]

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  • Factors Influencing the Prediction Accuracy of Model Peptides in Reversed-Phase Liquid Chromatography. MDPI. [Link]

  • Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. (2022-12-01). LCGC International. [Link]

  • Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives. (2023-12-12). PubMed Central. [Link]

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  • Research progress of metal chelating peptides. (2022-10-20). TMR Publishing Group. [Link]

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Optimization

Mass spectrometry fragmentation patterns for identifying impurities in (S)-3,4-Diaminobutyric acid synthesis

A Guide to Identifying Impurities using Mass Spectrometry Fragmentation Patterns Welcome to the technical support center for the analysis of (S)-3,4-Diaminobutyric acid (DABA). This guide is designed for researchers, sci...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Identifying Impurities using Mass Spectrometry Fragmentation Patterns

Welcome to the technical support center for the analysis of (S)-3,4-Diaminobutyric acid (DABA). This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot potential impurities during the synthesis of (S)-3,4-DABA using mass spectrometry. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, ensuring you can confidently interpret your data.

Frequently Asked Questions (FAQs)

Q1: Why is mass spectrometry the preferred method for impurity analysis in DABA synthesis?

A1: Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful analytical technique for several reasons. It offers high sensitivity for detecting trace-level impurities and high specificity, allowing for the determination of the elemental composition of both the target compound and unknown impurities.[1] Tandem mass spectrometry (MS/MS) provides structural information by fragmenting ions, which is crucial for identifying impurities that may not be commercially available as standards.[2] This method is indispensable for dealing with isobaric impurities (compounds with the same nominal mass) and for providing orthogonal verification to chromatographic data.

Q2: What is the most common ionization technique for analyzing DABA and its impurities?

A2: Electrospray ionization (ESI) is the most suitable and widely used technique.[2][3] DABA and its potential impurities are polar, non-volatile molecules, making them ideal candidates for ESI. This "soft" ionization technique typically generates protonated molecular ions ([M+H]+) with minimal in-source fragmentation, which simplifies the initial mass spectrum and provides a clear precursor ion for subsequent fragmentation analysis (MS/MS).[4]

Q3: Can mass spectrometry distinguish between the (S) and (R) enantiomers of 3,4-DABA?

A3: Not directly. Mass spectrometry separates ions based on their mass-to-charge ratio (m/z), and enantiomers have identical masses. Therefore, MS alone cannot differentiate between them. To resolve enantiomers, you must couple mass spectrometry with a chiral separation technique, such as chiral liquid chromatography.[1][5] Another approach involves derivatization with a chiral reagent (e.g., Marfey's reagent) to form diastereomers, which have different physical properties and can be separated by standard reverse-phase chromatography before MS analysis.[5][6][7]

Q4: What are the most common types of impurities I should expect in DABA synthesis?

A4: Impurities largely depend on the synthetic route but generally fall into several categories:

  • Process-Related Impurities: Unreacted starting materials (e.g., L-aspartic acid, homoserine), leftover reagents, and intermediates (e.g., Boc-protected species).[][9]

  • Side-Products: Molecules formed from competing reactions, such as cyclic byproducts (lactams) or products of incomplete deprotection.[10][11]

  • Degradation Products: Products formed by the breakdown of DABA or intermediates during synthesis or workup.

  • Stereoisomers: Diastereomers or enantiomers that may form if stereocontrol is lost during a reaction step.[12]

Troubleshooting Guide: Interpreting Your Mass Spectra

This section addresses specific issues you may encounter during the analysis of your DABA synthesis reaction mixture.

Issue 1: An unexpected peak is observed at m/z 219.1 in the full scan mass spectrum.
  • Probable Cause: This peak likely corresponds to the protonated molecular ion ([M+H]+) of a mono-Boc-protected DABA intermediate. The tert-butyloxycarbonyl (Boc) group is a common protecting group used in amino acid synthesis.[][13]

  • Identification Strategy:

    • Confirm the Mass: The theoretical exact mass of C9H18N2O4 is 218.1267 g/mol . The [M+H]+ ion would be 219.1345 m/z. Check if your observed mass matches this with high resolution MS.

    • Perform MS/MS Analysis: Isolate the ion at m/z 219.1 and subject it to collision-induced dissociation (CID).

    • Analyze Fragmentation: The most characteristic fragmentation of a Boc-protected amine is the loss of isobutylene (56 Da) or the entire Boc group (100 Da). Look for prominent product ions at:

      • m/z 163.1: Loss of isobutylene (-C4H8).

      • m/z 119.1: Loss of the Boc group (-C5H8O2), which corresponds to the [M+H]+ of unprotected DABA.

      • m/z 101.1: Subsequent loss of water (-H2O) from the DABA backbone.

  • Solution: If this impurity is present, the deprotection step of your synthesis was incomplete. The reaction time may need to be extended, or the efficiency of the deprotection reagent (e.g., TFA) should be re-evaluated.[]

Issue 2: A peak at m/z 101.1 is consistently observed, even in samples expected to be pure DABA.
  • Probable Cause: This peak is likely a fragment ion of DABA itself, formed by the in-source loss of ammonia (NH3, 17 Da) or water (H2O, 18 Da). However, it could also be the [M+H]+ of a cyclic lactam impurity, 3-amino-2-pyrrolidinone. Such cyclization can occur during synthesis, especially under harsh conditions.[11]

  • Identification Strategy:

    • Chromatographic Separation: A key step is to determine if m/z 101.1 is a true impurity or an artifact. An LC-MS analysis should show if this ion elutes at a different retention time than DABA (m/z 119.1). If it has its own chromatographic peak, it is a genuine impurity.

    • MS/MS Comparison:

      • MS/MS of DABA (m/z 119.1): The product ion spectrum will show a fragment at m/z 101.1 due to the loss of H2O.

      • MS/MS of the Impurity (m/z 101.1): Isolate the peak at m/z 101.1 and fragment it. The fragmentation pattern of the cyclic lactam will be different from that of DABA. For instance, it might show a characteristic loss of CO (28 Da) to yield a fragment at m/z 73.1.

  • Solution: If the presence of the lactam is confirmed, synthesis conditions (e.g., temperature, pH, choice of coupling reagents) should be optimized to minimize this side reaction.[14][15]

Issue 3: My final product shows a single peak by LC-MS, but I suspect diastereomeric impurities.
  • Probable Cause: Standard reversed-phase LC columns (like C18) are generally incapable of separating diastereomers, which have very similar polarities.[7] Since they also have identical masses, a standard LC-MS run will not resolve them.

  • Identification Strategy:

    • Modify Chromatography: Use a specialized LC method designed for stereoisomer separation. This could involve using a different stationary phase or employing chiral additives in the mobile phase.[5]

    • Chiral Derivatization: React the sample with a chiral derivatizing agent, such as Marfey's reagent (FDAA).[6][7] This converts the diastereomers into new diastereomeric derivatives that can be baseline-separated on a standard C18 column. The different derivatives can then be analyzed by MS.

    • Compare with Standards: If available, inject standards of the suspected diastereomers to confirm retention times under the modified chromatographic conditions.

  • Solution: The presence of diastereomers points to a lack of stereochemical control in one of the synthetic steps. The specific reaction responsible (e.g., a reduction or nucleophilic substitution) needs to be identified and optimized.[12]

Data Interpretation and Fragmentation Guide

Understanding the fragmentation patterns of your target molecule is the first step to identifying related impurities.

Fragmentation Pattern of (S)-3,4-Diaminobutyric Acid

Under ESI+ conditions, DABA is observed as its protonated molecular ion [M+H]+ at m/z 119.0815 . The primary fragmentation pathways observed during CID involve neutral losses from the aliphatic backbone and functional groups.[2][16]

  • Loss of Ammonia (NH₃): A common fragmentation for primary amines, resulting in a product ion at m/z 102.0550 .

  • Loss of Water (H₂O): Elimination of water from the carboxylic acid group, yielding a product ion at m/z 101.0710 .

  • Loss of Formic Acid (HCOOH): This involves the loss of the entire carboxylic acid group, a characteristic fragmentation for amino acids, resulting in an iminium ion at m/z 73.0655 .[17][18]

G cluster_main Fragmentation of (S)-3,4-Diaminobutyric Acid Parent [M+H]+ m/z 119.0815 Frag1 [M+H-NH3]+ m/z 102.0550 Parent->Frag1 - NH3 Frag2 [M+H-H2O]+ m/z 101.0710 Parent->Frag2 - H2O Frag3 [M+H-HCOOH]+ m/z 73.0655 Parent->Frag3 - HCOOH

Caption: Fragmentation pathway of protonated DABA.

Table of Common Impurities and Their Fragments

This table summarizes potential impurities, their expected precursor ions, and diagnostic fragment ions that can aid in their identification.

Impurity NameStructure / OriginMolecular FormulaExact Mass [M+H]⁺ (m/z)Key Fragment Ions (m/z) & Neutral Loss
L-Aspartic Acid Starting MaterialC₄H₇NO₄134.0448116.0342 (-H₂O), 88.0393 (-HCOOH), 70.0287 (-H₂O, -HCOOH)
Mono-Boc-DABA Incomplete DeprotectionC₉H₁₈N₂O₄219.1345163.1128 (-C₄H₈), 119.0815 (-Boc group)
3-Amino-2-pyrrolidinone Cyclization Side-productC₄H₈N₂O101.071073.0761 (-CO)
Unreacted Aldehyde Reductive Amination ImpurityVariesVariesCharacteristic aldehyde fragments (e.g., loss of H, CHO)[18][19]
Over-alkylated Product Reductive Amination Side-productVariesVariesMass shift corresponding to extra alkyl group(s)
Workflow for Impurity Identification

The logical flow for identifying an unknown peak in your sample is outlined below.

G cluster_workflow Impurity Identification Workflow cluster_msms MS/MS Analysis A 1. LC-MS Full Scan Analysis (Detect all ions) B 2. Identify Unexpected Peaks (Compare to control) A->B C 3. Determine Exact Mass (High-Resolution MS) B->C E 5. Perform MS/MS Analysis (Isolate and fragment the peak) B->E D 4. Propose Elemental Formula C->D H 8. Propose Impurity Structure D->H F 6. Analyze Fragmentation Pattern (Identify neutral losses) G 7. Compare to Known Patterns (DABA, expected impurities) G->H

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Chiral Synthons in Asymmetric Synthesis

For researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, the creation of enantiomerically pure compounds is a paramount objective. The specific three-dimensional arrang...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, the creation of enantiomerically pure compounds is a paramount objective. The specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity, efficacy, and safety. Asymmetric synthesis, the art of selectively producing one enantiomer of a chiral molecule, relies on a diverse toolkit of chiral synthons. This guide provides an in-depth, objective comparison of the primary strategies for achieving stereocontrol: chiral pool synthesis, the use of chiral auxiliaries, and asymmetric catalysis. We will delve into the mechanistic underpinnings of each approach, present supporting experimental data, and provide detailed protocols for key transformations, empowering you to make informed decisions in your synthetic endeavors.

The Landscape of Asymmetric Synthesis: A Strategic Overview

The challenge of asymmetric synthesis is to effectively transmit chirality to a prochiral substrate. The three main strategies to achieve this are conceptually distinct, each with its own set of advantages and limitations.

  • Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules, such as amino acids, carbohydrates, and terpenes, as starting materials.[1][2] The inherent chirality of these building blocks is incorporated into the target molecule, often preserving one or more stereocenters.[1][2]

  • Chiral Auxiliaries: In this strategy, an achiral substrate is temporarily appended with a chiral molecule (the auxiliary). This auxiliary then directs the stereochemical outcome of a subsequent reaction on the substrate.[3] After the desired transformation, the auxiliary is cleaved and can often be recovered.[4]

  • Asymmetric Catalysis: This powerful approach employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. The catalyst creates a chiral environment for the reaction, favoring the formation of one enantiomer over the other. This category can be further subdivided into organocatalysis, transition-metal catalysis, and biocatalysis.[5][6]

The logical workflow for selecting a chiral synthesis strategy often involves considering the structural relationship of the target molecule to naturally available chiral building blocks, the desired level of stereocontrol, and the scalability of the process.

G Start Target Chiral Molecule Strategy Select Asymmetric Synthesis Strategy Start->Strategy Chiral_Pool Chiral Pool Synthesis Strategy->Chiral_Pool Target resembles natural product? Chiral_Auxiliary Chiral Auxiliary Strategy->Chiral_Auxiliary Stoichiometric control and high diastereoselectivity desired? Asymmetric_Catalysis Asymmetric Catalysis Strategy->Asymmetric_Catalysis High atom economy and scalability required? Analysis Analyze Yield, ee%, dr, and Scalability Chiral_Pool->Analysis Chiral_Auxiliary->Analysis Asymmetric_Catalysis->Analysis Final_Product Enantiomerically Pure Product Analysis->Final_Product

Caption: Decision workflow for selecting a chiral synthesis strategy.

Comparative Analysis of Chiral Synthon Strategies

The choice between these strategies is often dictated by the specific synthetic target, desired efficiency, and economic considerations. The following table provides a high-level comparison of their key features.

FeatureChiral Pool SynthesisChiral AuxiliariesAsymmetric Catalysis
Source of Chirality Naturally occurring chiral moleculesTemporarily attached chiral moleculeChiral catalyst (organocatalyst, metal complex, or enzyme)
Stoichiometry Stoichiometric (starting material)Stoichiometric (auxiliary)Catalytic
Atom Economy Can be low due to protecting group manipulationsLower due to addition and removal of auxiliaryHigh
Versatility Limited by the availability of natural chiral starting materialsBroadly applicable to many reaction typesVery broad, with a wide range of catalysts for different transformations
Predictability High, as chirality is inherentHigh, with well-established models for stereochemical outcomesGenerally high, but can be sensitive to reaction conditions
Scalability Can be limited by the availability of the starting materialCan be less efficient on a large scale due to extra stepsGenerally highly scalable

In-Depth Comparison with Experimental Data

To provide a more granular understanding, we will now examine a representative example from each category, complete with experimental data and detailed protocols.

Chiral Pool Synthesis: The Synthesis of Epothilone A from (-)-Pantolactone

The epothilones are a class of potent anticancer agents, and their synthesis has been a significant focus of research.[2] Chiral pool synthesis has been successfully employed, utilizing readily available (-)-pantolactone to establish a key stereocenter.[2]

Representative Reaction:

The synthesis of a key fragment of Epothilone A often begins with (-)-pantolactone, a commercially available chiral building block derived from the chiral pool. This strategy efficiently incorporates the C15 stereocenter of the final product.

Experimental Data:

While a full, multi-step synthesis is beyond the scope of this guide, a key transformation involves the elaboration of a derivative of (-)-pantolactone. For instance, a Wittig reaction on an aldehyde derived from pantolactone can proceed with high yield and stereoselectivity.

Reaction StepStarting MaterialReagentProductYield (%)Reference
Wittig OlefinationAldehyde derived from (-)-PantolactoneStabilized Ylide(E)-alkene>90[4]

Experimental Protocol: Synthesis of a Key Epothilone Intermediate (Illustrative)

This protocol is a generalized representation based on common synthetic strategies towards epothilones.

  • Preparation of the Aldehyde: A protected form of (-)-pantolactone is reduced to the corresponding lactol, which is then oxidatively cleaved to afford the desired chiral aldehyde.

  • Wittig Reaction: To a solution of the aldehyde in an appropriate solvent (e.g., THF), the corresponding phosphorane ylide is added at a controlled temperature (e.g., 0 °C to room temperature).

  • Workup: The reaction is quenched, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated.

  • Purification: The crude product is purified by flash column chromatography to yield the desired (E)-alkene intermediate.

Chiral Auxiliaries: The Evans Aldol Reaction

The Evans aldol reaction is a cornerstone of asymmetric synthesis, utilizing chiral oxazolidinone auxiliaries to achieve highly diastereoselective and enantioselective aldol additions.[7][8]

Representative Reaction:

The reaction of a propionyl-substituted Evans auxiliary with an aldehyde, such as propionaldehyde, in the presence of a boron triflate and a hindered base, stereoselectively generates a syn-aldol adduct.[7]

G cluster_0 Mechanism of the Evans Aldol Reaction Enolate Z-Boron Enolate Formation TS Chair-like Zimmerman-Traxler Transition State Enolate->TS Addition of Aldehyde Product Syn-Aldol Adduct TS->Product Cleavage Auxiliary Cleavage Product->Cleavage Hydrolysis Final_Product Enantioenriched β-Hydroxy Acid Cleavage->Final_Product

Caption: Simplified mechanism of the Evans Aldol reaction.

Experimental Data:

SubstrateAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
(S)-4-benzyl-2-oxazolidinone derivativePropionaldehyde>99:185-95[9]

Experimental Protocol: Evans Asymmetric Aldol Reaction

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl oxazolidinone (1.0 equiv) and dissolve in anhydrous dichloromethane (DCM).

  • Enolate Formation: Cool the solution to 0 °C and add di-n-butylboron triflate (1.1 equiv) dropwise. Then, add triethylamine (1.2 equiv) dropwise, and stir the mixture at 0 °C for 30 minutes.

  • Aldol Addition: Cool the reaction mixture to -78 °C and add the aldehyde (1.2 equiv) dropwise. Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

  • Workup: Quench the reaction by adding a pH 7 buffer and methanol. Concentrate the mixture and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated.

  • Purification: The crude product is purified by flash column chromatography.

  • Auxiliary Cleavage: The purified aldol adduct can be treated with lithium hydroxide and hydrogen peroxide to cleave the auxiliary and provide the chiral β-hydroxy carboxylic acid.

Asymmetric Catalysis

Asymmetric catalysis offers the most atom-economical approach to chiral molecules. We will explore three key examples: a transition-metal catalyzed oxidation, a catalytic reduction, and an organocatalytic carbon-carbon bond formation.

The Sharpless asymmetric epoxidation is a highly reliable and enantioselective method for the epoxidation of allylic alcohols, employing a titanium-tartrate catalyst.[10][11]

Representative Reaction:

The epoxidation of geraniol using titanium(IV) isopropoxide, a chiral diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP) as the oxidant.[12]

G cluster_0 Sharpless Asymmetric Epoxidation Catalytic Cycle Catalyst [Ti(tartrate)(OR)2]2 Substrate_Binding Substrate and Oxidant Binding Catalyst->Substrate_Binding + Allylic Alcohol, TBHP Oxygen_Transfer Oxygen Transfer Substrate_Binding->Oxygen_Transfer Product_Release Product Release Oxygen_Transfer->Product_Release - Epoxide Product_Release->Catalyst G cluster_0 Proline-Catalyzed Aldol Reaction Mechanism Enamine_Formation Enamine Formation (Proline + Ketone) Aldol_Addition Aldol Addition (Enamine + Aldehyde) Enamine_Formation->Aldol_Addition Hydrolysis Hydrolysis Aldol_Addition->Hydrolysis Product_Release Product Release and Catalyst Regeneration Hydrolysis->Product_Release Product_Release->Enamine_Formation Catalytic Cycle

Sources

Comparative

A Senior Application Scientist's Guide to Incorporating (S)-3,4-Diaminobutyric Acid: A Comparative Analysis of Coupling Reagents

< For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of non-standard amino acids presents unique challenges that demand a nuanced approach to methodology. (S)-...

Author: BenchChem Technical Support Team. Date: January 2026

<

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of non-standard amino acids presents unique challenges that demand a nuanced approach to methodology. (S)-3,4-Diaminobutyric acid (Dab), a key component in various bioactive peptides and peptidomimetics, is a prime example. Its structure, featuring a side-chain primary amine, necessitates careful selection of both protecting group strategies and coupling reagents to prevent unwanted side reactions and ensure high-purity yields.

This guide provides an in-depth comparison of the performance of various coupling reagents for the incorporation of Fmoc-Dab(Boc)-OH, grounded in mechanistic principles and supported by experimental insights. We will explore the causality behind experimental choices, aiming to equip you with the knowledge to optimize your peptide synthesis protocols.

The Challenge of (S)-3,4-Diaminobutyric Acid Incorporation

The primary challenge in incorporating Dab into a peptide sequence lies in the nucleophilicity of its side-chain amine. During the coupling step, this amine can compete with the N-terminal amine of the growing peptide chain, leading to the formation of branched peptides or other side products.[1] To circumvent this, the side-chain amine must be protected with a group that is orthogonal to the N-α-Fmoc group, meaning it can be selectively removed under different conditions. The tert-butyloxycarbonyl (Boc) group is a common and effective choice for this purpose, yielding the building block Fmoc-Dab(Boc)-OH.[2][3][4]

Even with appropriate side-chain protection, the choice of coupling reagent remains a critical factor influencing the efficiency and fidelity of the incorporation. An ideal coupling reagent should facilitate rapid and complete amide bond formation at the N-terminus while minimizing side reactions such as racemization and decomposition of the activated amino acid.[5]

A Comparative Overview of Common Coupling Reagents

The success of a peptide coupling reaction hinges on the in situ generation of a highly reactive acylating agent from the carboxylic acid of the incoming amino acid. Modern coupling reagents are broadly categorized into several classes, each with distinct mechanisms and performance characteristics. We will focus on the most prevalent classes: carbodiimides, phosphonium salts, and aminium/uronium salts.

Carbodiimides: The Workhorses of Peptide Synthesis

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are among the earliest and most widely used coupling reagents.[6] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

Mechanism of Action:

The primary drawback of using carbodiimides alone is the potential for significant racemization of the activated amino acid. To suppress this, an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is typically included.[5][7] These additives react with the O-acylisourea to form a less reactive but more stable active ester, which then couples with the amine. DIC is often preferred over DCC in solid-phase peptide synthesis (SPPS) because its urea byproduct is soluble in common solvents like dimethylformamide (DMF), simplifying purification.[7]

Performance for Dab Incorporation:

The DIC/Oxyma combination is a robust and cost-effective choice for routine couplings.[8] Oxyma is considered a safer alternative to the potentially explosive HOBt.[9][10] For a sterically unhindered and properly protected amino acid like Fmoc-Dab(Boc)-OH, this method can provide good to excellent yields with minimal side reactions.

Phosphonium Salts: High Reactivity and Reduced Side Reactions

Phosphonium salt-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP®), were developed to overcome some of the limitations of carbodiimides.[6]

Mechanism of Action:

PyBOP and its analogues react with the carboxylic acid in the presence of a base to form an active ester. A key advantage of phosphonium salts is that they do not typically cause the guanidinylation of the free N-terminal amine, a side reaction that can occur with aminium/uronium salts.[11]

Performance for Dab Incorporation:

PyBOP is a highly efficient coupling reagent suitable for many applications.[11] Its performance in incorporating Fmoc-Dab(Boc)-OH is generally very good, providing high yields and purity.

Aminium/Uronium Salts: The Gold Standard for Difficult Couplings

This class of reagents, which includes HBTU, HATU, and COMU, represents some of the most powerful and widely used coupling agents in modern peptide synthesis.[6][12] It's important to note that while historically referred to as uronium salts, crystallographic and solution-state studies have shown that reagents like HBTU and HATU exist as aminium salts.[6]

Mechanism of Action:

These reagents react with the carboxylic acid to form highly reactive active esters. The key difference between them lies in the nature of the leaving group incorporated into the active ester.[12]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) generates an OBt active ester.[6][12]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) forms a more reactive OAt active ester. The nitrogen atom at the 7-position of the azabenzotriazole ring makes the resulting ester more susceptible to nucleophilic attack, leading to faster and more complete couplings.[7][12]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium-type reagent that forms an Oxyma-based active ester.[13][14][15] COMU is known for its high efficiency, reduced racemization, and improved safety profile compared to benzotriazole-based reagents.[13][14]

Performance for Dab Incorporation:

For the incorporation of a relatively straightforward building block like Fmoc-Dab(Boc)-OH, all three reagents are expected to perform exceptionally well. However, for more challenging couplings, such as those involving sterically hindered amino acids or sequences prone to aggregation, the superior reactivity of HATU and COMU often leads to higher purity and yields.[12][13] While COMU has shown excellent performance, it can be less stable in DMF compared to HATU or HBTU.[10][15]

Comparative Performance Data

To provide a clearer picture of the relative performance of these reagents, we can refer to established benchmarks in peptide synthesis. The synthesis of the acyl carrier peptide (ACP) fragment (65-74), a sequence known for its difficulty, is often used to compare coupling efficiencies.

Coupling ReagentCrude Purity (ACP 65-74 Synthesis)Key AdvantagesPotential Drawbacks
DIC/Oxyma GoodCost-effective, safe (Oxyma).[8][9]Slower reaction times compared to aminium salts.
HBTU Good to Excellent[12]Widely used, reliable for standard couplings.[6]Less effective than HATU for difficult sequences.[12]
HATU Excellent[12]High coupling efficiency, fast reaction rates, low racemization.[6][12]Higher cost, potential for guanidinylation side reaction.[11]
COMU Excellent[13][14]High efficiency, low racemization, safer than benzotriazole-based reagents.[13][14][16]Lower stability in DMF.[10][15]

This table summarizes general performance characteristics based on literature data for challenging sequences. For a standard incorporation like Fmoc-Dab(Boc)-OH, the differences in purity may be less pronounced.

Experimental Protocol: A Self-Validating System

To objectively compare the performance of these coupling reagents for the incorporation of Fmoc-Dab(Boc)-OH, a standardized solid-phase peptide synthesis protocol should be employed. The synthesis of a short model peptide, for example, Ac-Ala-Dab-Gly-NH₂, on a Rink Amide resin allows for a direct comparison of coupling efficiency and purity of the final product.

Step-by-Step Methodology:
  • Resin Swelling: Swell Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin extensively with DMF and DCM.

  • Coupling of Fmoc-Gly-OH:

    • Pre-activate Fmoc-Gly-OH (3 eq.) with the chosen coupling reagent (3 eq.) and a base such as N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1 hour.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Fmoc Deprotection and Washing.

  • Coupling of Fmoc-Dab(Boc)-OH (The Test Step):

    • Divide the resin into separate reaction vessels for each coupling reagent to be tested.

    • For DIC/Oxyma: Dissolve Fmoc-Dab(Boc)-OH (3 eq.) and Oxyma (3 eq.) in DMF. Add DIC (3 eq.) and pre-activate for 5 minutes. Add to the resin and couple for 2 hours.

    • For HBTU/HATU/COMU: Dissolve Fmoc-Dab(Boc)-OH (3 eq.) and the coupling reagent (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 5 minutes. Add to the resin and couple for 1 hour.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Fmoc Deprotection and Washing.

  • Coupling of Fmoc-Ala-OH: Couple Fmoc-Ala-OH using the same method as for Fmoc-Gly-OH.

  • Final Fmoc Deprotection and Acetylation:

    • Deprotect the N-terminal Fmoc group.

    • Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes to cap the N-terminus.

  • Washing: Wash the resin with DMF and DCM, and finally with methanol. Dry the resin under vacuum.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water for 2 hours.

  • Precipitation and Analysis: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Analyze the crude product by RP-HPLC and Mass Spectrometry.

Visualizing the Workflow and Potential Pitfalls

To better understand the process and potential side reactions, the following diagrams are provided.

G cluster_0 SPPS Cycle for Dab Incorporation Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Wash Deprotection1->Wash1 Coupling_Gly Couple Fmoc-Gly-OH Wash1->Coupling_Gly Wash2 Wash Coupling_Gly->Wash2 Deprotection2 Fmoc Deprotection Wash2->Deprotection2 Wash3 Wash Deprotection2->Wash3 Coupling_Dab Couple Fmoc-Dab(Boc)-OH (Test Reagent) Wash3->Coupling_Dab Wash4 Wash Coupling_Dab->Wash4 Deprotection3 Fmoc Deprotection Wash4->Deprotection3 Wash5 Wash Deprotection3->Wash5 Coupling_Ala Couple Fmoc-Ala-OH Wash5->Coupling_Ala Wash6 Wash Coupling_Ala->Wash6 Final_Deprotection Final Fmoc Deprotection Wash6->Final_Deprotection Acetylation N-terminal Acetylation Final_Deprotection->Acetylation Cleavage Cleavage from Resin (TFA Cocktail) Acetylation->Cleavage Analysis HPLC/MS Analysis Cleavage->Analysis

Caption: Experimental workflow for comparing coupling reagents.

G Dab Fmoc-Dab-OH (Unprotected Side-Chain) N_Terminus N-Terminal Amine (Desired Reaction) Dab->N_Terminus Coupling Reagent Side_Chain Side-Chain Amine (Side Reaction) Dab->Side_Chain Coupling Reagent Lactam Intramolecular Cyclization (Lactam Formation) Dab->Lactam Intramolecular Attack Branched_Peptide Branched Peptide Side_Chain->Branched_Peptide

Caption: Potential side reactions with unprotected Dab.

Conclusion and Recommendations

The choice of coupling reagent for incorporating (S)-3,4-Diaminobutyric acid is a critical decision that can impact the success of a peptide synthesis campaign. While cost-effective methods like DIC/Oxyma can be suitable for routine synthesis, the higher reactivity of aminium/uronium salts provides a greater margin of success, particularly as the complexity of the target peptide increases.

  • For routine and cost-sensitive applications , DIC/Oxyma offers a reliable and safe option.

  • For most standard SPPS applications , HBTU remains a robust and effective choice.

  • For challenging syntheses, sterically hindered couplings, or when maximizing purity and speed is paramount , HATU is often the reagent of choice due to its superior reactivity.[12]

  • COMU presents an excellent, high-performing, and safer alternative to benzotriazole-based reagents, making it an increasingly popular choice in both academic and industrial settings.[13][14]

Ultimately, the selection of a coupling reagent should be guided by the specific requirements of the synthesis, including the nature of the peptide sequence, the scale of the synthesis, and budgetary considerations. By understanding the mechanisms and relative performance of these reagents, researchers can make informed decisions to optimize their protocols for the successful incorporation of (S)-3,4-Diaminobutyric acid and other challenging amino acids.

References

  • BenchChem. (n.d.). COMU in Peptide Synthesis: A Head-to-Head Performance Comparison.
  • BenchChem. (n.d.). Understanding COMU's Role in Minimizing Racemization in Peptide Synthesis.
  • Góngora-Benítez, M., et al. (2012). Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis. Journal of Peptide Science, 18(9), 569-574. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2009). COMU: A third generation of uronium-type coupling reagents.
  • ResearchGate. (n.d.). COMU: Scope and limitations of the latest innovation in peptide acyl transfer reagents. Request PDF. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Retrieved from [Link]

  • Google Patents. (n.d.). CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH.
  • Fields, G. B., et al. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-298. Retrieved from [Link]

  • BenchChem. (n.d.). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-951. Retrieved from [Link]

  • Reddit. (2023). Best peptide coupling method in DMF?. r/Chempros. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Ur-Rehman, M., Jabeen, A., & Mariya, M. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. Retrieved from [Link]

  • Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification?. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties & Handling of Fmoc-Dab(Boc)-OH. Retrieved from [Link]

  • Zhang, W., et al. (2019). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 17(34), 7938-7941. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to Isotopic Labeling of (S)-3,4-Diaminobutyric Acid for Metabolic Investigations

This guide provides an in-depth comparison of isotopic labeling strategies for (S)-3,4-diaminobutyric acid (DABA), a key metabolite with emerging significance in various biological processes. For researchers in metabolom...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of isotopic labeling strategies for (S)-3,4-diaminobutyric acid (DABA), a key metabolite with emerging significance in various biological processes. For researchers in metabolomics, drug development, and the life sciences, understanding the metabolic fate of DABA is crucial.[][2] Stable isotope labeling, coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, offers a powerful toolkit to trace the journey of DABA through intricate metabolic networks.[2] This document will explore the nuances of ¹³C, ¹⁵N, and ²H labeling, offering experimental insights to empower informed decisions in your study design.

The Significance of (S)-3,4-Diaminobutyric Acid in Metabolism

(S)-3,4-diaminobutyric acid is a non-proteinogenic amino acid that plays a role in various metabolic pathways. While its enantiomer, L-2,4-diaminobutyric acid, is a known neurotoxin that acts as an inhibitor of GABA transaminase, the metabolic functions of the (S)-3,4 isomer are still under active investigation.[3][4] Understanding its synthesis, degradation, and interaction with other metabolic pathways is critical for elucidating its physiological and pathological roles. Isotopic tracers are indispensable tools for these investigations, allowing for the precise tracking of molecular transformations within a biological system.[5][]

Comparative Analysis of Isotopic Labeling Strategies

The choice of isotope is a critical decision in designing a metabolic study, as it directly influences the type of information that can be obtained.[7][8] The most commonly used stable isotopes for metabolic research are ¹³C, ¹⁵N, and ²H (deuterium).[9][10]

Table 1: Comparison of Isotopic Labels for (S)-3,4-Diaminobutyric Acid Metabolic Studies

IsotopeKey AdvantagesKey DisadvantagesPrimary Applications
¹³C - Versatile for tracing carbon backbone transformations. - Provides detailed information on pathway flux.[7] - Minimal kinetic isotope effect.- Higher cost of labeled precursors. - Potential for label scrambling can complicate data interpretation.- Metabolic Flux Analysis (MFA).[7][11] - Identifying biosynthetic precursors. - Elucidating catabolic pathways.
¹⁵N - Ideal for tracking nitrogen metabolism and amino acid fate.[][] - Useful for studying transamination and ammonia assimilation. - Lower natural abundance provides a clean background.[9]- Limited to tracking nitrogen atoms. - May not provide information on carbon rearrangements.- Protein turnover studies.[13][14] - Amino acid biosynthesis and degradation. - Nitrogen balance and flux.
²H (D) - Lower cost of labeling reagents (e.g., D₂O).[] - Can be used to probe specific enzymatic reactions. - High incorporation levels can be achieved.- Significant kinetic isotope effect can alter metabolic fluxes.[16] - Potential for back-exchange with unlabeled hydrogen from water.- Studying C-H bond cleavage reactions. - Probing redox metabolism. - Complementary to ¹³C and ¹⁵N labeling.
Deep Dive into Labeling Strategies: Rationale and Experimental Design

Uniformly labeled [U-¹³C₄]-DABA is often the tracer of choice for a comprehensive overview of DABA's metabolic fate.[2] By tracking all four carbon atoms, researchers can identify all downstream metabolites derived from the DABA backbone. For more targeted questions, selectively labeled DABA, such as [1-¹³C]-DABA or [4-¹³C]-DABA, can be employed to probe specific enzymatic reactions.

Workflow for a ¹³C-DABA Metabolic Tracing Experiment:

Caption: A typical workflow for a ¹³C-based metabolic tracing experiment.

Experimental Protocol: Sample Preparation and LC-MS Analysis for ¹³C-Metabolomics

  • Cell Culture and Labeling: Culture cells in a suitable medium. Replace the medium with one containing a known concentration of [U-¹³C₄]-DABA. The concentration and labeling duration should be optimized based on the cell type and expected metabolic rates.

  • Metabolite Extraction: After the desired labeling period, rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol. Scrape the cells and collect the cell lysate.

  • Sample Preparation: Centrifuge the lysate to pellet protein and cellular debris. Collect the supernatant containing the polar metabolites. Dry the supernatant under a stream of nitrogen.

  • LC-MS Analysis: Reconstitute the dried metabolites in a suitable solvent (e.g., 50% methanol). Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography.

  • Data Analysis: Process the raw data to identify features corresponding to ¹³C-labeled isotopologues of known and unknown metabolites. Software packages are available for automated peak picking, alignment, and quantification of isotopic enrichment.

To investigate the fate of the amino groups of DABA, ¹⁵N labeling is the preferred method. Using [α,β-¹⁵N₂]-DABA allows for the simultaneous tracking of both nitrogen atoms. This is particularly useful for studying transamination reactions, where the amino groups are transferred to other molecules, and for assessing the contribution of DABA to the overall nitrogen pool.

Workflow for a ¹⁵N-DABA Metabolic Tracing Experiment:

Caption: A workflow for tracing the metabolic fate of nitrogen from DABA.

Experimental Protocol: Analysis of ¹⁵N Incorporation into Proteins

  • Labeling and Protein Extraction: Following labeling with ¹⁵N-DABA, harvest the cells and extract total protein using a suitable lysis buffer.

  • Protein Hydrolysis: Precipitate the protein (e.g., with acetone) and hydrolyze the protein pellet in 6 M HCl at 110°C for 24 hours.

  • Amino Acid Analysis: Neutralize the hydrolysate and analyze the amino acid composition by GC-MS or LC-MS.

  • Data Analysis: Determine the ¹⁵N enrichment in proteinogenic amino acids to quantify the contribution of DABA's nitrogen to de novo amino acid synthesis and protein turnover.

Deuterium labeling offers a cost-effective alternative for specific applications.[] By strategically placing deuterium atoms on the DABA molecule, researchers can investigate reactions involving C-H bond cleavage. However, the significant kinetic isotope effect of deuterium must be considered, as it can alter the rates of enzymatic reactions and potentially redirect metabolic flux.[16]

Considerations for Deuterium Labeling:

  • Kinetic Isotope Effect (KIE): The heavier mass of deuterium can slow down reactions where a C-H bond is broken in the rate-determining step. This can be a useful tool to probe reaction mechanisms but can also be a confounding factor in metabolic flux studies.

  • Label Stability: Deuterium atoms attached to carbon are generally stable, but those attached to heteroatoms (O, N) can readily exchange with protons from water. Careful consideration of the labeling position is crucial.

Synthesis of Isotopically Labeled (S)-3,4-Diaminobutyric Acid

The availability of high-purity, isotopically labeled DABA is a prerequisite for these studies. While some labeled amino acids are commercially available, custom synthesis is often required.[][17][18] The synthesis of enantiomerically pure labeled compounds can be challenging and typically involves multi-step organic synthesis routes.[19] Researchers should consult with specialized chemical synthesis providers to obtain the desired labeled DABA.[]

A general synthetic approach might involve starting from a commercially available labeled precursor and employing stereoselective reactions to introduce the amino groups at the C3 and C4 positions. For example, a synthesis could start from a ¹³C-labeled glutamic acid derivative.[20]

Data Interpretation and Self-Validating Systems

A robust experimental design includes internal controls and validation steps to ensure the reliability of the results.

  • Parallel Labeling Experiments: Conducting experiments with different isotopic tracers in parallel can provide complementary information and help validate findings.[5]

  • Isotopic Stationary State: For metabolic flux analysis, it is often necessary to ensure that the system has reached an isotopic steady state, where the isotopic enrichment of intracellular metabolites is constant over time.

  • Controls: Include unlabeled control groups to account for background signals and natural isotope abundance.

Conclusion: Choosing the Right Tool for the Job

The selection of an isotopic labeling strategy for (S)-3,4-diaminobutyric acid should be guided by the specific research question.

  • For a comprehensive understanding of DABA's contribution to central carbon metabolism, ¹³C labeling is the most powerful approach.

  • To investigate the fate of its amino groups and its role in nitrogen metabolism, ¹⁵N labeling is indispensable.

  • ²H labeling provides a valuable, albeit more specialized, tool for probing specific enzymatic mechanisms.

By carefully considering the strengths and limitations of each isotopic tracer and employing rigorous experimental design and data analysis, researchers can effectively unravel the metabolic complexities of (S)-3,4-diaminobutyric acid and its role in health and disease.

References

  • Lumiprobe. Isotopically labeled amino acid standards.
  • Oxford Academic. (2008). Stable isotopic labeling of proteins for quantitative proteomic applications.
  • BOC Sciences. Isotope Labeled Amino Acids: A Comprehensive Guide for Researchers.
  • BenchChem. Comparative analysis of different 13C labeled metabolic probes.
  • PMC. (2014). Analysis of Isotopic Labeling in Peptide Fragments by Tandem Mass Spectrometry.
  • JPT. Isotope Labeled Peptides: Precision Tools for Research.
  • PMC. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies.
  • Semantic Scholar. (2020). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes.
  • Creative Proteomics. Applications of Stable Isotope Labeling in Metabolic Flux Analysis.
  • PMC. (2020). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes.
  • PMC. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks.
  • Frontiers. An overview of methods using 13C for improved compound identification in metabolomics and natural products.
  • ScienceDirect. (2025). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells.
  • Beilstein Journals. Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib) by conformational memory in the alkylation of a derivative of L-alanine.
  • BOC Sciences. Isotope Labeled Amino Acids Synthesis Services.
  • BenchChem. Application Notes and Protocols for Stable Isotope Labeling of Isobutyric Acid in Metabolic Tracing Studies.
  • PMC. A roadmap for interpreting 13C metabolite labeling patterns from cells.
  • PMC. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover.
  • Eurisotop. Stable Isotope-Labeled Products For Metabolic Research.
  • Cambridge Isotope Laboratories, Inc. Stable Isotope Products for Metabolic Research.
  • Cambridge Isotope Laboratories, Inc. Stable Isotope-Labeled Compounds for Biochemical Pathways.
  • BOC Sciences. Isotope Labeled Amino Acids.
  • Sigma-Aldrich. Stable isotope-labeled metabolites.
  • PubChem. 3,4-Diaminobutanoic acid.
  • Wikipedia. 2,4-Diaminobutyric acid.
  • PubMed. (2014). Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover of three plastid proteins in Chlamydomonas reinhardtii.
  • PMC. Profiling the metabolism of human cells by deep 13C labeling.
  • Heavy Water Board. Deuterium Labeled Compounds in Drug Discovery Process.
  • ResearchGate. Synthesis of [ 13 C 6 ]3,4-diaminobenzoic acid as a precursor for stable isotope labeled benzimidazoles.
  • Oregon State University. (1970). The synthesis and cyclization of 2,4-diaminobutyric acid.
  • Frontiers. Metabolic Patterns in Spirodela polyrhiza Revealed by 15N Stable Isotope Labeling of Amino Acids in Photoautotrophic, Heterotrophic, and Mixotrophic Growth Conditions.
  • F1000Research. (2015). In vivo stable isotope labeling of 13C and 15N....
  • PMC. (2022). Tracing metabolic flux in vivo: basic model structures of tracer methodology.
  • MDPI. (2022). Metabolic Fate Is Defined by Amino Acid Nature in Gilthead Seabream Fed Different Diet Formulations.
  • BOC Sciences. Deuterium - Isotope.
  • PMC. Analyzing the metabolic fate of oral administration drugs: A review and state-of-the-art roadmap.
  • PMC. Deuterated reagents in multicomponent reactions to afford deuterium-labeled products.
  • PubChem. L-2,4-Diaminobutyric acid.
  • MiMeDB. Showing metabocard for 2,4-Diaminobutyric acid (MMDBc0030358).

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Comparative

A Senior Application Scientist's Guide to Quantifying Low Levels of (S)-3,4-Diaminobutyric Acid in Biological Matrices

Authored by a Senior Application Scientist Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. The accurate quantification of (S)-3,4-Diaminobutyric acid (...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. The accurate quantification of (S)-3,4-Diaminobutyric acid (DABA), a non-proteinogenic amino acid implicated in various biological processes and noted as a structural isomer of the neurotoxin β-N-methylamino-L-alanine (BMAA), presents significant analytical challenges.[1][2] Its low endogenous concentrations, high polarity, and the presence of interfering isomers demand robust and highly sensitive analytical methods. This guide provides an in-depth comparison of prevalent analytical techniques, supported by experimental data and validated protocols, to empower you to select and implement the optimal method for your research needs.

The Analytical Challenge: Why DABA is Difficult to Measure

Quantifying (S)-3,4-DABA in complex biological matrices like plasma, urine, or tissue homogenates is non-trivial. The primary hurdles include:

  • Low Endogenous Levels: DABA is often present at trace concentrations, requiring methods with very low limits of detection (LOD) and quantification (LOQ).[3]

  • High Polarity: As a small amino acid, DABA is highly polar, leading to poor retention on traditional reversed-phase liquid chromatography (LC) columns. This can cause it to elute in the void volume with other unretained matrix components, leading to signal suppression and poor peak shape.[4]

  • Isomeric Interference: The presence of structural isomers, most notably 2,4-diaminobutyric acid (DAB) and the neurotoxin BMAA, necessitates highly selective methods to ensure unambiguous identification and quantification.[1]

  • Lack of a Natural Chromophore: DABA does not possess a suitable chromophore for sensitive UV-Vis detection, making direct HPLC-UV analysis impractical for low-level quantification.[5]

To overcome these challenges, analysts typically employ advanced chromatographic techniques, often coupled with mass spectrometry or chemical derivatization.

Comparative Analysis of Key Quantification Methodologies

The selection of an analytical method is a critical decision dictated by the required sensitivity, selectivity, sample throughput, and available instrumentation. Here, we compare the three most viable approaches for DABA quantification.

Methodology Comparison Overview
Parameter LC-MS/MS (Direct Analysis) HPLC with Pre-Column Derivatization Enzyme-Based Assays
Principle Separation by LC followed by mass-based detection of precursor/product ion transitions.Chemical modification of DABA to enhance chromatographic retention and/or detector response.Enzymatic conversion of DABA to a detectable product.
Selectivity Very High (based on mass-to-charge ratio and fragmentation).High (dependent on chromatography and derivatization specificity).High (dependent on enzyme specificity).
Sensitivity (LOQ) Low ng/mL to pg/mL range.[6][7]Low µg/mL to ng/mL range (detector dependent).[8]Variable, typically µg/mL range.
Throughput Moderate to High.Low to Moderate (derivatization step can be time-consuming).High (amenable to plate-based formats).
Key Advantage Unambiguous identification without derivatization.[1]Enhances sensitivity for UV/Fluorescence detectors and improves chromatography.[9][10]High specificity for the target enzymatic reaction.[11]
Key Limitation Potential for poor chromatographic retention; matrix effects can suppress ion signal.[12]Derivatization can be complex, introduce variability, and may not be specific to DABA.[13]Limited applicability for complex matrices; requires a specific enzyme not always available.
Deep Dive: Methodologies & Experimental Protocols

As a Senior Application Scientist, I advocate for methods that are not only sensitive but also robust and self-validating. Below are detailed protocols and the scientific rationale behind the experimental choices.

3.1. The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is often the preferred method for its unparalleled selectivity and sensitivity, allowing for direct DABA measurement without the need for derivatization.[1] The key to a successful LC-MS/MS method is addressing the chromatographic challenge of retaining a small, polar analyte.

Expertise & Experience in Method Design: The choice of chromatographic column is paramount. While a standard C18 column will fail to retain DABA, a Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode column utilizes a different separation mechanism to effectively retain polar compounds. For mass spectrometry, Multiple Reaction Monitoring (MRM) is employed to provide specificity by monitoring a unique precursor-to-product ion transition for DABA.[8]

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (e.g., 100 µL Plasma) IS Add Internal Standard (e.g., DABA-d4) Sample->IS Precip Protein Precipitation (e.g., 400 µL Acetonitrile) IS->Precip Centrifuge Centrifuge (14,000 x g, 10 min) Precip->Centrifuge Supernatant Collect & Evaporate Supernatant Centrifuge->Supernatant Reconstitute Reconstitute in Mobile Phase Supernatant->Reconstitute Inject Inject into LC System Reconstitute->Inject LC HILIC Column Separation Inject->LC MS ESI+ Ionization LC->MS MSMS MRM Detection (Precursor → Product Ion) MS->MSMS Integrate Peak Integration MSMS->Integrate Calibrate Calibration Curve (Analyte/IS Ratio vs. Conc.) Integrate->Calibrate Quantify Quantify DABA Concentration Calibrate->Quantify

Caption: LC-MS/MS workflow for DABA quantification.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 10 µL of a suitable stable isotope-labeled internal standard (e.g., (S)-3,4-DABA-d4) solution. The use of a stable isotope-labeled internal standard is critical as it co-elutes with the analyte and experiences similar matrix effects, ensuring the highest accuracy and precision.[12]

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase. This step ensures the sample solvent is compatible with the mobile phase, preventing peak distortion.[4]

  • Chromatographic Conditions:

    • Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 2 min, then return to 95% B and equilibrate for 3 min.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • MRM Transitions:

      • DABA: Monitor the specific precursor ion to a stable product ion (e.g., m/z 119.1 → 102.1).

      • DABA-d4 (IS): Monitor the corresponding transition (e.g., m/z 123.1 → 106.1).

    • Validation: The method must be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, and stability.[12]

3.2. The Versatile Alternative: HPLC with Pre-Column Derivatization

When LC-MS/MS is unavailable, or when chiral separation is the primary goal, HPLC with pre-column derivatization is a powerful alternative. This technique chemically modifies DABA to add a chromophore or fluorophore, drastically increasing detection sensitivity with UV or fluorescence detectors.[9][10]

Expertise & Experience in Method Design: The choice of derivatizing reagent is critical. For chiral analysis, a chiral reagent like Marfey’s Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is ideal.[14] It reacts with the primary amines of (S)-DABA and any present (R)-DABA to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral C18 column, a more common and robust column type.[11][14]

cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Extracted DABA from Matrix Buffer Adjust to Alkaline pH (e.g., Bicarbonate Buffer, pH 9) Sample->Buffer Reagent Add Marfey's Reagent (FDAA in Acetone) Buffer->Reagent Incubate Incubate at 40°C for 1 hour Reagent->Incubate Quench Quench Reaction (e.g., add HCl) Incubate->Quench Inject Inject into HPLC System Quench->Inject LC Reversed-Phase C18 Column Separation Inject->LC UV UV Detection (e.g., 340 nm) LC->UV Integrate Integrate Diastereomer Peaks UV->Integrate Quantify Quantify (S)-DABA via Calibration Curve Integrate->Quantify

Caption: HPLC workflow using Marfey's Reagent.

  • Sample Preparation and Derivatization:

    • Extract DABA from the biological matrix using a suitable method (e.g., solid-phase extraction or protein precipitation followed by liquid-liquid extraction).

    • Evaporate the extract to dryness and reconstitute in 50 µL of 1 M sodium bicarbonate buffer.

    • Add 100 µL of Marfey’s Reagent (1% w/v FDAA in acetone).

    • Vortex and incubate the mixture in a water bath at 40°C for 1 hour. Prolonged derivatization ensures complete conversion to the di-labeled derivatives, which is crucial for precise quantification.[11]

    • Cool the reaction mixture to room temperature and quench the reaction by adding 20 µL of 2 M HCl.

    • The sample is now ready for injection.

  • HPLC Conditions:

    • Column: Reversed-Phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 50 mM Triethylamine Phosphate, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient suitable for separating the diastereomeric derivatives (e.g., 10% to 60% B over 30 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to 340 nm.

    • Trustworthiness: The protocol's validity is confirmed by running a standard of racemic DABA to establish the retention times for both the (S)- and (R)-DABA diastereomers, ensuring the correct peak is integrated in the biological samples.

Concluding Remarks: A Logic-Driven Method Selection

The choice between LC-MS/MS and HPLC with derivatization is driven by your specific analytical needs.

  • For the highest sensitivity and absolute structural confirmation in complex matrices, LC-MS/MS is the unequivocal choice. Its ability to provide mass-based evidence makes it the gold standard in regulated bioanalysis.

  • When chiral purity is the primary endpoint , or when access to mass spectrometry is limited, HPLC with a chiral derivatizing agent like FDAA offers a robust, reliable, and validated alternative. It provides excellent sensitivity with standard UV or fluorescence detectors and definitively resolves the (S)-enantiomer from its counterpart.

Ultimately, a successful study relies on a well-characterized and validated method. The protocols and insights provided here serve as a foundation for developing a robust assay tailored to the unique challenges of quantifying (S)-3,4-Diaminobutyric acid.

References
  • Yamanaka, K., et al. (2021). Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis. Frontiers in Microbiology. [Link]

  • Faassen, E. J. (2014). LC-MS/MS determination of the isomeric neurotoxins BMAA (beta-N-methylamino-L-alanine) and DAB (2,4-diaminobutyric acid) in cyanobacteria and seeds of Cycas revoluta and Lathyrus latifolius. Amino Acids. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Enhancing Analytical Precision: The Use of FDAA in Precolumn Derivatization for HPLC. Pharma-Chemical-Experts.com. [Link]

  • Bisswanger, H. (2011). 3 Enzyme Assays. Wiley-Blackwell. [Link]

  • Dennis, M. Y. (1978). Simultaneous quantitation of twenty-two amino acids in nanolitre samples of biological fluid. Journal of Chromatography. [Link]

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  • ResearchGate. (2025). Enhanced LC-MS Detection of γ-Aminobutyric Acid via Trimethylation Enhancement Using Diazomethane. ResearchGate. [Link]

  • Simbec-Orion. (2023). Common challenges in bioanalytical method development. Simbec-Orion. [Link]

  • Wang, Z., et al. (2023). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PubMed Central. [Link]

  • ResearchGate. (2016). Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate. [Link]

  • David, V., et al. (2021). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. Biomedical Chromatography. [Link]

  • Zhang, M., et al. (2022). Determination of Genotoxic Impurity N-Nitroso-N-methyl-4-aminobutyric Acid in Four Sartan Substances through Using Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • Santos, D. J. F. (2019). Low concentrations are giving problems, how to solve? ResearchGate. [Link]

  • Popiel, K., et al. (2021). Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. National Institutes of Health. [Link]

  • Czech, L., et al. (2020). The architecture of the diaminobutyrate acetyltransferase active site provides mechanistic insight into the biosynthesis of the chemical chaperone ectoine. Journal of Biological Chemistry. [Link]

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  • ResearchGate. (2022). Evidence of 2,4-diaminobutyric acid (DAB) production as a defense mechanism in diatom Thalassiosira pseudonana. ResearchGate. [Link]

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Validation

A Comparative Guide to Establishing the Absolute Configuration of Synthetic (S)-3,4-Diaminobutyric Acid

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a cornerstone of modern chemistry and pharmacology. In the context of synthetic chi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a cornerstone of modern chemistry and pharmacology. In the context of synthetic chiral molecules like (S)-3,4-diaminobutyric acid (DABA), a non-proteinogenic amino acid with significant potential in medicinal chemistry, establishing the precise three-dimensional arrangement of its atoms is not merely an academic exercise but a critical determinant of its biological activity and safety profile. This guide provides an in-depth comparison of key analytical techniques for assigning the absolute configuration of (S)-3,4-diaminobutyric acid, offering insights into the causality behind experimental choices and providing actionable protocols.

The two enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological properties.[] Therefore, regulatory bodies worldwide mandate the stereospecific synthesis and characterization of chiral drug candidates. For a molecule like (S)-3,4-diaminobutyric acid, which contains a stereocenter at the C3 position, confirming the (S)-configuration is paramount for advancing it through the drug development pipeline. This guide will compare three powerful and widely used techniques for this purpose: X-ray Crystallography, Vibrational Circular Dichroism (VCD) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy using Mosher's method.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography is often considered the definitive method for determining the absolute configuration of a chiral molecule.[2][3] It provides a direct visualization of the atomic arrangement in the crystalline state.

Principle: This technique relies on the diffraction of X-rays by the electron clouds of atoms in a well-ordered crystal lattice. By analyzing the diffraction pattern, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial coordinates of each atom.[4] For determining absolute configuration, the phenomenon of anomalous dispersion is utilized, where the presence of a "heavy" atom (typically heavier than oxygen) in the molecule or as a counter-ion causes phase shifts in the scattered X-rays, allowing for the unambiguous assignment of the R/S configuration.[5]

Experimental Causality: The primary prerequisite for this method is the ability to grow a high-quality single crystal of the analyte or a suitable derivative.[6] For a small and potentially highly soluble molecule like 3,4-diaminobutyric acid, obtaining suitable crystals can be a significant bottleneck.[7] Derivatization with a heavy atom-containing reagent can aid in both crystallization and the anomalous dispersion measurement.

Experimental Protocol: Derivatization and Crystallization of (S)-3,4-Diaminobutyric Acid for X-ray Analysis

  • Derivatization: React (S)-3,4-diaminobutyric acid with a heavy atom-containing reagent, such as a brominated benzoyl chloride, at the amino groups to form a stable derivative. The presence of the bromine atom will enhance the anomalous scattering effect.

  • Purification: Purify the derivative using column chromatography or recrystallization to achieve high purity, which is crucial for successful crystallization.

  • Crystallization Screening: Screen a wide range of solvents and solvent combinations (e.g., vapor diffusion, slow evaporation, and cooling crystallization) to identify conditions that yield single crystals of suitable size and quality for X-ray diffraction.[7]

  • Data Collection and Analysis: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer. Process the data and solve the crystal structure. The Flack parameter, derived from the analysis of Bijvoet pairs, is a critical indicator for the correct absolute configuration assignment.[5] A value close to 0 for the correct enantiomer confirms the assignment.

Workflow for Absolute Configuration Determination by X-ray Crystallography

cluster_0 Sample Preparation cluster_1 Data Acquisition & Analysis Start Synthetic (S)-DABA Derivatization Derivatize with a heavy-atom reagent Start->Derivatization Purification Purify the derivative Derivatization->Purification Crystallization Grow single crystals Purification->Crystallization Data_Collection X-ray diffraction data collection Crystallization->Data_Collection Structure_Solution Solve crystal structure Data_Collection->Structure_Solution AC_Determination Determine absolute configuration (Flack parameter) Structure_Solution->AC_Determination End Confirmed (S)-Configuration AC_Determination->End

Caption: Workflow for X-ray Crystallography.

Vibrational Circular Dichroism (VCD) Spectroscopy: A Solution-Phase Approach

Vibrational Circular Dichroism (VCD) has emerged as a powerful alternative to X-ray crystallography, with the significant advantage of being applicable to molecules in solution.[8][9] This is particularly beneficial when crystallization is challenging.

Principle: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during vibrational transitions.[10] Enantiomers produce VCD spectra that are equal in magnitude but opposite in sign (mirror images). The absolute configuration is determined by comparing the experimental VCD spectrum with a theoretically calculated spectrum for one of the enantiomers using quantum mechanical methods, such as Density Functional Theory (DFT).[11] A good match between the experimental and calculated spectra allows for an unambiguous assignment.

Experimental Causality: The success of VCD relies on the accuracy of the computational model to predict the VCD spectrum. This requires a thorough conformational search to identify the most stable conformers of the molecule in solution, as the final calculated spectrum is a Boltzmann-weighted average of the spectra of all significant conformers.[9] The choice of solvent is also critical, as it can influence the conformational equilibrium.[11]

Experimental Protocol: VCD Analysis of (S)-3,4-Diaminobutyric Acid

  • Sample Preparation: Dissolve a sufficient amount of (S)-3,4-diaminobutyric acid in a suitable deuterated solvent (e.g., D₂O or CD₃OD) to achieve a concentration of approximately 0.1 M. The solvent should be transparent in the IR region of interest.

  • VCD Spectrum Acquisition: Record the VCD and IR spectra of the sample using a VCD spectrometer. The data collection time may range from a few hours to overnight to achieve a good signal-to-noise ratio.[10]

  • Computational Modeling:

    • Perform a comprehensive conformational search for the (S)-3,4-diaminobutyric acid structure using molecular mechanics or other suitable methods.

    • For each low-energy conformer, perform geometry optimization and frequency calculations at a suitable level of theory (e.g., B3LYP/6-31G(d)) using a quantum chemistry software package.

    • Calculate the VCD spectrum for each conformer.

    • Generate a Boltzmann-weighted average of the calculated VCD spectra based on the relative energies of the conformers.

  • Spectral Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum for the (S)-enantiomer. A good agreement in the signs and relative intensities of the major VCD bands confirms the absolute configuration.[8] If the spectra are mirror images, the absolute configuration is (R).

Workflow for Absolute Configuration Determination by VCD

cluster_0 Experimental cluster_1 Computational Start Synthetic (S)-DABA Sample_Prep Dissolve in a suitable solvent Start->Sample_Prep VCD_Measurement Measure experimental VCD spectrum Sample_Prep->VCD_Measurement Comparison Compare experimental and theoretical spectra VCD_Measurement->Comparison Conformational_Search Perform conformational search DFT_Calculations DFT calculations for each conformer Conformational_Search->DFT_Calculations Spectrum_Simulation Simulate theoretical VCD spectrum DFT_Calculations->Spectrum_Simulation Spectrum_Simulation->Comparison End Confirmed (S)-Configuration Comparison->End

Caption: Workflow for VCD Spectroscopy.

NMR Spectroscopy: Mosher's Method for Amines

For molecules with chiral centers bearing an alcohol or an amine, Mosher's method is a well-established NMR technique for determining absolute configuration.[12][13] It is an indirect method that involves the formation of diastereomeric derivatives.

Principle: The chiral amine, (S)-3,4-diaminobutyric acid, is derivatized with the two enantiomers of a chiral derivatizing agent (CDA), typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[14] This reaction forms a pair of diastereomeric amides. Due to the anisotropic effect of the phenyl group in the MTPA moiety, the protons in the vicinity of the chiral center of the DABA derivative will experience different magnetic environments in the two diastereomers, leading to different chemical shifts (Δδ = δS - δR) in the ¹H NMR spectrum.[15] By analyzing the sign of the Δδ values for various protons, the absolute configuration of the original amine can be deduced based on a conformational model of the Mosher amides.[16]

Experimental Causality: The reliability of Mosher's method depends on the adoption of a preferred conformation of the diastereomeric amides in solution.[13] It is also crucial to ensure complete reaction with both enantiomers of the CDA to obtain accurate NMR data for comparison. The presence of two amino groups in 3,4-diaminobutyric acid requires careful control of the reaction stoichiometry to achieve derivatization at the desired amine.

Experimental Protocol: Mosher's Amide Analysis of (S)-3,4-Diaminobutyric Acid

  • Derivatization:

    • Divide the (S)-3,4-diaminobutyric acid sample into two portions.

    • React one portion with (R)-(-)-MTPA-Cl and the other with (S)-(+)-MTPA-Cl in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to form the respective diastereomeric amides.

  • Purification: Purify each diastereomeric amide separately using column chromatography or HPLC.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both purified diastereomers in the same deuterated solvent (e.g., CDCl₃).

  • Data Analysis and Assignment:

    • Assign the proton signals in the NMR spectra for both diastereomers. 2D NMR techniques like COSY and HSQC can be beneficial for unambiguous assignments.

    • Calculate the chemical shift differences (Δδ = δS - δR) for the protons on either side of the newly formed amide bond.

    • Based on the established Mosher's model for amides, a positive Δδ for protons on one side of the chiral center and a negative Δδ for protons on the other side allows for the assignment of the absolute configuration.[12]

Workflow for Absolute Configuration Determination by Mosher's Method

cluster_0 Derivatization cluster_1 Analysis Start Synthetic (S)-DABA React_R React with (R)-MTPA-Cl Start->React_R React_S React with (S)-MTPA-Cl Start->React_S NMR_R Acquire 1H NMR of (R)-amide React_R->NMR_R NMR_S Acquire 1H NMR of (S)-amide React_S->NMR_S Analysis Calculate Δδ = δS - δR and apply Mosher's model NMR_R->Analysis NMR_S->Analysis End Confirmed (S)-Configuration Analysis->End

Caption: Workflow for Mosher's Method.

Comparative Summary

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)NMR with Mosher's Method
Principle X-ray diffraction from a single crystalDifferential absorption of circularly polarized IR light¹H NMR analysis of diastereomeric derivatives
Sample Phase Solid (single crystal)SolutionSolution
Sample Amount Micrograms to milligramsMilligramsMilligrams
Key Advantage Unambiguous and direct structural determination[2]Applicable to non-crystalline samples in solution[8]Utilizes standard NMR instrumentation[14]
Key Limitation Requires high-quality single crystals, which can be difficult to obtain[7]Requires quantum mechanical calculations and can be sensitive to conformation and solvent effects[11]Indirect method; requires successful derivatization and purification of diastereomers[12]
Time to Result Days to weeks (including crystallization)1-2 days1-2 days
Confidence Level Very high (if a good quality crystal is obtained)High (with good spectral correlation)High (with clear Δδ patterns)

Conclusion

The choice of method for establishing the absolute configuration of synthetic (S)-3,4-diaminobutyric acid depends on several factors, including the physical properties of the sample, available instrumentation, and the stage of the research. X-ray crystallography, when successful, provides the most definitive answer. However, its requirement for single crystals can be a major hurdle. Vibrational Circular Dichroism offers a powerful solution-phase alternative that is increasingly becoming a routine tool in the pharmaceutical industry. Mosher's method, leveraging the ubiquity of NMR spectroscopy, provides a reliable and accessible approach, particularly for chiral amines and alcohols.

For a comprehensive and self-validating approach, employing at least two of these orthogonal techniques is highly recommended. For instance, an initial assignment by VCD or Mosher's method can be later confirmed by X-ray crystallography once suitable crystals are obtained. This multi-faceted approach ensures the highest level of confidence in the assigned absolute configuration, a critical step in the journey of a chiral molecule from the laboratory to the clinic.

References

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  • Wikipedia. Absolute configuration. [Link]

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  • Wenzel, T. J., & Chisholm, C. D. (2011). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Annual reports on NMR spectroscopy, 74, 1-61.
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  • Pescitelli, G., & Bruhn, T. (2016). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Comprehensive Enantioselective Organocatalysis (pp. 1337-1363). Wiley-VCH Verlag GmbH & Co. KGaA.
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  • Kusano, S., et al. (2009). New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. Organic Letters, 11(5), 1147–1150.
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  • Pescitelli, G., & Bruhn, T. (2016). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Comprehensive Enantioselective Organocatalysis (pp. 1337-1363). Wiley-VCH Verlag GmbH & Co. KGaA.
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  • Allen, D. A., et al. (2006). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
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  • Cai, P., et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence.
  • YouTube. Empower your drug design & synthesis with vibrational circular dichroism (VCD). [Link]

  • Sheldrick, G. M. (1990). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Stereochemical Formulas of Organic Substances (pp. 379-391). Springer, Berlin, Heidelberg.
  • Hoye, T. R., & Renner, M. K. (1996). MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. The Journal of Organic Chemistry, 61(6), 2056–2063.
  • Wenzel, M., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization.
  • Liu, Y., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 349.
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Safety & Regulatory Compliance

Safety

Definitive Guide to the Safe Disposal of (S)-3,4-Diaminobutyric Acid Dihydrochloride

This document provides a comprehensive, step-by-step protocol for the proper disposal of (S)-3,4-Diaminobutyric acid dihydrochloride (CAS No. 127934-31-2).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the proper disposal of (S)-3,4-Diaminobutyric acid dihydrochloride (CAS No. 127934-31-2). Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

Core Directive: Immediate Hazard Assessment

(S)-3,4-Diaminobutyric acid dihydrochloride, like its isomers, must be treated as a hazardous chemical waste.[1][2] Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the sink.[3][4][5] The foundational principle of its disposal is segregation, proper containerization, and transfer to a licensed professional waste disposal service.[6][7][8] The toxicological properties of this specific substance have not been exhaustively investigated, necessitating a cautious approach where it is handled as hazardous until determined otherwise by an authoritative body like your institution's Environmental Health & Safety (EHS) department.[7]

Personal Protective Equipment (PPE) & Safety Precautions

Before handling the compound for any purpose, including disposal, ensuring adequate personal protection is paramount. The known hazards associated with similar compounds include serious eye damage and skin irritation.[1][2]

Causality of PPE Selection:

  • Eye Protection: Safety glasses are mandatory, but safety goggles provide superior protection against dust and splashes, which is crucial when handling a solid chemical. An eyewash station should be readily accessible.[1][6]

  • Hand Protection: Use protective gloves compatible with chemical handling. After use, remove gloves using the proper technique (without touching the outer surface) and dispose of them as contaminated solid waste.[7]

  • Body Protection: A standard lab coat is required to prevent contamination of personal clothing.[3][6]

  • Respiratory Protection: If there is a risk of generating dust, handling should occur in a fume hood or well-ventilated area.[6][7] For significant dust generation, a respiratory protective device with a particle filter is necessary.[6]

Spill Management Protocol

Accidental spills must be managed immediately to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate & Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.[6]

  • Don PPE: Wear the appropriate PPE as detailed in Section 1 before approaching the spill.

  • Containment: For small spills of the solid compound, gently cover with an inert absorbent material (e.g., vermiculite, sand, or silica gel). Avoid actions that create dust.[3][6]

  • Collection: Carefully sweep or scoop the contained material into a clearly labeled, sealable hazardous waste container.[3][6]

  • Decontamination: Clean the spill area with a suitable solvent or detergent and water. All cleaning materials (e.g., contaminated paper towels, absorbent pads) must also be disposed of as hazardous solid waste.[9]

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS department, following local protocols.[3]

Comprehensive Disposal Protocol

The guiding principle for the disposal of (S)-3,4-Diaminobutyric acid dihydrochloride is that it must be managed through a licensed hazardous waste program.[5][6][8] On-site chemical treatment or neutralization should not be attempted unless it is a specifically approved procedure by your EHS department.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management, preventing potentially violent reactions.[4][10]

  • Solid Waste: Keep this compound in its solid form separate from all other waste streams. This includes contaminated PPE, weigh boats, and absorbent materials used for cleanup.[9][10]

  • Liquid Waste: If the compound is dissolved in a solvent, this creates a separate liquid hazardous waste stream. Do not mix this with other liquid wastes (e.g., flammable solvents, halogenated solvents) unless explicitly permitted by your EHS office.

  • Incompatible Materials: Store this waste away from strong oxidizing agents.[7] Do not mix with acids or bases in the same waste container.[3][4]

Step 2: Containerization

Waste must be stored in appropriate, secure containers pending collection.

  • Container Choice: The best container is often the original product container.[5][9] If unavailable, use a robust, sealable container made of a compatible material (e.g., high-density polyethylene - HDPE) that will not react with the chemical.[3] The container must be in good condition, with no leaks or external residue.[5]

  • Sealing: Ensure the container has a secure, leak-proof screw cap.[3][4] Keep the container closed at all times except when adding waste.

Step 3: Labeling

Accurate labeling is a legal requirement and essential for safe handling by waste management personnel.

  • Hazardous Waste Label: Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added.[9][11]

  • Content Identification: Clearly write the full chemical name: "(S)-3,4-Diaminobutyric acid dihydrochloride." Do not use abbreviations or chemical formulas.[4] If it's a mixture, list all constituents and their approximate percentages.[4][11]

  • Hazard Identification: Indicate the associated hazards (e.g., "Irritant," "Corrosive - Eyes").[1][4]

  • Contact Information: Include the name of the principal investigator or researcher and the laboratory location.[8]

Step 4: Accumulation and Storage

Waste must be stored safely in a designated area while awaiting pickup.

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, such as a marked area on a benchtop or within a fume hood.[3][4]

  • Secondary Containment: Place the waste container in a secondary containment tray or bin to contain any potential leaks.[9][10]

  • Storage Limits: Be aware of your institution's limits on the volume of waste and the duration it can be stored in an SAA. Once a container is full, it must be moved to the main hazardous waste storage area or a pickup must be scheduled promptly.[4][9]

Step 5: Final Disposal
  • Professional Collection: Arrange for collection by your institution's EHS department or a licensed professional waste disposal contractor.[3][6][8] Never transport hazardous waste yourself.[5] The final disposal method will likely involve high-temperature incineration in a facility equipped with afterburners and scrubbers to handle potential hazardous combustion products like nitrogen oxides and hydrogen chloride gas.[6][12]

Visual Workflow and Data Summary

Disposal Workflow Diagram

G cluster_prep Preparation & Handling cluster_disposal Disposal Protocol start Identify (S)-3,4-DABA·2HCl as Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs? ppe->spill spill_protocol Execute Spill Management Protocol spill->spill_protocol Yes segregate Segregate Solid Waste spill->segregate No spill_protocol->segregate container Place in Compatible, Leak-Proof Container segregate->container label_waste Affix 'Hazardous Waste' Label with Full Chemical Name container->label_waste store Store in Designated SAA with Secondary Containment label_waste->store request Request Waste Pickup from EHS/Licensed Contractor store->request end_node Professional Disposal (e.g., Incineration) request->end_node

Caption: Disposal workflow for (S)-3,4-Diaminobutyric acid dihydrochloride.

Summary of Disposal Parameters
ParameterRequirementRationale
Waste Classification Hazardous Solid WastePrecautionary principle due to potential for skin/eye damage and unconfirmed toxicological profile.[1][2][7]
PPE Safety Goggles, Gloves, Lab CoatTo prevent contact with skin and eyes, which are known targets of irritation and damage.[1][6]
Container Type Original container or compatible, sealed container (e.g., HDPE)To prevent leaks and reactions between the waste and its container.[3][5]
Labeling "Hazardous Waste" + Full Chemical Name + Hazards + PI InfoEnsures regulatory compliance and safe handling by all personnel.[4][8][11]
Disposal Method Collection by a licensed professional waste disposal serviceProhibits improper and environmentally harmful disposal in sinks or regular trash.[3][6]
In-Lab Storage Designated Satellite Accumulation Area (SAA) with secondary containmentTo safely store waste at the point of generation and contain potential spills.[4][9]

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]

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  • Safety Data Sheet for Nα,γ-Bis-Z-L-2,4-diaminobutyric acid. (2016, April 1). Available at: [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. (2023, October). Available at: [Link]

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